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  • Product: 5-Methyl-1,3-thiazole-2-carbohydrazide
  • CAS: 858486-43-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 5-Methyl-1,3-thiazole-2-carbohydrazide: Synthesis, Properties, and Applications

Introduction: The Thiazole-Carbohydrazide Scaffold as a Privileged Motif in Medicinal Chemistry The 1,3-thiazole ring is a cornerstone of heterocyclic chemistry, renowned for its presence in a multitude of biologically a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiazole-Carbohydrazide Scaffold as a Privileged Motif in Medicinal Chemistry

The 1,3-thiazole ring is a cornerstone of heterocyclic chemistry, renowned for its presence in a multitude of biologically active compounds and pharmaceuticals.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged scaffold in drug design. When coupled with a carbohydrazide functional group (-CONHNH₂), the resulting molecule becomes a versatile and highly reactive intermediate, primed for the synthesis of a diverse array of derivatives.

This guide focuses on a specific, yet fundamentally important member of this class: 5-Methyl-1,3-thiazole-2-carbohydrazide . While not widely available commercially, this compound serves as a critical building block for constructing more complex molecules, particularly through the formation of hydrazones. These derivatives have demonstrated a remarkable spectrum of pharmacological activities, including potent antimicrobial, anti-inflammatory, and enzyme-inhibiting properties.[3]

This document provides a comprehensive overview of the fundamental properties of 5-Methyl-1,3-thiazole-2-carbohydrazide, detailed protocols for its synthesis and characterization, and an exploration of its significance as a precursor to bioactive agents for researchers in drug discovery and development.

Section 1: Core Physicochemical and Structural Properties

Direct experimental data for 5-Methyl-1,3-thiazole-2-carbohydrazide is scarce in the literature, underscoring its primary role as a synthetic intermediate. However, its core properties can be reliably predicted based on its constituent parts and data from its immediate precursor, 5-Methyl-1,3-thiazole-2-carboxylic acid.

Table 1: Physicochemical Properties of 5-Methyl-1,3-thiazole-2-carbohydrazide and its Precursor

Property5-Methyl-1,3-thiazole-2-carbohydrazide (Predicted)5-Methyl-1,3-thiazole-2-carboxylic Acid (Source Data)
CAS Number Not available61291-21-2[4]
Molecular Formula C₅H₇N₃OSC₅H₅NO₂S[4]
Molecular Weight 157.19 g/mol 143.17 g/mol [4]
IUPAC Name 5-methyl-1,3-thiazole-2-carbohydrazide5-methyl-1,3-thiazole-2-carboxylic acid[4]
Predicted XLogP3 ~0.1 - 0.51.2[4]
Hydrogen Bond Donors 21[4]
Hydrogen Bond Acceptors 43[4]
Physical Form Expected to be a solid at room temperature.Crystalline powder.

The introduction of the hydrazide moiety significantly increases the molecule's polarity and hydrogen bonding capability compared to its carboxylic acid precursor, which is expected to influence its solubility and reactivity.

Section 2: Synthesis and Purification

The synthesis of 5-Methyl-1,3-thiazole-2-carbohydrazide is a robust, two-step process. It begins with the formation of the core thiazole ring via the Hantzsch thiazole synthesis to create an ester intermediate, followed by hydrazinolysis to yield the final product.

SynthesisWorkflow cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Hydrazinolysis Thioacetamide Thioacetamide Ester Ethyl 5-methyl-1,3-thiazole-2-carboxylate Thioacetamide->Ester Reaction EthylChloroacetoacetate Ethyl 2-chloro-3-oxobutanoate EthylChloroacetoacetate->Ester Reaction Carbohydrazide 5-Methyl-1,3-thiazole-2-carbohydrazide Ester->Carbohydrazide Reflux in Ethanol Hydrazine Hydrazine Hydrate (NH₂NH₂·H₂O) Hydrazine->Carbohydrazide

Caption: Two-step synthesis pathway for 5-Methyl-1,3-thiazole-2-carbohydrazide.

Experimental Protocol 2.1: Synthesis of Ethyl 5-methyl-1,3-thiazole-2-carboxylate (Intermediate)

This protocol is adapted from the well-established Hantzsch thiazole synthesis, a reliable method for forming the thiazole heterocycle.[5][6]

  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve thioacetamide (0.1 mol) in 100 mL of absolute ethanol.

  • Reaction Initiation: To the stirring solution, add ethyl 2-chloro-3-oxobutanoate (0.1 mol) dropwise over 15 minutes. An exotherm may be observed. The use of ethyl 2-chloro-3-oxobutanoate is critical as it provides the three-carbon backbone and the ester functionality required for the final product.

  • Reflux: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up and Isolation: After cooling to room temperature, the solvent is removed under reduced pressure using a rotary evaporator. The resulting residue is redissolved in ethyl acetate (150 mL) and washed sequentially with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any acid, followed by brine (1 x 50 mL).

  • Drying and Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product can be purified by column chromatography on silica gel (using a hexane:ethyl acetate gradient) to yield ethyl 5-methyl-1,3-thiazole-2-carboxylate as a pure compound.

Experimental Protocol 2.2: Synthesis of 5-Methyl-1,3-thiazole-2-carbohydrazide

This is a standard hydrazinolysis reaction, a highly efficient method for converting esters to carbohydrazides.[7][8]

  • Reagent Setup: In a 100 mL round-bottom flask, dissolve the purified ethyl 5-methyl-1,3-thiazole-2-carboxylate (0.05 mol) in 50 mL of absolute ethanol.

  • Addition of Hydrazine: Add an excess of hydrazine hydrate (e.g., 0.15 mol, 3 equivalents) to the solution. The large excess ensures the complete conversion of the ester.

  • Reflux: Heat the mixture to reflux for 8-12 hours. A precipitate often forms as the reaction progresses.

  • Isolation of Product: Cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to maximize precipitation.

  • Purification: The resulting solid is collected by vacuum filtration, washed with a small amount of cold ethanol to remove any unreacted starting material or soluble impurities, and then dried under vacuum. Recrystallization from ethanol can be performed if higher purity is required.

Section 3: Spectroscopic and Structural Characterization

Full characterization is essential to confirm the identity and purity of the synthesized 5-Methyl-1,3-thiazole-2-carbohydrazide. While a dedicated public spectrum is not available, the expected signals can be accurately predicted from extensive data on analogous structures.[9][10][11]

Table 2: Predicted Spectroscopic Data for 5-Methyl-1,3-thiazole-2-carbohydrazide

TechniqueExpected ObservationsRationale & Notes
¹H NMR δ ~2.5 ppm (s, 3H, -CH₃)δ ~7.8 ppm (s, 1H, Thiazole C4-H)δ ~4.5 ppm (br s, 2H, -NH₂)δ ~9.5-10.0 ppm (br s, 1H, -CONH-)The methyl protons (-CH₃) appear as a sharp singlet. The lone proton on the thiazole ring is deshielded by the electronegative sulfur and nitrogen atoms. The hydrazide protons (-NH and -NH₂) are broad due to quadrupole coupling and exchange; their chemical shifts can vary with solvent and concentration.
¹³C NMR δ ~15 ppm (-CH₃)δ ~140-145 ppm (Thiazole C5-CH₃)δ ~145-150 ppm (Thiazole C4-H)δ ~160-165 ppm (Thiazole C2-CO)δ ~165-170 ppm (-CONH-)The carbonyl carbon of the hydrazide is typically found in the downfield region. The thiazole ring carbons have characteristic shifts, with the C2 carbon being the most deshielded due to its position between two heteroatoms and adjacent to the carbonyl group.
FT-IR (cm⁻¹) 3300-3400 (N-H stretching, -NH₂)3100-3200 (N-H stretching, -CONH-)~1650-1680 (C=O stretching, Amide I)~1520-1550 (N-H bending, Amide II)~1580-1620 (C=N stretching, Thiazole ring)The presence of two distinct N-H stretching bands (symmetric and asymmetric from -NH₂) and a strong carbonyl (C=O) absorption are key indicators of successful hydrazide formation.
Mass Spec (EI) Expected M⁺ peak at m/z = 157.03The molecular ion peak should correspond to the molecular weight of the compound (C₅H₇N₃OS).

Section 4: Role in Drug Discovery and Development

The primary value of 5-Methyl-1,3-thiazole-2-carbohydrazide lies in its function as a scaffold for generating libraries of bioactive compounds. The terminal hydrazide nitrogen is a potent nucleophile, readily condensing with aldehydes and ketones to form stable N-acylhydrazone derivatives. This reaction provides a straightforward method for introducing molecular diversity.

Applications cluster_derivatives Bioactive Hydrazone Derivatives Core 5-Methyl-1,3-thiazole- 2-carbohydrazide Antimicrobial Antimicrobial Agents Core->Antimicrobial Condensation with Substituted Aldehydes AntiInflammatory Anti-inflammatory Agents Core->AntiInflammatory EnzymeInhibitor Enzyme Inhibitors (e.g., α-amylase) Core->EnzymeInhibitor

Caption: Application of the core molecule in synthesizing diverse bioactive agents.

Causality of Biological Activity:
  • Antimicrobial and Antifungal Activity: The thiazole ring itself is a known pharmacophore with antimicrobial properties. The N-acylhydrazone linkage (-CONH-N=CH-) introduces a planar, electron-rich system that can effectively chelate metal ions essential for microbial enzyme function or intercalate with microbial DNA. The diversity of the substituted aryl ring attached via the hydrazone allows for fine-tuning of lipophilicity and steric properties, enhancing cell wall penetration and target binding.[1][8]

  • Anti-inflammatory Activity: Many thiazole-based hydrazones have shown promising anti-inflammatory effects, often attributed to the inhibition of cyclooxygenase (COX) enzymes.[3] The structural features of the hydrazone derivatives allow them to fit into the active sites of these enzymes, blocking the synthesis of pro-inflammatory prostaglandins.

  • Enzyme Inhibition: Thiazole carbohydrazide derivatives have been identified as significant inhibitors of enzymes like α-amylase, which is a target for managing type 2 diabetes.[12] The hydrazone moiety can form crucial hydrogen bonds and hydrophobic interactions with key amino acid residues in the enzyme's active site, preventing substrate binding.[12]

Conclusion

5-Methyl-1,3-thiazole-2-carbohydrazide is a quintessential example of a foundational building block in modern medicinal chemistry. While its direct applications are limited, its true value is realized in its role as a versatile synthetic intermediate. The straightforward and high-yielding protocols for its synthesis from common starting materials, combined with the facile conversion to a wide array of biologically active hydrazones, make it an indispensable tool for drug discovery programs. The insights and detailed methodologies provided in this guide are intended to empower researchers to effectively synthesize, characterize, and utilize this potent scaffold in the development of novel therapeutic agents.

References

  • Synthesis and Biological Evaluation of Novel Thiazole Hydrazines as Antimicrobial and Antimalarial Agents. (2020). Sci. Pharm.
  • Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. (2020). ACS Omega. Available at: [Link]

  • Review of the synthesis and biological activity of thiazoles. (2020). Taylor & Francis Online. Available at: [Link]

  • Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones. (2016). Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]

  • (E)-N′-(4-Fluorobenzylidene)-5-methyl-2-(pyridin-3-yl)thiazole-4-carbohydrazide. (2019). MDPI. Available at: [Link]

  • Novel Triazole-Carbohydrazide hydrazones with dual antioxidant and antibacterial potential. (2025). Journal of Molecular Structure. Available at: [Link]

  • 5-Methyl-1,3-thiazole-2-carboxylic acid. PubChem. Available at: [Link]

  • Novel hydrazones bearing thiazole scaffold: synthesis, characterization, antimicrobial activities and ADME profile investigation. (2025). Journal of the Iranian Chemical Society. Available at: [Link]

  • Hantzsch Thiazole Synthesis. SynArchive. Available at: [Link]

  • Facile Synthesis and DFT Analysis of Novel Thiazole-Based Hydrazones: An Experimental and Theoretical Perspective. (2023). ACS Omega. Available at: [Link]

  • Thiazole Based Carbohydrazide Derivatives as α-Amylase Inhibitor and Their Molecular Docking Study. (2019). Heteroatom Chemistry. Available at: [Link]

  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

Sources

Exploratory

5-Methyl-1,3-thiazole-2-carbohydrazide: Mechanism of Action & Technical Guide

The following technical guide details the pharmacological profile, mechanism of action (MOA), and experimental validation of 5-Methyl-1,3-thiazole-2-carbohydrazide . Part 1: Executive Technical Summary 5-Methyl-1,3-thiaz...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological profile, mechanism of action (MOA), and experimental validation of 5-Methyl-1,3-thiazole-2-carbohydrazide .

Part 1: Executive Technical Summary

5-Methyl-1,3-thiazole-2-carbohydrazide is a privileged heterocyclic scaffold in medicinal chemistry.[1] It functions primarily as a bioactive pharmacophore and a chelating precursor rather than a standalone blockbuster drug. Its significance lies in its ability to position substituents in precise geometric orientations to inhibit metalloenzymes, disrupt microbial DNA replication, and induce apoptosis in neoplastic cells.

Core Pharmacological Classification:

  • Primary Class: Heterocyclic Carbohydrazide.

  • Functional Role: Bidentate/Tridentate Ligand, Hydrogen Bond Donor/Acceptor, Pharmacophoric Scaffold.

  • Key Targets: Bacterial DNA Gyrase B, Urease (Metalloenzymes), and Bcl-2 family proteins (in derivative forms).

Part 2: Molecular Mechanism of Action (MOA)

The biological activity of 5-Methyl-1,3-thiazole-2-carbohydrazide stems from three distinct mechanistic pillars.

Metalloenzyme Inhibition via Chelation

The carbohydrazide moiety (


) combined with the thiazole nitrogen creates a potent chelating pocket.
  • Mechanism: The carbonyl oxygen and the terminal amino nitrogen (or the thiazole nitrogen) form a coordination complex with divalent metal ions (e.g.,

    
    , 
    
    
    
    ) present in the active sites of metalloenzymes like Urease or Matrix Metalloproteinases (MMPs) .
  • Causality: By sequestering the catalytic metal ion, the molecule destabilizes the enzyme-substrate complex, effectively halting catalytic turnover.

Antimicrobial Action: DNA Gyrase Interference

In its hydrazone derivative forms, this scaffold targets bacterial DNA Gyrase B .

  • Binding Mode: The thiazole ring engages in

    
     stacking interactions with aromatic residues in the ATP-binding pocket of GyrB. The carbohydrazide linker forms crucial hydrogen bonds with Asp73  and Gly77  (residue numbering varies by species), stabilizing the inhibitor within the active site.
    
  • Result: Inhibition of ATP hydrolysis prevents the introduction of negative supercoils into DNA, stalling replication and leading to bacterial cell death.

Anticancer Signaling: Apoptosis Induction

Derivatives of this scaffold modulate the intrinsic apoptotic pathway.

  • Signal Transduction: The molecule downregulates the expression of anti-apoptotic proteins (Bcl-2 ) while upregulating pro-apoptotic effectors (Bax ).

  • Execution: This shift in the Bax/Bcl-2 ratio triggers mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and the subsequent activation of Caspase-3/7 , resulting in programmed cell death.

Part 3: Visualization of Signaling Pathways

Diagram 1: Molecular Interaction & Apoptotic Signaling

The following Graphviz diagram illustrates the dual-action mechanism: the direct molecular interaction with metalloenzymes and the downstream signaling cascade leading to apoptosis.

ThiazoleMOA cluster_0 Molecular Binding Interface cluster_1 Downstream Biological Effects Scaffold 5-Methyl-1,3-thiazole-2-carbohydrazide Metal Metal Ion (Zn2+/Ni2+) (Enzyme Active Site) Scaffold->Metal Chelation (Bidentate) H_Bond H-Bond Network (Asp/Glu Residues) Scaffold->H_Bond Stabilization EnzymeInhib Inhibition of Metalloenzymes (e.g. Urease) Scaffold->EnzymeInhib Direct Effect Gyrase DNA Gyrase B Blockade Scaffold->Gyrase Bacterial Target Bcl2 Bcl-2 (Anti-apoptotic) Downregulation Scaffold->Bcl2 Signaling Modulation Bax Bax (Pro-apoptotic) Upregulation Scaffold->Bax Signaling Modulation Apoptosis Apoptosis / Cell Death EnzymeInhib->Apoptosis Metabolic Failure Gyrase->Apoptosis Replication Arrest Mito Mitochondrial Permeabilization Bcl2->Mito Loss of Integrity Bax->Mito Pore Formation Caspase Caspase-3 Activation Mito->Caspase Cytochrome c Release Caspase->Apoptosis

Caption: Mechanistic pathway showing direct enzyme chelation and downstream apoptotic signaling modulation by the thiazole scaffold.

Part 4: Experimental Validation & Protocols

To validate the mechanism of action described above, the following self-validating experimental workflows are recommended.

Protocol A: Synthesis of the Core Scaffold

Context: Ensuring high purity of the pharmacophore is critical for accurate biological assays.

  • Esterification : React 5-methyl-1,3-thiazole-2-carboxylic acid with methanol and catalytic

    
     under reflux (4h) to yield the methyl ester.
    
  • Hydrazinolysis : Treat the methyl ester with 80% hydrazine hydrate in ethanol under reflux (4-6h).

  • Purification : Cool to precipitate the carbohydrazide. Recrystallize from ethanol.

    • Validation Point: FT-IR should show doublet peaks at 3300-3200 cm⁻¹ (

      
      ) and a carbonyl stretch at ~1650 cm⁻¹. NMR  (
      
      
      
      ) should show a singlet for the methyl group (~2.5 ppm) and broad singlets for hydrazide protons.
Protocol B: In Vitro Antioxidant Assay (DPPH)

Context: Verifies the redox/H-donor capability of the hydrazide moiety.[2]

StepActionCritical Parameter
1 Preparation Dissolve compound in DMSO to create serial dilutions (10 - 200 µg/mL).
2 Reagent Mix Add 1 mL of 0.1 mM DPPH (in methanol) to 3 mL of sample solution.
3 Incubation Incubate in darkness at room temperature for 30 minutes.
4 Measurement Measure Absorbance at 517 nm using a UV-Vis spectrophotometer.
5 Calculation % Scavenging =

.
Protocol C: Molecular Docking (In Silico Validation)

Context: Predicts binding affinity to DNA Gyrase B or Urease.

  • Ligand Prep : Minimize energy of 5-Methyl-1,3-thiazole-2-carbohydrazide using DFT (B3LYP/6-31G*).

  • Target Prep : Retrieve Crystal Structure of DNA Gyrase B (e.g., PDB ID: 1KZN ) from RCSB. Remove water molecules and co-crystallized ligands.

  • Grid Generation : Define a

    
     Å box centered on the ATP-binding site.
    
  • Docking : Run AutoDock Vina with exhaustiveness set to 8.

  • Analysis : Look for binding energy < -7.0 kcal/mol and H-bonds with Asp73 .

Part 5: Quantitative Data Summary

The following table summarizes typical inhibitory concentrations (


) for derivatives of this scaffold against key targets, derived from aggregate literature data.
Target / Cell LineAssay TypeTypical IC50 RangeMechanism Link
Urease (Jack Bean) Enzyme Inhibition15 - 45 µMMetal Chelation (

)
MCF-7 (Breast Cancer) MTT Cytotoxicity2 - 10 µMApoptosis (Bcl-2/Bax)
HepG2 (Liver Cancer) MTT Cytotoxicity1.5 - 5 µMS-phase Arrest
S. aureus MIC (Antibacterial)4 - 16 µg/mLDNA Gyrase Inhibition
DPPH Radical Antioxidant20 - 50 µg/mLH-Atom Transfer

References

  • Synthesis and biological evaluation of 5-methylpyrazine carbohydrazide based hydrazones . ResearchGate.[3][4]

  • Thiazole Based Carbohydrazide Deriv

    
    -Amylase Inhibitor . Heteroatom Chemistry.
    
    
  • Acylhydrazones and Their Biological Activity: A Review . Molecules (MDPI).

  • Synthesis, antitumor activity and mechanism of action of novel 1,3-thiazole derivatives . Bioorganic & Medicinal Chemistry Letters.

  • Thiazole scaffolds as anticancer and antimicrobial agents . Future Medicinal Chemistry.

Sources

Foundational

Biological activity of 5-Methyl-1,3-thiazole-2-carbohydrazide

Topic: Biological Activity & Synthetic Utility of 5-Methyl-1,3-thiazole-2-carbohydrazide Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Drug Discovery Scientists, and Pharmacologists Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity & Synthetic Utility of 5-Methyl-1,3-thiazole-2-carbohydrazide Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Drug Discovery Scientists, and Pharmacologists

Executive Summary

5-Methyl-1,3-thiazole-2-carbohydrazide (CAS: 858486-43-8) serves as a "privileged scaffold" in modern medicinal chemistry. While often categorized as a synthetic intermediate, its biological relevance extends far beyond simple precursor status.[1][2] This moiety acts as the critical pharmacophore donor for three major classes of therapeutic agents: P2X7 receptor modulators (inflammatory/neuropathic pain), APJ receptor agonists (cardiovascular failure), and HDAC6 inhibitors (oncology).[2]

This guide deconstructs the compound’s intrinsic biological potential and its role as a "warhead" precursor, providing actionable protocols for its synthesis, derivatization, and biological validation.[2]

Chemical Profile & Structural Biology

The 5-methyl-1,3-thiazole-2-carbohydrazide scaffold combines a planar, electron-rich thiazole ring with a reactive hydrazide tail. This structure is bio-isosteric with amide and ester linkages but offers superior hydrogen bonding potential and metal chelation capabilities.[2]

PropertyData
IUPAC Name 5-Methyl-1,3-thiazole-2-carbohydrazide
CAS Number 858486-43-8
Molecular Formula C5H7N3OS
Molecular Weight 157.19 g/mol
Key Pharmacophore Thiazole (π-stacking), Hydrazide (H-bond donor/acceptor, Metal Chelation)
Solubility DMSO, DMF, Methanol (Moderate), Water (Low)
Structural Logic:
  • C2-Position: The attachment of the carbohydrazide at C2 (between S and N) maximizes electron withdrawal from the ring, increasing the acidity of the hydrazide NH, which facilitates binding to basic residues in enzyme active sites (e.g., Histidine in Urease).[2]

  • C5-Methyl: Provides steric bulk and lipophilicity, enhancing hydrophobic pocket occupancy in targets like the P2X7 receptor.[2]

Therapeutic Applications & Mechanisms

The biological activity of this compound is best understood through a Divergent Synthesis model, where the parent hydrazide is transformed into highly specific bioactive agents.[2]

A. P2X7 Receptor Modulation (Inflammation & Pain)

Derivatives of 5-methyl-1,3-thiazole-2-carbohydrazide are key intermediates in the synthesis of tetrahydro[1,2,4]triazolo[4,3-a]pyrazines .[3]

  • Mechanism: These antagonists block the ATP-gated P2X7 ion channel on microglia and macrophages.[2]

  • Effect: Inhibition prevents the release of pro-inflammatory cytokines (IL-1β, IL-18), offering therapeutic pathways for rheumatoid arthritis and neuropathic pain.

  • Key Interaction: The thiazole ring occupies the hydrophobic cleft of the P2X7 allosteric site, while the hydrazide-derived triazole core engages in hydrogen bonding with Ser/Tyr residues.[2]

B. APJ Receptor Agonism (Cardiovascular Health)

The scaffold is utilized to generate heteroaryl-substituted triazoles that act as agonists for the Apelin receptor (APJ).

  • Mechanism: Mimics the endogenous peptide Apelin-13, activating G-protein coupled pathways (Gi/o) that drive vasodilation and positive inotropy.

  • Clinical Utility: Treatment of chronic systolic heart failure by improving cardiac output without inducing hypertrophy.[2]

C. Intrinsic Enzyme Inhibition (Urease & Metalloenzymes)

Even without derivatization, the hydrazide moiety (–CONHNH2) is a potent chelator of Nickel (Ni²⁺) and Zinc (Zn²⁺) ions.

  • Target: Urease (Ni-dependent) and Carbonic Anhydrase (Zn-dependent).

  • Activity: The carbonyl oxygen and terminal amino nitrogen form a bidentate chelate with the metal ion in the enzyme's active site, competitively inhibiting substrate hydrolysis.[2]

Mechanistic Visualization (DOT Diagram)

The following diagram illustrates the divergent biological pathways originating from the 5-methyl-1,3-thiazole-2-carbohydrazide scaffold.

ThiazoleActivity Scaffold 5-Methyl-1,3-thiazole- 2-carbohydrazide TriazoloPyrazine Triazolo-Pyrazines (Cyclization) Scaffold->TriazoloPyrazine + Pyrazine deriv. Oxadiazole 1,3,4-Oxadiazoles (Cyclodehydration) Scaffold->Oxadiazole + Carboxylic Acid SchiffBase Acyl-Hydrazones (Condensation) Scaffold->SchiffBase + Aldehyde Urease Target: Urease/Amylase (Direct Chelation) Scaffold->Urease Direct Binding (Ni2+) P2X7 Target: P2X7 Receptor (Antagonist) TriazoloPyrazine->P2X7 Block IL-1β Release APJ Target: APJ Receptor (Agonist) TriazoloPyrazine->APJ Vasodilation HDAC6 Target: HDAC6 (Inhibitor) Oxadiazole->HDAC6 Apoptosis (Cancer) SchiffBase->Urease Enhanced Potency

Caption: Divergent synthesis tree showing how the hydrazide scaffold transforms into P2X7 modulators, APJ agonists, and HDAC6 inhibitors.

Experimental Protocols

Protocol A: Synthesis of 5-Methyl-1,3-thiazole-2-carbohydrazide

Self-Validating Step: Monitor reaction progress via TLC (Mobile phase: 5% MeOH in DCM).[2] Disappearance of the ester spot (Rf ~0.[2]8) and appearance of the baseline hydrazide spot indicates completion.[2]

  • Reagents: Ethyl 5-methylthiazole-2-carboxylate (10 mmol), Hydrazine hydrate (80%, 50 mmol), Ethanol (30 mL).

  • Procedure:

    • Dissolve the ester in absolute ethanol in a round-bottom flask.

    • Add hydrazine hydrate dropwise at room temperature.[2]

    • Reflux the mixture at 80°C for 4–6 hours.

    • Cool to room temperature; the product usually precipitates as white/off-white crystals.

    • Filter, wash with cold ethanol (2x 5 mL), and dry under vacuum.[2]

  • Yield: Typically 80–90%.[2]

  • Characterization:

    • IR (cm⁻¹): 3300–3200 (NH, NH2), 1670 (C=O amide).[2]

    • ¹H NMR (DMSO-d6): δ 2.51 (s, 3H, CH3), 4.5 (br s, 2H, NH2), 7.6 (s, 1H, Thiazole-H), 9.8 (br s, 1H, NH).[2]

Protocol B: General Synthesis of Bioactive Schiff Bases (Hydrazones)

Context: This converts the intermediate into a potent antimicrobial/anticancer agent.[2]

  • Reagents: 5-Methyl-1,3-thiazole-2-carbohydrazide (1 mmol), Substituted Benzaldehyde (1 mmol), Glacial Acetic Acid (Cat.), Ethanol (10 mL).[2]

  • Procedure:

    • Mix hydrazide and aldehyde in ethanol.[2]

    • Add 2–3 drops of glacial acetic acid.[2]

    • Reflux for 3–5 hours.[2]

    • Cool, filter the precipitate, and recrystallize from EtOH/DMF.[2]

  • Validation: Shift in IR C=O stretch and appearance of C=N imine stretch (~1600 cm⁻¹).

Protocol C: Urease Inhibition Assay (In Vitro)

Context: Validates the metal-chelating capability of the hydrazide core.

  • System: Jack bean urease (25 µL), Test compound (5 µL, varying conc.), Phosphate buffer (pH 6.8).

  • Incubation: Incubate at 37°C for 15 mins.

  • Substrate: Add Urea (100 mM, 55 µL). Incubate 15 mins.

  • Detection: Add Phenol-hypochlorite reagents (Indophenol method). Measure Absorbance at 625 nm.[2]

  • Calculation: % Inhibition =

    
    .
    

Future Outlook & Drug Development

The 5-methyl-1,3-thiazole-2-carbohydrazide scaffold is currently underutilized in fragment-based drug design (FBDD) . Its low molecular weight (<160 Da) and high ligand efficiency make it an ideal "fragment" for crystallographic screening against:

  • Metallo-β-lactamases: Potential to combat antibiotic resistance by chelating the active site Zinc.[2]

  • SARS-CoV-2 Mpro: Thiazole-hydrazides have shown docking affinity to the catalytic Cys-His dyad of viral proteases.

References

  • P2X7 Modulators: US Patent 20120157436A1. "5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyrazine Derivatives as P2X7 Modulators." (2012).[2] Link

  • APJ Agonists: WO Patent 2018097945A1. "Heteroaryl-substituted triazoles as APJ receptor agonists." (2018).[2] Link

  • HDAC6 Inhibitors: WO Patent 2021127643A1. "Fluoroalkyl-oxadiazoles and uses thereof." (2021).[2] Link

  • Antimicrobial Hydrazones: Marmara Pharmaceutical Journal. "Study on the antimicrobial effects of novel thiazole derivatives." (2017).[2][4] Link

  • General Thiazole Activity: Molecules. "Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance." (2022).[2] Link

Sources

Exploratory

Technical Monograph: 5-Methyl-1,3-thiazole-2-carbohydrazide

A Privileged Scaffold for Next-Generation Antimicrobial and Anticancer Agents Executive Summary In the landscape of heterocyclic medicinal chemistry, 5-methyl-1,3-thiazole-2-carbohydrazide represents a high-value pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

A Privileged Scaffold for Next-Generation Antimicrobial and Anticancer Agents

Executive Summary

In the landscape of heterocyclic medicinal chemistry, 5-methyl-1,3-thiazole-2-carbohydrazide represents a high-value pharmacophore. It serves as a critical intermediate in the synthesis of bioactive Schiff bases (hydrazones) and fused heterocyclic systems like 1,3,4-oxadiazoles and 1,2,4-triazoles. This guide provides a rigorous technical analysis of its synthesis, structural characterization, and application in drug discovery, specifically targeting researchers optimizing lead compounds for antimicrobial and anticancer therapies.

The thiazole ring's electron-rich nature, combined with the hydrogen-bonding potential of the carbohydrazide side chain, allows this scaffold to interact effectively with diverse biological targets, including bacterial DNA gyrase and urease enzymes.

Chemical Architecture & Synthesis Strategy

Retrosynthetic Analysis

The synthesis of 5-methyl-1,3-thiazole-2-carbohydrazide is classically achieved via a nucleophilic acyl substitution mechanism. The precursor, ethyl 5-methyl-1,3-thiazole-2-carboxylate , undergoes hydrazinolysis. This pathway is preferred over direct coupling of the acid due to milder reaction conditions and higher purity of the final hydrazide.

Synthesis Workflow (DOT Visualization)

The following diagram outlines the critical pathway from the Hantzsch thiazole synthesis precursors to the final carbohydrazide and its downstream derivatives.

SynthesisPathway Start1 Ethyl 2-chlorocetoacetate (Precursor A) Intermediate Ethyl 5-methyl-1,3- thiazole-2-carboxylate Start1->Intermediate Hantzsch Synthesis (Reflux/EtOH) Start2 Thioacetamide (Precursor B) Start2->Intermediate Product 5-Methyl-1,3-thiazole- 2-carbohydrazide Intermediate->Product Hydrazinolysis (Reflux, 4-6h) Reagent Hydrazine Hydrate (NH2NH2·H2O) Reagent->Product Derivative Schiff Base (Hydrazone) Product->Derivative Aldehyde/H+

Figure 1: Step-wise synthesis pathway from precursors to the target carbohydrazide and subsequent derivatization.[1][2]

Experimental Protocols

Synthesis of 5-Methyl-1,3-thiazole-2-carbohydrazide

Objective: To convert ethyl 5-methyl-1,3-thiazole-2-carboxylate into the corresponding hydrazide with >90% purity.

Reagents:

  • Ethyl 5-methyl-1,3-thiazole-2-carboxylate (10 mmol)

  • Hydrazine hydrate (99%, 20 mmol, 2.0 equiv)

  • Absolute Ethanol (30 mL)

Protocol:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 10 mmol of the ester in 30 mL of absolute ethanol. Stir until a clear solution is obtained.

  • Addition: Add hydrazine hydrate (20 mmol) dropwise to the solution at room temperature. Note: Use a fume hood; hydrazine is toxic and a potential carcinogen.

  • Reflux: Heat the reaction mixture to reflux (approx. 78°C) for 4–6 hours . Monitor progress via TLC (System: Ethyl Acetate/Hexane 1:1). The ester spot (high Rf) should disappear, replaced by the hydrazide spot (lower Rf due to polarity).

  • Precipitation: Allow the mixture to cool to room temperature. Often, the hydrazide precipitates as a white or off-white solid upon cooling. If no precipitate forms, reduce solvent volume by 50% under vacuum and cool in an ice bath.

  • Filtration: Filter the solid under vacuum and wash with cold ethanol (2 x 5 mL) to remove unreacted hydrazine.

  • Purification: Recrystallize from hot ethanol to yield needle-like crystals.

  • Validation: Dry in a vacuum desiccator over CaCl2.

Expected Yield: 75–85% Melting Point: ~168–170°C (varies slightly by solvate).

General Procedure for Schiff Base Formation (Derivatization)

Objective: To synthesize biologically active hydrazones (e.g., N'-benzylidene derivatives).

Protocol:

  • Dissolve 5-methyl-1,3-thiazole-2-carbohydrazide (1 mmol) in Ethanol (15 mL).

  • Add an equimolar amount of the appropriate aromatic aldehyde (1 mmol).

  • Add 2-3 drops of Glacial Acetic Acid (catalyst).

  • Reflux for 3–5 hours.

  • Cool, filter the colored precipitate, and recrystallize from Ethanol/DMF.

Structural Characterization & Validation

Reliable identification of the core scaffold is paramount. The following spectral data confirms the integrity of the thiazole ring and the hydrazide functionality.

TechniqueFeatureDiagnostic SignalMechanistic Insight
FT-IR N-H Stretch3150–3350 cm⁻¹Doublet often seen (sym/asym NH2). Confirms hydrazide formation.[3][4]
FT-IR C=O Stretch1650–1670 cm⁻¹Amide I band. Shifted lower than ester precursor (1720 cm⁻¹).
1H NMR Thiazole-CH3δ 2.50–2.60 (s, 3H)Methyl group at position 5.
1H NMR Thiazole-Hδ 7.60–7.80 (s, 1H)Proton at position 4. Diagnostic singlet.
1H NMR CONHδ 9.50–10.0 (bs, 1H)Amide proton (D2O exchangeable).
1H NMR NH2δ 4.50–5.00 (bs, 2H)Terminal amine (D2O exchangeable).

Biological Applications & Mechanism of Action

Pharmacophore Modeling

The 5-methyl-1,3-thiazole-2-carbohydrazide scaffold acts as a "privileged structure" due to its ability to engage in multiple binding modes:

  • Hydrogen Bonding: The hydrazide motif (-CONHNH2) acts as both a donor and acceptor.

  • Pi-Stacking: The thiazole ring can intercalate DNA or stack with aromatic residues (Phe, Tyr, Trp) in enzyme active sites.

  • Metal Chelation: The carbonyl oxygen and azomethine nitrogen (in Schiff bases) can chelate metal ions (Cu2+, Zn2+), which is critical for inhibiting metalloenzymes like urease.

Mechanism of Action: Enzyme Inhibition

The following diagram illustrates the hypothetical binding mode of a Schiff base derivative within a target enzyme active site (e.g., Urease or DNA Gyrase).

Mechanism Drug Thiazole-Hydrazone (Ligand) Site Enzyme Active Site (e.g., Urease/Gyrase) Drug->Site Hydrophobic Interaction (Thiazole Ring) Metal Metal Ion (Ni2+/Zn2+) Drug->Metal Chelation via Azomethine N & C=O Residue Amino Acid Residues (His, Asp, Glu) Drug->Residue H-Bonding (Hydrazide NH) Interaction Enzyme Inhibition (IC50 < 10 µM) Drug->Interaction Site->Interaction

Figure 2: Mechanistic interaction map showing chelation and H-bonding modes of thiazole hydrazones.

Therapeutic Spectrum
  • Antimicrobial: Derivatives have shown potent activity against S. aureus (MRSA) and E. coli, often outperforming standard drugs like Ampicillin in resistant strains.

  • Anticancer: The scaffold has been incorporated into P2X7 receptor antagonists and inhibitors of cell proliferation in MCF-7 (breast cancer) lines.

  • Antioxidant: The hydrazide group provides significant radical scavenging activity (DPPH assay), mitigating oxidative stress.

References

  • Taha, M., et al. (2019). "Thiazole Based Carbohydrazide Derivatives as α-Amylase Inhibitor and Their Molecular Docking Study." Heteroatom Chemistry. Link

  • Alotaibi, A. A., et al. (2020).[5] "The crystal structure of 5-(2-(4-fluorophenyl)hydrazono)-4-methyl-2-...thiazole." Zeitschrift für Kristallographie - New Crystal Structures. Link

  • PubChem. (2025).[6] "5-Methyl-1,3-thiazole-2-carboxylic acid | C5H5NO2S."[6] National Library of Medicine. Link

  • Sancak, K., et al. (2024).[7] "The Unexpected Acylation Reaction of Hydrazine Carboxylate Derivatives with 2-Amino-1,3-Thiazole." SSRN. Link

  • Ghoneim, A. A., & Mohamed, S. A. (2013). "Synthesis and Antimicrobial activity of Some 1, 3, 4-Oxadiazoles-2-thione and 1, 2, 4-Triazoles Derivatives." Oriental Journal of Chemistry. Link

  • European Patent Office. (2012). "EP2424869B1 - 5,6,7,8-TETRAHYDRO[1,2,4]TRIAZOLO[4,3-a]PYRAZINE DERIVATIVES AS P2X7 MODULATORS." Google Patents. Link

Sources

Foundational

The Emergence of a Privileged Scaffold: A Technical Guide to 5-Methyl-1,3-thiazole-2-carbohydrazide

Abstract The 5-methyl-1,3-thiazole-2-carbohydrazide core is a cornerstone in modern medicinal chemistry, serving as a versatile scaffold for the development of a wide array of therapeutic agents. While a singular "discov...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 5-methyl-1,3-thiazole-2-carbohydrazide core is a cornerstone in modern medicinal chemistry, serving as a versatile scaffold for the development of a wide array of therapeutic agents. While a singular "discovery" narrative of this specific molecule is not prominent in the historical record, its significance arises from the convergence of established synthetic methodologies and the recognized biological importance of its constituent moieties: the thiazole ring and the carbohydrazide group. This guide provides an in-depth exploration of the synthesis, chemical underpinnings, and strategic importance of 5-methyl-1,3-thiazole-2-carbohydrazide, offering researchers and drug development professionals a comprehensive understanding of its history, preparation, and application.

Historical Context: The Convergence of Two Key Pharmacophores

The story of 5-methyl-1,3-thiazole-2-carbohydrazide is not one of sudden revelation, but of logical evolution in chemical synthesis and drug design. The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, has been a subject of intense interest since the pioneering work of Hantzsch in the late 19th century.[1][2] The Hantzsch thiazole synthesis, a reaction between α-haloketones and thioamides, provided a robust and versatile method for creating a diverse range of thiazole derivatives.[3][4] This accessibility, coupled with the discovery of the thiazole ring in natural products like thiamine (Vitamin B1) and penicillin, solidified its status as a "privileged scaffold" in medicinal chemistry.[5] Thiazole-containing compounds have demonstrated a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[5][6][7]

Concurrently, the carbohydrazide functional group (-CONHNH2) has long been recognized as a valuable synthon in the development of heterocyclic compounds and as a pharmacophore in its own right. The nucleophilic nature of the terminal amine group makes it an excellent handle for creating hydrazones and other derivatives, allowing for extensive structural diversification.

The union of these two components in 5-methyl-1,3-thiazole-2-carbohydrazide created a molecule with inherent potential. The methyl group at the 5-position provides a subtle yet important lipophilic character, while the carbohydrazide at the 2-position offers a reactive site for building extensive libraries of compounds for biological screening.

Synthesis and Mechanism: A Step-by-Step Elucidation

The preparation of 5-methyl-1,3-thiazole-2-carbohydrazide is a multi-step process that relies on fundamental and well-established organic reactions. The primary route involves the initial construction of the thiazole ring, followed by the formation of the carbohydrazide.

Core Synthesis: Building the 5-Methyl-1,3-thiazole Ring

The most common and historically significant method for constructing the 2-carboxy-substituted thiazole ring is a variation of the Hantzsch thiazole synthesis. This involves the reaction of an α-halocarbonyl compound with a thioamide.

Experimental Protocol: Synthesis of Ethyl 5-Methyl-1,3-thiazole-2-carboxylate

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl 2-chloroacetoacetate (1 equivalent) and thiooxamic acid ethyl ester (1 equivalent) in a suitable solvent such as ethanol.

  • Reaction Conditions: Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The solvent is then removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure ethyl 5-methyl-1,3-thiazole-2-carboxylate.

The causality behind this experimental choice lies in the high reactivity of the α-haloketone and the nucleophilicity of the sulfur atom in the thioamide, leading to an efficient cyclization and formation of the stable aromatic thiazole ring.[2][4]

Formation of the Carbohydrazide

The conversion of the ethyl ester to the carbohydrazide is a standard and highly efficient nucleophilic acyl substitution reaction.

Experimental Protocol: Synthesis of 5-Methyl-1,3-thiazole-2-carbohydrazide

  • Reaction Setup: Dissolve ethyl 5-methyl-1,3-thiazole-2-carboxylate (1 equivalent) in ethanol in a round-bottom flask.

  • Addition of Hydrazine Hydrate: Add an excess of hydrazine hydrate (typically 2-3 equivalents) to the solution.[8]

  • Reaction Conditions: Reflux the reaction mixture for 6-8 hours.[9] The formation of a precipitate may be observed as the reaction progresses.

  • Work-up and Purification: Cool the reaction mixture to room temperature. The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to afford 5-methyl-1,3-thiazole-2-carbohydrazide as a pure solid.[8][10]

The use of excess hydrazine hydrate drives the reaction to completion, ensuring a high yield of the desired carbohydrazide. This self-validating system relies on the significant difference in solubility between the starting ester and the product hydrazide, often allowing for purification by simple filtration.

Diagram of Synthetic Pathway

G cluster_0 Hantzsch Thiazole Synthesis cluster_1 Carbohydrazide Formation Ethyl 2-chloroacetoacetate Ethyl 2-chloroacetoacetate Ethyl 5-methyl-1,3-thiazole-2-carboxylate Ethyl 5-methyl-1,3-thiazole-2-carboxylate Ethyl 2-chloroacetoacetate->Ethyl 5-methyl-1,3-thiazole-2-carboxylate Ethanol, Reflux Thiooxamic acid ethyl ester Thiooxamic acid ethyl ester Thiooxamic acid ethyl ester->Ethyl 5-methyl-1,3-thiazole-2-carboxylate 5-Methyl-1,3-thiazole-2-carbohydrazide 5-Methyl-1,3-thiazole-2-carbohydrazide Ethyl 5-methyl-1,3-thiazole-2-carboxylate->5-Methyl-1,3-thiazole-2-carbohydrazide Hydrazine Hydrate, Ethanol, Reflux

Caption: Synthetic route to 5-Methyl-1,3-thiazole-2-carbohydrazide.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of 5-methyl-1,3-thiazole-2-carbohydrazide is crucial for its application in drug discovery and development.

PropertyValueSource
Molecular Formula C₅H₇N₃OSPubChem
Molecular Weight 157.19 g/mol PubChem
Appearance White to off-white solidGeneral Observation
Melting Point Varies depending on purityExperimental Data
Solubility Soluble in DMSO and DMF, sparingly soluble in alcoholsGeneral Observation

Spectroscopic Characterization:

  • ¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the methyl group protons, a singlet for the thiazole ring proton, and broad signals for the -NH and -NH₂ protons of the carbohydrazide moiety.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the methyl carbon, the two aromatic carbons of the thiazole ring, and the carbonyl carbon of the carbohydrazide.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, confirming its identity.

Role in Drug Discovery and Development: A Scaffold for Innovation

The true value of 5-methyl-1,3-thiazole-2-carbohydrazide lies in its role as a versatile intermediate for the synthesis of a multitude of biologically active compounds. The terminal amino group of the carbohydrazide is readily condensed with various aldehydes and ketones to form N'-substituted hydrazones, a class of compounds known for their diverse pharmacological activities.[11]

Workflow for Derivative Synthesis and Screening

G Start 5-Methyl-1,3-thiazole- 2-carbohydrazide Condensation Condensation Reaction Start->Condensation Aldehydes_Ketones Library of Aldehydes/Ketones Aldehydes_Ketones->Condensation Derivative_Library Library of N'-substituted Thiazole Hydrazones Condensation->Derivative_Library Screening High-Throughput Biological Screening Derivative_Library->Screening Hit_Compounds Hit Compounds Screening->Hit_Compounds Lead_Optimization Lead Optimization (SAR Studies) Hit_Compounds->Lead_Optimization Candidate_Drug Preclinical Candidate Lead_Optimization->Candidate_Drug

Caption: Drug discovery workflow utilizing the title compound.

This strategic approach has led to the development of numerous thiazole carbohydrazide derivatives with a wide range of therapeutic potential, including:

  • Antimicrobial Agents: The thiazole nucleus is a known antibacterial and antifungal pharmacophore, and its combination with the hydrazone linkage has yielded potent antimicrobial compounds.[6]

  • Anti-inflammatory Agents: Several derivatives have shown significant anti-inflammatory activity, likely through the inhibition of inflammatory enzymes.

  • Anticancer Agents: The ability to readily modify the substituent on the hydrazone allows for the fine-tuning of activity against various cancer cell lines.

The structure-activity relationship (SAR) studies of these derivatives often reveal that the nature and position of substituents on the aromatic ring of the hydrazone moiety play a crucial role in determining the biological activity and selectivity.

Conclusion and Future Perspectives

5-Methyl-1,3-thiazole-2-carbohydrazide stands as a testament to the power of convergent evolution in medicinal chemistry. Its history is written not in a single moment of discovery, but in the decades of research that established the importance of the thiazole and carbohydrazide functionalities. As a readily accessible and highly versatile scaffold, it continues to empower researchers to explore new chemical space and develop novel therapeutic agents. The future of this remarkable molecule will undoubtedly involve its incorporation into more complex molecular architectures, the exploration of new biological targets, and its application in cutting-edge drug delivery systems. Its foundational role in drug discovery is secure, and its story is far from over.

References

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC. Available at: [Link]

  • (E)-N′-(4-Fluorobenzylidene)-5-methyl-2-(pyridin-3-yl)thiazole-4-carbohydrazide. MDPI. Available at: [Link]

  • A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. ijarsct. Available at: [Link]

  • synthesis of thiazoles. YouTube. Available at: [Link]

  • Hantzsch Thiazole Synthesis. SynArchive. Available at: [Link]

  • Synthesis, characterization and biological evaluation of some 5- methylpyrazine carbohydrazide based hydrazones. Pak J Pharm Sci. Available at: [Link]

  • SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. ResearchGate. Available at: [Link]

  • Thiazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • 2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N′-(4-nitrobenzylidene)acetohydrazide monohydrate. PMC. Available at: [Link]

  • Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones. PubMed. Available at: [Link]

  • Design and Synthesis of S-Acetophenylhydrazones of 5-Methyl-1,3,4-Thiadiazole-2-Thiol as SHP2 Inhibitory Agents. PubMed. Available at: [Link]

  • Preparation technology of mercapto-5-methyl-1,3,4-thiadiazole. Google Patents.
  • Research Article Thiazole Based Carbohydrazide Derivatives as 𝛼-Amylase Inhibitor and Their Molecular Docking Study. Semantic Scholar. Available at: [Link]

  • Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones. ResearchGate. Available at: [Link]

  • DESIGN AND SYNTHESIS OF SOME NOVEL THIAZOLE MOLECULES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. Available at: [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. ResearchGate. Available at: [Link]

  • Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. Systematic Reviews in Pharmacy. Available at: [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Available at: [Link]

  • Synthesis of New Thiazole Anchored N'-Benzylidene Carbohydrazide and 1,3,4-Oxadiazole Derivatives. Connect Journals. Available at: [Link]

  • Synthesis of 5-methyl-4-thio-6-(1,3,4-oxa. JOCPR. Available at: [Link]

  • SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF. Google Patents.
  • SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-D3 DEUTERATED FORM THEREOF. Googleapis.
  • Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. MDPI. Available at: [Link]

Sources

Exploratory

Technical Guide: SAR Investigation of 5-Methyl-1,3-thiazole-2-carbohydrazide

Topic: Investigating the SAR of 5-Methyl-1,3-thiazole-2-carbohydrazide Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Specialists Executive Summary This guide outline...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Investigating the SAR of 5-Methyl-1,3-thiazole-2-carbohydrazide Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Specialists

Executive Summary

This guide outlines the systematic investigation of 5-Methyl-1,3-thiazole-2-carbohydrazide (5-MTC) , a privileged scaffold in medicinal chemistry. While thiazoles are ubiquitous in FDA-approved drugs (e.g., Dasatinib, Ritonavir), the 2-carbohydrazide derivative represents a critical "branch point" intermediate.[1] It serves as a precursor for Schiff bases (hydrazones) and fused heterocycles that exhibit potent antitubercular (anti-TB), anticancer, and anti-inflammatory profiles.[1] This document details the synthetic protocols, structural derivatization strategies, and Structure-Activity Relationship (SAR) logic required to optimize this scaffold.

The Pharmacophore: Structural Deconstruction

To investigate the SAR effectively, we must first deconstruct the molecule into three functional zones.[1] Modifications in these zones dictate the physicochemical properties (LogP, pKa) and target binding affinity.

Zone Analysis
  • Zone A: The Thiazole Core (Scaffold)

    • Role: Acts as a bioisostere of pyridine or benzene, providing a planar aromatic system for

      
       stacking interactions with protein targets (e.g., InhA in M. tuberculosis).[1]
      
    • 5-Methyl Substituent: Unlike the 4-methyl isomer, the 5-methyl group is positioned away from the carbonyl interface. It increases lipophilicity (LogP) without creating significant steric clash at the linker site, potentially aiding membrane permeability.[1]

  • Zone B: The Carbohydrazide Linker (-CONHNH2)

    • Role: The "warhead" precursor. It functions as a hydrogen bond donor/acceptor network.

    • Reactivity: The terminal amino group (

      
      ) is highly nucleophilic, allowing for condensation with aldehydes/ketones to form hydrazones (Schiff bases), which are essential for metal chelation (e.g., iron sequestration in pathogens).
      
  • Zone C: The Variable R-Group (Post-Derivatization)

    • Role: The primary driver of specificity. In hydrazone derivatives, this is typically an aryl or heteroaryl ring.[1]

    • SAR Focus: Electronic effects (Hammett

      
      ) and steric bulk in this zone determine potency.
      

Synthetic Workflow (The "Make" Phase)

The synthesis of 5-MTC requires a convergent approach, typically utilizing the Hantzsch Thiazole Synthesis followed by hydrazinolysis.

Protocol A: Synthesis of Ethyl 5-methylthiazole-2-carboxylate
  • Principle: Condensation of a thioamide derivative with an

    
    -halo aldehyde.
    
  • Reagents: Ethyl thiooxamate, 2-bromopropanal (or 2-chloropropionaldehyde dimethyl acetal), Ethanol.

  • Procedure:

    • Dissolve Ethyl thiooxamate (1.0 eq) in absolute ethanol.

    • Add 2-bromopropanal (1.1 eq) dropwise at room temperature.

    • Reflux the mixture for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane).

    • Concentrate under reduced pressure. Neutralize the residue with saturated NaHCO

      
       to precipitate the ester.
      
    • Purification: Recrystallize from ethanol/water.

Protocol B: Hydrazinolysis to 5-Methyl-1,3-thiazole-2-carbohydrazide
  • Principle: Nucleophilic acyl substitution converting the ester to the hydrazide.

  • Reagents: Ethyl 5-methylthiazole-2-carboxylate, Hydrazine hydrate (80% or 99%), Ethanol.

  • Procedure:

    • Dissolve the ester (10 mmol) in ethanol (30 mL).

    • Add Hydrazine hydrate (excess, 25–30 mmol) slowly to prevent di-substitution.

    • Reflux for 3–5 hours. A solid precipitate (the hydrazide) usually forms upon cooling.

    • Workup: Filter the solid, wash with cold ethanol, and dry under vacuum.

    • Validation: IR spectrum should show doublet peaks at 3200–3300 cm

      
       (NH/NH
      
      
      
      ) and a carbonyl stretch at ~1650 cm
      
      
      .[2]
Visualization: Synthetic Pathway

SynthesisPath Start Ethyl Thiooxamate + 2-Bromopropanal Inter Ethyl 5-methylthiazole- 2-carboxylate Start->Inter Hantzsch Synthesis (Reflux, EtOH) Target 5-Methyl-1,3-thiazole- 2-carbohydrazide (The Core Scaffold) Inter->Target Hydrazinolysis (N2H4, Reflux) Deriv Schiff Base (Hydrazone) Target->Deriv + Aryl Aldehyde (-H2O)

Caption: Step-wise synthesis from precursors to the active hydrazide scaffold and subsequent derivatization.

SAR Logic & Optimization (The "Analyze" Phase)

Once the core hydrazide is synthesized, the SAR investigation focuses on generating a library of N'-benzylidene derivatives (Hydrazones) .

Key SAR Determinants
Structural FeatureModification StrategyExpected Biological Outcome
5-Methyl Group Remove: Compare with unsubstituted thiazole. Bulky: Replace with Ethyl/Phenyl.Hypothesis: The 5-methyl group provides optimal lipophilicity. Removing it decreases cell permeability; increasing bulk may cause steric clash in tight binding pockets (e.g., InhA active site).[1]
Hydrazide Linker Methylate: N-methylation. Rigidify: Cyclize to 1,3,4-oxadiazole.Hypothesis: The free NH is critical for H-bonding. Cyclization removes the donor capability, often altering the target from enzymes (InhA) to receptors (GPCRs).
Aryl Ring (R) Electron Withdrawing (EWG): 4-NO

, 2,4-diCl. Electron Donating (EDG): 4-OMe, 4-N(Me)

.
Hypothesis: EWGs generally enhance antimicrobial activity by increasing the acidity of the hydrazone NH, strengthening H-bonds with target residues.
Visualization: SAR Map

SAR_Map Core 5-Methyl-1,3-thiazole- 2-carbohydrazide Zone1 Zone 1: 5-Methyl Group Core->Zone1 Zone2 Zone 2: Hydrazide Linker Core->Zone2 Z1_Detail Modulates LogP & Electronic Density Zone1->Z1_Detail Zone3 Zone 3: Terminal R-Group (Post-Derivatization) Zone2->Zone3 Forms Hydrazone Z2_Detail Metal Chelation Site H-Bond Donor/Acceptor Zone2->Z2_Detail Z3_Detail EWG (NO2, Cl) = High Potency EDG (OMe) = Low Potency Zone3->Z3_Detail

Caption: Structural deconstruction of the scaffold highlighting the three critical zones for optimization.

Biological Evaluation Protocols (The "Test" Phase)

To validate the SAR, the synthesized library must undergo rigorous screening.[1] The two most relevant assays for this scaffold are Antitubercular and Cytotoxicity screens.

Assay 1: Antitubercular Activity (MABA)
  • Target: Mycobacterium tuberculosis (H37Rv strain).[3][4][5]

  • Method: Microplate Alamar Blue Assay (MABA).[6]

  • Protocol:

    • Inoculum: Dilute M. tb culture to

      
       CFU/mL.
      
    • Plating: Add 100 µL of Middlebrook 7H9 broth to 96-well plates.

    • Treatment: Add test compounds (dissolved in DMSO) in serial dilutions (e.g., 100 µg/mL to 0.2 µg/mL).

    • Controls: Positive: Isoniazid/Rifampicin; Negative: DMSO only.

    • Incubation: 7 days at 37°C.

    • Readout: Add Alamar Blue + Tween 80. Incubate 24h.

      • Blue: No growth (Active).

      • Pink: Growth (Inactive).

    • Calculation: Determine Minimum Inhibitory Concentration (MIC).

Assay 2: Cytotoxicity Screen (MTT Assay)
  • Target: Mammalian cell lines (e.g., HEK293 for safety, MCF-7 for anticancer potential).[1]

  • Protocol:

    • Seed cells (

      
       cells/well) in 96-well plates. Incubate 24h.
      
    • Treat with compounds for 48h.

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

    • Incubate 4h; MTT is reduced to purple formazan by mitochondrial reductase in living cells.

    • Dissolve formazan in DMSO and read Absorbance at 570 nm.

    • Selectivity Index (SI): Calculate

      
      . An SI > 10 indicates a promising drug candidate.
      

References

  • Synthesis of Thiazole Hydrazides: Masoudi, M. (2024).[7] Synthesis and biological evaluation of 2-(2-hydrazinyl) thiazole derivatives with potential antibacterial and antioxidant activity. Journal of Sulfur Chemistry. Link

  • Antitubercular Mechanisms: Angelova, V., et al. (2022).[1][3] Recent Advances in Anti-Tuberculosis Drug Discovery Based on Hydrazide–Hydrazone and Thiadiazole Derivatives Targeting InhA. Molecules. Link

  • SAR of Thiazole-2-carbohydrazides: Turan-Zitouni, G., et al. (2008). Synthesis and antituberculosis activity of new thiazolylhydrazone derivatives. European Journal of Medicinal Chemistry. Link

  • Hantzsch Synthesis Protocol: Sancak, K., et al. (2020).[1] The Unexpected Acylation Reaction of Hydrazine Carboxylate Derivatives. Journal of Molecular Structure. Link

  • General Thiazole Pharmacology: Chhabria, M. T., et al. (2016).[1] Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance. Current Topics in Medicinal Chemistry. Link

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: A Guide to the Synthesis of 5-Methyl-1,3-thiazole-2-carbohydrazide and its Bioactive Hydrazone Derivatives

Introduction: The Thiazole Scaffold in Modern Drug Discovery The 1,3-thiazole ring is a cornerstone of medicinal chemistry, serving as a critical pharmacophore in numerous therapeutic agents.[1][2][3] Its unique electron...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiazole Scaffold in Modern Drug Discovery

The 1,3-thiazole ring is a cornerstone of medicinal chemistry, serving as a critical pharmacophore in numerous therapeutic agents.[1][2][3] Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a "privileged scaffold." Thiazole derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.[2][3]

This guide focuses on the synthesis of 5-Methyl-1,3-thiazole-2-carbohydrazide, a versatile intermediate, and its subsequent conversion into N'-aryl-substituted hydrazone derivatives. These hydrazones, a class of Schiff bases, are of particular interest as they often display enhanced biological activity, leveraging the combined structural features of the thiazole ring and the azomethine (–N=CH–) linkage.[4][5] We will provide detailed, field-proven protocols, explain the rationale behind key experimental choices, and present the necessary data for validation.

Core Synthetic Pathway Overview

The synthesis is a robust and logical two-step process. The first stage involves the creation of the core carbohydrazide intermediate from its corresponding ester. The second stage utilizes this intermediate to build a library of diverse hydrazone derivatives through condensation reactions.

Synthesis_Workflow Start Ethyl 5-methyl-1,3- thiazole-2-carboxylate Intermediate 5-Methyl-1,3-thiazole- 2-carbohydrazide Start->Intermediate  Step 1: Hydrazinolysis (Hydrazine Hydrate, Reflux) Product N'-Aryl/Alkylidene-5-methyl-1,3- thiazole-2-carbohydrazide (Hydrazone Derivatives) Intermediate->Product Step 2: Condensation (Acid Catalyst, Reflux) Aldehyde Aromatic Aldehydes/ Ketones Aldehyde->Product

Caption: Simplified mechanism of hydrazide formation from an ester.

Experimental Protocol

Materials:

  • Ethyl 5-methyl-1,3-thiazole-2-carboxylate

  • Hydrazine Hydrate (80-99% solution)

  • Absolute Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Buchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottom flask, dissolve the starting ester, ethyl 5-methyl-1,3-thiazole-2-carboxylate (e.g., 10 mmol), in absolute ethanol (40-50 mL).

  • To this clear solution, add hydrazine hydrate (2-2.5 equivalents, e.g., 20-25 mmol) dropwise while stirring. [5]3. Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 80°C) for 4-6 hours. [5]The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).

  • After the reaction is complete, reduce the volume of the solvent using a rotary evaporator.

  • Allow the concentrated mixture to cool to room temperature, and then place it in an ice bath to facilitate precipitation.

  • Collect the resulting solid precipitate by vacuum filtration using a Buchner funnel.

  • Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials. [5]8. Dry the product, 5-Methyl-1,3-thiazole-2-carbohydrazide, under vacuum over anhydrous CaCl₂.

Validation and Characterization

The identity and purity of the synthesized carbohydrazide must be confirmed.

ParameterExpected ResultCausality/Significance
Appearance White to off-white crystalline solidIndicates the formation of the solid product.
Melting Point Sharp, defined rangeA sharp melting point is a key indicator of purity.
TLC Single spot, different Rf from starting esterConfirms reaction completion and product purity.
FT-IR (cm⁻¹) 3300-3100 (N-H stretch), 1650-1630 (C=O stretch)Appearance of N-H bands and shift of C=O from ester (~1720 cm⁻¹) to amide frequency confirms hydrazide formation.
¹H NMR (DMSO-d₆) Singlet ~2.6 ppm (CH₃), Singlet ~4.5 ppm (NH₂), Singlet ~9.5 ppm (NH)Confirms the presence of all key proton environments in the final structure.

Protocol II: Synthesis of N'-(Substituted-benzylidene)-5-methyl-1,3-thiazole-2-carbohydrazides (Hydrazone Derivatives)

Principle and Mechanistic Insight

This reaction is a condensation to form a Schiff base. The carbohydrazide acts as the amine component. The reaction is typically catalyzed by a few drops of acid (e.g., glacial acetic acid or sulfuric acid). The acid protonates the carbonyl oxygen of the aldehyde, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the terminal -NH₂ group of the hydrazide. [6][7]The subsequent loss of a water molecule drives the reaction to form the stable C=N double bond of the hydrazone.

Schiff_Base_Formation Hydrazide R-C(=O)NH-NH₂ Intermediate Imine Intermediate [R-C(=O)NH-N=CH-Ar] Hydrazide->Intermediate Aldehyde Ar-CHO Aldehyde->Intermediate Catalyst H⁺ Catalyst->Aldehyde Protonation Water H₂O Intermediate->Water - H₂O

Caption: Key steps in the acid-catalyzed formation of hydrazones.

Experimental Protocol

Materials:

  • 5-Methyl-1,3-thiazole-2-carbohydrazide (from Protocol I)

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Methanol or Ethanol

  • Catalyst: Glacial Acetic Acid or conc. Sulfuric Acid (1-3 drops)

  • Standard reflux and filtration apparatus

Procedure:

  • Dissolve 5-Methyl-1,3-thiazole-2-carbohydrazide (e.g., 5 mmol) in methanol or ethanol (30-40 mL) in a round-bottom flask, warming gently if necessary.

  • Add an equimolar amount of the desired aromatic aldehyde (5 mmol) to the solution.

  • Add 2-3 drops of a suitable acid catalyst (e.g., glacial acetic acid). [7][8]4. Heat the mixture to reflux for 3-5 hours. [5][9]Monitor the reaction by TLC until the starting materials are consumed.

  • After completion, allow the reaction mixture to cool to room temperature. The product often precipitates directly from the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the precipitate with cold methanol or ethanol to remove residual reactants and catalyst.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, chloroform-petroleum ether) to obtain the pure hydrazone derivative. [5]

Validation and Characterization

Confirming the formation of the hydrazone involves looking for specific changes in the analytical data compared to the starting carbohydrazide.

ParameterExpected ResultCausality/Significance
Yield (%) Typically 70-95%Indicates the efficiency of the condensation reaction.
Melting Point Sharp, defined range, different from starting materialsA key indicator of the purity of the final derivative.
FT-IR (cm⁻¹) ~1610 (C=N stretch), N-H bands remainAppearance of the azomethine (C=N) band is definitive proof of hydrazone formation.
¹H NMR (DMSO-d₆) Singlet ~8.4-8.6 ppm (-N=CH-), Disappearance of aldehyde -CHO proton (~9-10 ppm)The appearance of the azomethine proton signal is the most crucial evidence in the ¹H NMR spectrum. [10]
Mass Spec (EIMS) Molecular ion peak [M⁺] corresponding to the calculated massConfirms the molecular weight of the synthesized compound.

Summary of Key Data

The following table provides representative data for the synthesis of a sample derivative, N'-(4-chlorobenzylidene)-5-methyl-1,3-thiazole-2-carbohydrazide.

CompoundStepKey ReagentsSolventTime (h)Yield (%)M.p. (°C)Key ¹H NMR Signal (δ, ppm)
5-Methyl-1,3-thiazole-2-carbohydrazide 1Hydrazine HydrateEthanol4-6~85-95Varies9.5 (s, 1H, NH), 4.5 (s, 2H, NH₂)
N'-(4-Cl-benzylidene)-derivative 24-Chlorobenzaldehyde, Acetic AcidMethanol3-5~80-90Varies11.8 (s, 1H, NH), 8.5 (s, 1H, N=CH)

Conclusion

The protocols detailed in this guide provide a reliable and efficient pathway for the synthesis of 5-Methyl-1,3-thiazole-2-carbohydrazide and its subsequent derivatization to bioactive hydrazones. The causality-driven explanations for each step, from the choice of reagents to the validation techniques, ensure that researchers can not only replicate these procedures but also adapt them for the creation of novel compound libraries. The inherent versatility of the final condensation step allows for the introduction of a wide range of substituents, making this a powerful strategy in the ongoing search for new therapeutic agents.

References

  • New Hydrazones Bearing Thiazole Scaffold: Synthesis, Characterization, Antimicrobial, and Antioxidant Investigation. National Center for Biotechnology Information. [Link]

  • Synthesis, characterization and biological evaluation of some 5- methylpyrazine carbohydrazide based hydrazones. Pak. J. Pharm. Sci.[Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. SpringerLink. [Link]

  • Thiazole derivatives with antimicrobial activity. ResearchGate. [Link]

  • A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. ResearchGate. [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI. [Link]

  • Synthesis, Characterization and Antimicrobial Activity of some Metal Complexes Derived from Thiazole Schiff Bases with In-vitro. Indian Journal of Pharmaceutical Education and Research. [Link]

  • Synthesis of New Thiazole Anchored N'-Benzylidene Carbohydrazide and 1,3,4-Oxadiazole Derivatives. Connect Journals. [Link]

  • SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. ResearchGate. [Link]

  • Synthesis of Novel Thiazolyl Hydrazine Derivatives and Their Antifungal Activity. Semantic Scholar. [Link]

  • Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents. National Center for Biotechnology Information. [Link]

  • Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. MDPI. [Link]

  • SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF.
  • Micelle promoted synthesis of schiff base ligands derived from 4-methyl- 1,2,3-thiadiazoles-5-carboxylic acid hydrazide in bio b. Chemical Review and Letters. [Link]

  • Synthesis of new Schiff bases bearing 1,2,4-triazole, thiazolidine and chloroazetidine moieties and their pharmacological evaluation. National Center for Biotechnology Information. [Link]

  • Synthesis and Characterization of Based on Some New Schiff base from 5-styryl-2-amino-1,3,4-thiadiazole. Impactfactor. [Link]

  • Carbazic acid, ethyl ester. Organic Syntheses. [Link]

  • Preparation method of hydrazide compound.
  • The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. MDPI. [Link]

  • Synthesis, Characterization and Biological Activity Evaluation of Some Pyrazoles, Thiazoles and Oxazoles Derived from 2-Mercapto. Baghdad Science Journal. [Link]

  • The Unexpected Acylation Reaction of Hydrazine Carboxylate Derivatives with 2-Amino-1,3-Thiazole, Crystal Structure and Molecula. SSRN. [Link]

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Application

Application Notes &amp; Protocols: Investigating 5-Methyl-1,3-thiazole-2-carbohydrazide in Cancer Research

An Application Guide for Researchers Abstract: This technical guide provides a comprehensive framework for investigating the anticancer potential of 5-Methyl-1,3-thiazole-2-carbohydrazide. While this specific molecule is...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract: This technical guide provides a comprehensive framework for investigating the anticancer potential of 5-Methyl-1,3-thiazole-2-carbohydrazide. While this specific molecule is a novel entity for extensive study, its core structure combines two pharmacophores of significant interest in oncology: the thiazole ring and the carbohydrazide moiety. Thiazole derivatives are integral to approved chemotherapeutics like Dasatinib and Ixazomib, known to target a wide array of proteins and enzymes.[1][2] Similarly, the hydrazide-hydrazone scaffold is recognized for its capacity to induce apoptosis, trigger cell cycle arrest, and interfere with critical cellular pathways in cancer cells.[3][4] This document synthesizes established methodologies and mechanistic insights from related compounds to propose a rigorous, multi-step protocol for evaluating the efficacy and mechanism of action of 5-Methyl-1,3-thiazole-2-carbohydrazide, guiding researchers from initial cytotoxicity screening to detailed mechanistic studies.

Scientific Rationale and Putative Mechanism of Action

The therapeutic potential of 5-Methyl-1,3-thiazole-2-carbohydrazide is predicated on the well-documented anticancer activities of its constituent chemical motifs.

  • The Thiazole Scaffold: The thiazole ring is a heterocyclic pharmacophore present in numerous compounds with proven anticancer activity.[5] Its nitrogen and sulfur atoms can form crucial hydrogen bonds and coordinate with biological targets.[2] Approved drugs containing this scaffold operate through diverse mechanisms, including kinase inhibition and disruption of biological pathways essential for cancer cell proliferation.[1][6]

  • The Carbohydrazide Moiety: The hydrazide-hydrazone functional group (-CO-NH-N=) is a key feature in many synthetic compounds designed as anticancer agents.[7][8] Studies have shown that these molecules can exert their effects by inducing mitochondrial outer membrane permeabilization, which is a critical step in the intrinsic apoptosis pathway. This often involves the inhibition of anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c and subsequent caspase activation. Furthermore, many hydrazide-hydrazone derivatives have been reported to cause cell cycle arrest, preventing cancer cells from completing division.[9][10]

Based on this evidence, we hypothesize that 5-Methyl-1,3-thiazole-2-carbohydrazide may function as a pro-apoptotic agent that targets the mitochondrial pathway, a mechanism frequently observed in related chemical classes.[4][11] The proposed pathway involves the inhibition of Bcl-2 family proteins, leading to caspase activation and programmed cell death.

Proposed_Apoptotic_Pathway Compound 5-Methyl-1,3-thiazole- 2-carbohydrazide Bcl2 Anti-apoptotic Proteins (e.g., Bcl-2) Compound->Bcl2 Inhibition MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bcl2->MOMP Prevents CytoC Cytochrome c Release MOMP->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed mechanism of apoptosis induction by 5-Methyl-1,3-thiazole-2-carbohydrazide.

Experimental Protocols for In Vitro Evaluation

This section outlines a logical workflow for the initial characterization of the compound's anticancer activity. The protocols are designed to be self-validating, where the results of one experiment inform and justify the next.

Experimental_Workflow start Start: Select Cancer Cell Lines protocol1 Protocol 2.1: Cytotoxicity Screening (MTT) Determine IC50 Values start->protocol1 protocol2 Protocol 2.2: Apoptosis Analysis (Annexin V / PI Staining) protocol1->protocol2 Confirms Mode of Cell Death protocol3 Protocol 2.3: Cell Cycle Analysis (PI Staining) protocol1->protocol3 Investigates Mitotic Effects protocol4 Protocol 2.4: Mechanism Validation (Western Blotting) protocol2->protocol4 Validates Apoptotic Pathway Proteins protocol3->protocol4 Validates Cell Cycle Regulatory Proteins end Conclusion: Mechanistic Insight protocol4->end

Caption: Step-by-step workflow for the in vitro evaluation of the test compound.

Protocol 2.1: Preliminary Cytotoxicity Screening (MTT Assay)

Rationale: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a foundational colorimetric assay for assessing cell metabolic activity.[12][13] It serves as a robust and high-throughput method to determine the compound's cytotoxic effect on a panel of cancer cell lines and calculate the half-maximal inhibitory concentration (IC50), which is the primary metric for potency.

Materials:

  • Selected cancer cell lines (e.g., MCF-7 breast cancer, HCT-116 colon cancer, A549 lung cancer)[11][12] and a non-cancerous cell line (e.g., Vero, ME-16C) for selectivity assessment.[7][12]

  • Complete growth medium (e.g., DMEM/RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin).

  • 5-Methyl-1,3-thiazole-2-carbohydrazide (stock solution in DMSO).

  • MTT reagent (5 mg/mL in PBS).

  • DMSO (cell culture grade).

  • 96-well plates, multichannel pipette, CO2 incubator, microplate reader.

  • Positive control (e.g., Doxorubicin or Cisplatin).[7]

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., from 0.1 µM to 100 µM) in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells for vehicle control (DMSO) and a positive control.

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 490-570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Protocol 2.2: Analysis of Apoptosis Induction by Flow Cytometry

Rationale: To determine if the observed cytotoxicity is due to programmed cell death (apoptosis) or necrosis, an Annexin V and Propidium Iodide (PI) assay is performed. Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus identifying late apoptotic/necrotic cells.

Materials:

  • Cancer cell line of interest (e.g., the most sensitive line from the MTT assay).

  • 6-well plates.

  • Test compound at IC50 and 2x IC50 concentrations.

  • Annexin V-FITC/PI Apoptosis Detection Kit.

  • Binding Buffer.

  • Flow cytometer.

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the vehicle control, IC50, and 2x IC50 concentrations of the compound for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1x Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1x Binding Buffer to each sample and analyze immediately using a flow cytometer. The cell populations will be distinguished as:

    • Live cells (Annexin V- / PI-)

    • Early apoptotic cells (Annexin V+ / PI-)

    • Late apoptotic/necrotic cells (Annexin V+ / PI+)

    • Necrotic cells (Annexin V- / PI+)

Protocol 2.3: Cell Cycle Analysis

Rationale: Many anticancer agents function by disrupting the cell cycle.[10] This protocol uses PI staining of DNA to quantify the proportion of cells in each phase of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in a specific phase suggests the compound interferes with that checkpoint.

Materials:

  • Cancer cell line of interest.

  • 6-well plates.

  • Test compound at IC50 concentration.

  • Cold 70% ethanol.

  • PI/RNase Staining Buffer.

  • Flow cytometer.

Procedure:

  • Cell Treatment: Seed and treat cells in 6-well plates as described in Protocol 2.2.

  • Cell Harvesting & Fixation: Harvest cells, wash with PBS, and fix by adding the cell pellet dropwise into ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PI/RNase Staining Buffer.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Analysis: Analyze the samples on a flow cytometer. The DNA content will be used to generate a histogram, and cell cycle analysis software will quantify the percentage of cells in G0/G1, S, and G2/M phases.

Protocol 2.4: Mechanism Validation by Western Blotting

Rationale: Following the indications of apoptosis from flow cytometry, Western blotting is used to measure the expression levels of key proteins involved in the proposed signaling pathway.[4] This provides direct molecular evidence of the compound's mechanism of action.

Materials:

  • Treated cell lysates from a 6-well plate experiment.

  • RIPA buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-9, anti-cleaved Caspase-3, anti-Actin or anti-GAPDH as a loading control).

  • HRP-conjugated secondary antibodies.

  • Enhanced Chemiluminescence (ECL) substrate.

  • Imaging system.

Procedure:

  • Protein Extraction: Lyse the treated cells with RIPA buffer. Quantify protein concentration using a BCA assay.

  • SDS-PAGE: Denature protein samples and load equal amounts (20-40 µg) onto an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. Wash with TBST, then incubate with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, apply the ECL substrate, and capture the chemiluminescent signal with an imaging system.

  • Analysis: Quantify the band intensities and normalize them to the loading control. Compare the expression of target proteins in treated samples versus the control to confirm pathway modulation (e.g., a decrease in Bcl-2, an increase in cleaved Caspases).

Data Presentation and Interpretation

Quantitative data should be summarized for clarity. The primary output from the initial screening is a table of IC50 values.

Table 1: Cytotoxicity of 5-Methyl-1,3-thiazole-2-carbohydrazide against Various Cell Lines

Cell LineCancer TypeIC50 (µM) after 72h Exposure
MCF-7Breast AdenocarcinomaExample: 15.5 ± 2.1
HCT-116Colon CarcinomaExample: 9.8 ± 1.5
A549Lung CarcinomaExample: 25.2 ± 3.4
VeroNormal Kidney EpithelialExample: >100
Doxorubicin(Positive Control)Example: 0.8 ± 0.1 (on MCF-7)
Data represents Mean ± Standard Deviation from three independent experiments.

Interpretation: A lower IC50 value indicates higher potency. A significantly higher IC50 value against a non-cancerous cell line (e.g., Vero) compared to cancer cell lines suggests selective cytotoxicity, which is a highly desirable characteristic for a potential anticancer drug.

References

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Method

5-Methyl-1,3-thiazole-2-carbohydrazide as an enzyme inhibitor

Technical Application Note: 5-Methyl-1,3-thiazole-2-carbohydrazide as a Metalloenzyme Inhibitor Scaffold Part 1: Introduction & Pharmacophore Rationale 5-Methyl-1,3-thiazole-2-carbohydrazide (CAS: 61291-21-2) represents...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: 5-Methyl-1,3-thiazole-2-carbohydrazide as a Metalloenzyme Inhibitor Scaffold

Part 1: Introduction & Pharmacophore Rationale

5-Methyl-1,3-thiazole-2-carbohydrazide (CAS: 61291-21-2) represents a critical structural scaffold in medicinal chemistry, particularly in the design of inhibitors for metalloenzymes such as Carbonic Anhydrase (CA) and Urease .[1]

While often utilized as a synthetic intermediate for Schiff base formation, the parent hydrazide moiety itself possesses intrinsic biological activity. Its mechanism relies on the ability of the carbohydrazide group (


) to act as a bidentate ligand, coordinating with metal cofactors (Zn

or Ni

) within enzyme active sites.

Key Physicochemical Properties:

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 157.19 g/mol [1]

  • Solubility: Soluble in DMSO, DMF; sparingly soluble in water (requires protonation or cosolvents).

  • Target Class: Zinc-dependent metalloenzymes (Carbonic Anhydrase) and Nickel-dependent amidohydrolases (Urease).[1]

Part 2: Mechanism of Action (MoA)

The inhibitory potential of 5-methyl-1,3-thiazole-2-carbohydrazide is driven by two distinct molecular interactions:

  • Metal Coordination (The "Warhead"): The terminal hydrazine nitrogen and the carbonyl oxygen form a chelate complex with the catalytic metal ion (e.g., Zn

    
     in Carbonic Anhydrase). This displaces the zinc-bound water molecule/hydroxide ion required for catalysis, effectively locking the enzyme in an inactive state.
    
  • Hydrophobic Stacking (The "Anchor"): The 5-methyl-thiazole ring occupies the hydrophobic pocket of the enzyme active site.[1] In hCA II, this ring interacts with residues such as Val121, Leu198, and Trp209 via

    
    -stacking or Van der Waals forces, stabilizing the inhibitor-enzyme complex.
    
Visualizing the Inhibition Mechanism

Inhibition_Mechanism Zn Active Site Zn2+ Hydrazide Carbohydrazide Motif (-CONHNH2) Hydrazide->Zn Bidentate Coordination Thiazole 5-Methyl-Thiazole Ring Hydrazide->Thiazole Covalent Link Water Catalytic Water (Displaced) Hydrazide->Water Displaces Pocket Hydrophobic Pocket (Val121, Leu198) Thiazole->Pocket π-Stacking / VdW

Caption: Bidentate coordination of the hydrazide motif to the catalytic Zinc ion, stabilized by hydrophobic anchoring of the thiazole ring.[2]

Part 3: Experimental Protocol

Protocol: Carbonic Anhydrase II (hCA II) Esterase Inhibition Assay

This protocol quantifies the inhibitory capability of 5-Methyl-1,3-thiazole-2-carbohydrazide by measuring the hydrolysis of 4-Nitrophenyl Acetate (4-NPA) to 4-nitrophenol (yellow), a reaction catalyzed by hCA II.[1]

Materials Required:

  • Enzyme: Recombinant Human Carbonic Anhydrase II (hCA II).

  • Substrate: 4-Nitrophenyl acetate (4-NPA) (dissolved in acetone).[1]

  • Inhibitor: 5-Methyl-1,3-thiazole-2-carbohydrazide (Stock: 10 mM in DMSO).[1]

  • Buffer: 50 mM Tris-SO

    
    , pH 7.6.
    
  • Detection: Microplate reader (Absorbance at 400 nm).

Step-by-Step Methodology:

  • Preparation of Working Solutions:

    • Enzyme Solution: Dilute hCA II to 0.5

      
      M in Tris-SO
      
      
      
      buffer.
    • Substrate Solution: Prepare 3 mM 4-NPA in acetone (freshly prepared).

    • Inhibitor Series: Prepare serial dilutions of the thiazole hydrazide in DMSO (Range: 0.1 nM to 100

      
      M).[2] Ensure final DMSO concentration in the well is <1%.
      
  • Pre-Incubation (Equilibrium Binding):

    • In a 96-well clear flat-bottom plate, add:

      • 
         Assay Buffer.
        
      • 
         Enzyme Solution.
        
      • 
         Inhibitor Solution (various concentrations).
        
    • Control Wells: Use

      
       DMSO instead of inhibitor (100% Activity).
      
    • Blank Wells: Use Buffer instead of Enzyme (0% Activity).

    • Incubate at 25°C for 15 minutes to allow the hydrazide to coordinate the Zinc center.

  • Reaction Initiation:

    • Add

      
       of 3 mM 4-NPA substrate to all wells using a multi-channel pipette.
      
    • Total Volume =

      
      .
      
  • Kinetic Measurement:

    • Immediately place in plate reader.[1]

    • Measure Absorbance at 400 nm every 30 seconds for 15 minutes at 25°C.

  • Data Processing:

    • Calculate the initial velocity (

      
      ) from the linear portion of the absorbance vs. time curve.
      
    • Calculate % Inhibition:

      
      [1]
      
Workflow Visualization

Assay_Workflow Step1 1. Prepare Reagents (Enzyme, 4-NPA, Inhibitor) Step2 2. Pre-Incubation (15 min @ 25°C) Enzyme + Inhibitor Step1->Step2 Step3 3. Initiation Add Substrate (4-NPA) Step2->Step3 Step4 4. Kinetic Read Abs @ 400nm (0-15 min) Step3->Step4 Step5 5. Analysis Calculate IC50 Step4->Step5

Caption: Step-by-step workflow for the hCA II colorimetric inhibition assay.

Part 4: Data Interpretation & Optimization

Typical Results

The parent compound, 5-methyl-1,3-thiazole-2-carbohydrazide, typically exhibits micromolar ($ \mu M $) inhibition potency against hCA II.[1]

  • 
     Range:  10 - 100 
    
    
    
    M (for the parent hydrazide).[1]
  • Optimization: Derivatization of the hydrazide nitrogen (formation of hydrazones/Schiff bases) often improves potency to the nanomolar (nM) range by adding secondary hydrophobic interactions [1, 2].

Troubleshooting Guide
IssueProbable CauseCorrective Action
Precipitation Compound insolubility in aqueous buffer.[1]Limit final DMSO concentration to 1-2%.[1] Sonicate stock solutions.[1]
Non-Linear Kinetics Substrate depletion or enzyme instability.[1]Reduce enzyme concentration.[1] Ensure measurements are taken within the first 5 mins.
High Background Spontaneous hydrolysis of 4-NPA.[1]Use fresh substrate solution.[1] Subtract "No Enzyme" blank from all reads.[1]

References

  • Kocyigit, U. M., et al. (2016). Synthesis and Carbonic Anhydrase Inhibition of Novel 2-(4-(Aryl)thiazole-2-yl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione Derivatives. Archiv der Pharmazie.

  • Taha, M., et al. (2019).[3] Thiazole Based Carbohydrazide Derivatives as

    
    -Amylase Inhibitor and Their Molecular Docking Study. Heteroatom Chemistry. 
    
  • Smaine, F. Z., et al. (2008).[4] Carbonic Anhydrase Inhibitors: 2-substituted-1,3,4-thiadiazole-5-sulfamides Act as Powerful and Selective Inhibitors.[1][4] Bioorganic & Medicinal Chemistry Letters.

  • PubChem. (2025).[5] 5-Methyl-1,3-thiazole-2-carboxylic acid (Parent Acid Data).[1][6] National Library of Medicine.[1]

Sources

Application

Experimental protocols for using 5-Methyl-1,3-thiazole-2-carbohydrazide

Versatile Scaffold for the Synthesis of Bioactive Hydrazones and Metal Chelators Introduction & Chemical Logic 5-Methyl-1,3-thiazole-2-carbohydrazide (CAS: 61291-21-2 derivatives) represents a "privileged scaffold" in me...

Author: BenchChem Technical Support Team. Date: February 2026

Versatile Scaffold for the Synthesis of Bioactive Hydrazones and Metal Chelators

Introduction & Chemical Logic

5-Methyl-1,3-thiazole-2-carbohydrazide (CAS: 61291-21-2 derivatives) represents a "privileged scaffold" in medicinal chemistry. Its dual functionality—combining the electron-rich thiazole ring (common in antimicrobials like sulfathiazole) with a reactive carbohydrazide linker —makes it an ideal precursor for fragment-based drug discovery (FBDD).

Why This Molecule Matters
  • Pharmacophore Hybridization: The hydrazide group (

    
    ) readily condenses with aldehydes to form acylhydrazones . These derivatives possess an azomethine proton (
    
    
    
    ) that acts as a hydrogen bond acceptor/donor, critical for binding to enzyme active sites (e.g.,
    
    
    -amylase, urease).
  • Metal Chelation: The carbonyl oxygen and the imine nitrogen can coordinate with transition metals (Cu, Zn, Ni), enhancing biological stability and potency.

  • Synthetic Accessibility: Reactions are generally high-yielding "Click-like" condensations that require minimal purification, suitable for high-throughput screening (HTS) libraries.

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye/Respiratory).

  • Solubility Profile:

    • High: DMSO, DMF, Hot Ethanol.

    • Moderate: Methanol, Acetonitrile.[1]

    • Low: Water, Diethyl Ether, Hexane.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic—protect from moisture to prevent hydrolysis.

Core Protocol: Synthesis of Bioactive Hydrazones (Schiff Bases)

Objective: To synthesize a library of 5-methylthiazole-2-carbohydrazide derivatives by condensing the hydrazide scaffold with substituted aromatic aldehydes.

Experimental Logic (The "Why")
  • Solvent Choice (Ethanol): Ethanol is protic and supports the proton transfer required for the elimination of water. It also allows the product to precipitate upon cooling, simplifying purification.

  • Catalyst (Glacial Acetic Acid): A catalytic amount of acid protonates the carbonyl oxygen of the incoming aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the terminal hydrazine nitrogen.

Materials
  • Substrate: 5-Methyl-1,3-thiazole-2-carbohydrazide (1.0 equiv)

  • Reagent: Substituted Aromatic Aldehyde (e.g., 4-fluorobenzaldehyde, 4-nitrobenzaldehyde) (1.0 – 1.1 equiv)

  • Solvent: Absolute Ethanol (15–20 mL per mmol)

  • Catalyst: Glacial Acetic Acid (3–5 drops)

Step-by-Step Methodology
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 5-Methyl-1,3-thiazole-2-carbohydrazide in 15 mL of absolute ethanol. Note: Gentle heating (40°C) may be required for complete dissolution.

  • Activation: Add 1.0 mmol of the chosen aromatic aldehyde. Stir for 5 minutes.

  • Catalysis: Add 3–5 drops of glacial acetic acid.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 3–5 hours .

    • Checkpoint: Monitor reaction progress via TLC (System: Chloroform:Methanol 9:1). The starting hydrazide spot (lower

      
      ) should disappear.
      
  • Quenching & Crystallization:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the mixture onto crushed ice (approx. 50 g) with stirring. This forces the precipitation of the hydrophobic hydrazone product.

  • Purification:

    • Filter the precipitate using vacuum filtration.

    • Wash the solid with cold water (

      
       mL) to remove acid traces.
      
    • Wash with cold ethanol (

      
       mL) to remove unreacted aldehyde.
      
    • Recrystallization: Recrystallize from hot ethanol or an ethanol/DMF mixture to obtain analytical-grade crystals.

Visualization: Reaction Workflow

HydrazoneSynthesis Start Start: Dissolve Hydrazide in Ethanol AddAld Add Aromatic Aldehyde (1.0 eq) Start->AddAld Cat Add Catalyst: Glacial Acetic Acid AddAld->Cat Reflux Reflux 3-5h (Monitor TLC) Cat->Reflux Quench Pour onto Crushed Ice Reflux->Quench Reaction Complete Filter Vacuum Filter & Wash Quench->Filter Product Final Product: Thiazole Hydrazone Filter->Product Recrystallize

Caption: Optimized workflow for the acid-catalyzed condensation of thiazole carbohydrazide with aldehydes.

Application: -Amylase Inhibition Assay

Context: Thiazole carbohydrazides have shown potent antidiabetic potential by inhibiting


-amylase, an enzyme responsible for carbohydrate digestion.
Protocol Parameters
  • Enzyme: Porcine Pancreatic

    
    -Amylase (PPA).
    
  • Substrate: Starch solution (1% w/v).

  • Indicator: Dinitrosalicylic acid (DNS) reagent.

  • Control: Acarbose (Standard inhibitor).[2]

Procedure
  • Stock Preparation: Dissolve the synthesized hydrazone derivative in DMSO to create a 1000 µM stock. Dilute with phosphate buffer (pH 6.9) to test concentrations (e.g., 10, 20, 50, 100 µM). Ensure final DMSO concentration is <1% to avoid enzyme denaturation.

  • Incubation:

    • Mix 200 µL of test compound + 200 µL of

      
      -amylase solution (2 units/mL).
      
    • Incubate at 37°C for 10 minutes.

  • Substrate Addition: Add 200 µL of 1% starch solution. Incubate for another 15 minutes at 37°C.

  • Termination: Add 400 µL of DNS reagent to stop the reaction.

  • Development: Boil the mixture in a water bath for 5 minutes (color change to orange-red). Cool to room temperature.

  • Measurement: Dilute with 5 mL distilled water and measure Absorbance at 540 nm .

Calculation


Data Summary: Structure-Activity Relationships (SAR)

The following table summarizes the impact of aldehyde substituents on biological activity, based on verified literature data for thiazole carbohydrazides.

Substituent (R) on AldehydeElectronic Effect

-Amylase IC

(µM)
Antimicrobial Potency
-H (Unsubstituted)Neutral1.76 ± 0.03Moderate
-NO

(4-Nitro)
Strong Electron Withdrawing1.70 ± 0.12High (Gram +ve)
-OH (2,4-Di-OH)Electron Donating2.65 ± 0.08Moderate
-Cl (4-Chloro)Weak Electron Withdrawing1.95 ± 0.23High
Acarbose (Standard) N/A1.64 ± 0.15N/A

Interpretation: Electron-withdrawing groups (EWG) like Nitro and Chloro tend to enhance inhibitory activity, likely by increasing the acidity of the hydrazone NH, facilitating stronger hydrogen bonding in the enzyme active site.

References

  • Taha, M., et al. (2019).

    
    -Amylase Inhibitor and Their Molecular Docking Study." Heteroatom Chemistry. 
    
  • Altıntop, M. D., et al. (2016). "Synthesis and biological evaluation of some new thiazole-based hydrazide-hydrazones." Letters in Drug Design & Discovery.

  • Chimenti, F., et al. (2007). "Synthesis and selective monoamine oxidase B inhibition of some 5-substituted-1,3-thiazole-2-carbohydrazide derivatives." Chemical Biology & Drug Design.

  • Gomathi, S., et al. (2022). "Synthesis, Characterization, and Biological Evaluation of Thiazole-Carbohydrazide Derivatives." Journal of Molecular Structure.

Sources

Method

5-Methyl-1,3-thiazole-2-carbohydrazide for in vitro and in vivo studies

Scaffold Handling, Derivatization, and Biological Profiling Executive Summary & Compound Profile 5-Methyl-1,3-thiazole-2-carbohydrazide is a privileged heterocyclic scaffold primarily utilized as a precursor for generati...

Author: BenchChem Technical Support Team. Date: February 2026

Scaffold Handling, Derivatization, and Biological Profiling

Executive Summary & Compound Profile

5-Methyl-1,3-thiazole-2-carbohydrazide is a privileged heterocyclic scaffold primarily utilized as a precursor for generating bioactive Schiff bases (hydrazones) and amides. While the parent hydrazide exhibits modest antioxidant and metal-chelating properties, its value lies in its derivatization to target specific biological pathways, including kinase inhibition (e.g., EGFR), microbial DNA gyrase inhibition, and oxidative stress modulation.

Critical Application Note: This compound and its derivatives are prone to oxidative degradation in DMSO stock solutions over time. This guide prioritizes protocols that mitigate false-positive data arising from solution instability.

Physicochemical Profile
PropertySpecificationApplication Note
Molecular Weight ~157.19 g/mol Suitable for fragment-based drug design.
Solubility (Water) Low (< 1 mg/mL)Requires co-solvent for aqueous assays.
Solubility (DMSO) High (> 50 mM)Warning: Use fresh stocks only.
Reactivity Nucleophilic (

)
Reacts readily with aldehydes/ketones/isocyanates.
Stability Hygroscopic solidStore desiccated at -20°C.

Synthetic Utility: Derivatization Protocol

The primary utility of this scaffold is the synthesis of thiazolyl-hydrazones , which frequently exhibit superior pharmacological profiles compared to the parent hydrazide.

Protocol: Synthesis of Bioactive Hydrazones (Schiff Bases)

Objective: Condensation of 5-methyl-1,3-thiazole-2-carbohydrazide with aromatic aldehydes to form antimicrobial/anticancer agents.

Reagents:

  • Scaffold: 5-Methyl-1,3-thiazole-2-carbohydrazide (1.0 equiv)

  • Electrophile: Substituted Benzaldehyde (1.0 - 1.1 equiv)

  • Solvent: Absolute Ethanol or Methanol

  • Catalyst: Glacial Acetic Acid (2-3 drops)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of the hydrazide scaffold in 10–15 mL of absolute ethanol in a round-bottom flask. Heat gently (40°C) if required for complete dissolution.

  • Addition: Add 1.0 mmol of the target aldehyde.

  • Catalysis: Add 2–3 drops of glacial acetic acid. Expert Insight: The acid protonates the aldehyde carbonyl, increasing electrophilicity for the nucleophilic hydrazine attack.

  • Reflux: Reflux the mixture for 3–5 hours. Monitor progress via TLC (Mobile phase: Chloroform:Methanol 9:1).

  • Isolation: Cool the reaction mixture to room temperature (RT). If precipitation is slow, cool to 4°C overnight.

  • Purification: Filter the precipitate. Recrystallize from hot ethanol to ensure removal of unreacted hydrazine, which can be toxic in biological assays.

SynthesisWorkflow Start 5-Methyl-1,3-thiazole- 2-carbohydrazide Reflux Reflux (EtOH + AcOH) 3-5 Hours Start->Reflux Aldehyde Ar-CHO (Electrophile) Aldehyde->Reflux Check TLC Monitoring (CHCl3:MeOH) Reflux->Check Check->Reflux Incomplete Filter Filtration & Recrystallization Check->Filter Conversion >95% Product Bioactive Hydrazone (Schiff Base) Filter->Product

Figure 1: Synthetic workflow for converting the hydrazide scaffold into bioactive hydrazones.

In Vitro Profiling: Assay Protocols

Reliable biological data requires strict control over solvent effects, as thiazoles can interact non-specifically with certain assay reagents.

Protocol A: Cytotoxicity Screening (MTT Assay)

Target: Cancer cell lines (e.g., HepG2, MCF-7) Control: 5-Fluorouracil or Cisplatin

  • Stock Preparation: Prepare a 100 mM stock solution in sterile DMSO.

    • Critical:Do not store diluted working solutions. Thiazole hydrazides can undergo hydrolysis or oxidation in dilute aqueous-DMSO mixtures over 24h.

  • Seeding: Seed cells (e.g.,

    
     cells/well) in 96-well plates and incubate for 24h.
    
  • Treatment: Treat cells with serial dilutions (0.1 – 100 µM). Ensure final DMSO concentration is < 0.5% (v/v) to prevent solvent toxicity.

  • Incubation: Incubate for 48–72 hours.

  • Readout: Add MTT reagent, incubate 4h, solubilize formazan crystals with DMSO, and read Absorbance at 570 nm.

Protocol B: Antimicrobial Susceptibility (Broth Microdilution)

Target: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungal).

  • Inoculum: Adjust bacterial suspension to

    
     CFU/mL (0.5 McFarland standard).
    
  • Dilution: Perform 2-fold serial dilutions of the compound in Mueller-Hinton Broth (MHB).

    • Note: If the compound precipitates in MHB, add 5% Tween-80 to emulsify.

  • Endpoint: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible growth after 24h (bacteria) or 48h (fungi).

MechanismAction cluster_bact Antimicrobial Mechanism cluster_cancer Anticancer Mechanism Compound Thiazole Hydrazone Derivative Gyrase DNA Gyrase Inhibition Compound->Gyrase Bacterial Wall Cell Wall Permeability Compound->Wall Fungal Apoptosis Caspase-3 Activation Compound->Apoptosis Tumor Cells ROS ROS Generation (Oxidative Stress) Compound->ROS Tumor Cells

Figure 2: Potential Mechanisms of Action (MOA) for thiazole-2-carbohydrazide derivatives based on literature precedents.

In Vivo Feasibility & Formulation

When moving to in vivo studies (e.g., murine models), the hydrophobicity of thiazole derivatives requires specific formulation strategies.

Formulation Strategy
  • Preferred Vehicle: 0.5% Carboxymethyl cellulose (CMC) or 10% Tween-80 in saline.

  • Route: Intraperitoneal (i.p.) or Oral gavage (p.o.).

  • Dosage Range: 10 – 100 mg/kg (therapeutic window); LD50 is often > 300 mg/kg for this class, but renal toxicity is a known risk at high doses.

Toxicity Warning (Renal/Hepatic)

Thiazole derivatives can induce renal congestion and hepatocyte hypertrophy at high doses (>300 mg/kg).

  • Monitoring: Measure serum creatinine and ALT/AST levels post-administration.

  • Histopathology: Focus on glomerular capillaries and proximal tubules during necropsy.

References

  • Synthesis and Antimicrobial Activity: Bondock, S., et al. "Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety." European Journal of Medicinal Chemistry, 2010.

  • Anticancer & Cytotoxicity: Gomha, S. M., et al. "Synthesis and Biological Evaluation of Thiazolyl-Ethylidene Hydrazino-Thiazole Derivatives." Molecules, 2021.[1]

  • Alpha-Amylase Inhibition: Taha, M., et al. "Thiazole Based Carbohydrazide Derivatives as α-Amylase Inhibitor."[2][3] Heteroatom Chemistry, 2019.[2]

  • Toxicity Profile: Leite, J. A., et al. "Acute toxicity of thiazole derivatives." Journal of Applied Toxicology, 2021.
  • DMSO Instability: Baell, J. B., & Holloway, G. A. "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS)." Journal of Medicinal Chemistry, 2010. (Foundational text on hydrazide/thiazole instability in screening).

Sources

Application

Application Note &amp; Protocols: Quantitative Analysis of 5-Methyl-1,3-thiazole-2-carbohydrazide

Introduction: The Analytical Imperative for 5-Methyl-1,3-thiazole-2-carbohydrazide 5-Methyl-1,3-thiazole-2-carbohydrazide is a heterocyclic compound featuring a thiazole ring, a functional group prevalent in numerous pha...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for 5-Methyl-1,3-thiazole-2-carbohydrazide

5-Methyl-1,3-thiazole-2-carbohydrazide is a heterocyclic compound featuring a thiazole ring, a functional group prevalent in numerous pharmacologically active molecules.[1] The carbohydrazide moiety further imparts unique chemical properties, making it a valuable building block in medicinal chemistry and drug discovery.[2][3] As with any potential therapeutic agent or critical intermediate, the ability to accurately and reliably quantify this molecule is paramount. It underpins every stage of the development lifecycle, from pharmacokinetic studies in biological matrices to quality control in final drug products.

This document provides two robust, validated analytical methods for the quantification of 5-Methyl-1,3-thiazole-2-carbohydrazide, designed to meet the rigorous standards of the pharmaceutical industry. The methods presented are:

  • Method A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A workhorse method ideal for routine quality control, offering a balance of performance, cost-effectiveness, and reliability.

  • Method B: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A high-sensitivity, high-selectivity method essential for bioanalytical applications or the detection of trace-level impurities.

Both protocols are designed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring they are fit for their intended purpose.[4][5][6][7]

Method A: Quantification by Reverse-Phase HPLC-UV

Principle and Rationale

This method leverages the principles of reverse-phase chromatography, where the analyte is separated based on its hydrophobicity. The thiazole moiety and methyl group give the molecule sufficient non-polar character to be retained on a C18 stationary phase.[8] An isocratic mobile phase of acetonitrile and water provides a consistent elution environment, ensuring reproducibility. Detection is achieved via UV spectrophotometry, as the thiazole ring contains a chromophore that absorbs light in the UV spectrum. This method is chosen for its robustness, widespread availability, and suitability for quantifying the analyte in relatively clean sample matrices like pharmaceutical formulations.

Experimental Protocol: HPLC-UV

2.2.1. Materials and Reagents

  • 5-Methyl-1,3-thiazole-2-carbohydrazide reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Trifluoroacetic acid (TFA), optional for pH adjustment and peak shape improvement

2.2.2. Instrumentation and Chromatographic Conditions

ParameterRecommended SettingRationale
HPLC System Agilent 1260 Infinity II or equivalentStandard system with quaternary pump, autosampler, column thermostat, and DAD/VWD detector.
Column C18, 4.6 x 150 mm, 5 µm particle sizeA standard C18 column provides good retention and separation for this type of molecule.[8][9]
Mobile Phase Acetonitrile:Water (60:40, v/v)Provides optimal retention and elution. Adjust ratio as needed to achieve a retention time of ~5-7 minutes.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, ensuring good efficiency and reasonable run times.
Column Temp. 30 °CMaintains consistent retention times and improves peak shape.
Injection Vol. 10 µLA small injection volume minimizes potential for peak distortion.
Detection Diode Array Detector (DAD) at 254 nmThe thiazole ring is expected to have significant absorbance around this wavelength. A DAD allows for spectral analysis to confirm peak purity.
Run Time 10 minutesSufficient to allow for elution of the analyte and any potential early or late-eluting impurities.

2.2.3. Standard and Sample Preparation

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample (e.g., formulated drug product) in the mobile phase to achieve a theoretical concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Method Validation Summary (ICH Q2(R2) Framework)

The following parameters must be assessed to validate the method as fit for purpose.[4][6]

ParameterAcceptance CriteriaPurpose
Specificity No interference from excipients or degradants at the analyte's retention time. Peak purity index > 0.995.Ensures the signal is solely from the analyte of interest.
Linearity Correlation coefficient (r²) ≥ 0.999 over the specified range.Confirms a proportional relationship between concentration and detector response.
Accuracy 98.0% - 102.0% recovery for spiked samples at three concentration levels.Measures the closeness of the experimental value to the true value.[5]
Precision Repeatability (RSD ≤ 1.5%), Intermediate Precision (RSD ≤ 2.0%).Demonstrates the consistency of results under various conditions.[4]
Range The concentration interval over which the method is shown to be linear, accurate, and precise.Defines the operational limits of the method.
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10. The lowest concentration quantifiable with acceptable precision and accuracy.Defines the lower limit for reliable quantitative measurements.
Robustness RSD ≤ 2.0% after small, deliberate changes in method parameters (e.g., mobile phase composition ±2%, flow rate ±0.1 mL/min).Indicates the method's reliability during normal use.
Workflow Diagram: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis RefStd Reference Standard Stock Stock Solution (1 mg/mL) RefStd->Stock Sample Test Sample PrepSample Prepared Sample Sample->PrepSample Cal Calibration Standards Stock->Cal Injector Autosampler Cal->Injector Inject PrepSample->Injector Inject Column C18 Column Injector->Column Pump Pump Pump->Column Detector UV Detector Column->Detector CDS Chromatography Data System (CDS) Detector->CDS MobilePhase Mobile Phase MobilePhase->Pump Report Quantitative Report CDS->Report

Caption: Workflow for the quantification of 5-Methyl-1,3-thiazole-2-carbohydrazide by HPLC-UV.

Method B: Quantification by LC-MS/MS

Principle and Rationale

For applications requiring higher sensitivity and selectivity, such as analyzing samples from biological matrices (plasma, urine) or detecting trace impurities, LC-MS/MS is the method of choice. This technique couples the separation power of HPLC with the mass-resolving capability of a tandem mass spectrometer. The carbohydrazide group can be challenging to ionize efficiently by electrospray ionization (ESI).[10] To overcome this, chemical derivatization can be employed to introduce a readily ionizable moiety, significantly enhancing the MS response.[11][12]

This protocol uses Multiple Reaction Monitoring (MRM) for quantification. A specific precursor ion (the derivatized analyte) is selected, fragmented, and a specific product ion is monitored. This highly selective process virtually eliminates matrix interference, providing superior accuracy and sensitivity.

Experimental Protocol: LC-MS/MS

3.2.1. Materials and Reagents

  • All reagents from Method A.

  • Internal Standard (IS): A stable isotope-labeled version of the analyte is ideal. If unavailable, a structurally similar compound can be used.

  • Derivatization Reagent: Acetic Anhydride.[12]

  • Pyridine (as catalyst).

  • Formic Acid (LC-MS grade).

3.2.2. Sample Preparation with Derivatization

  • Matrix Preparation: For plasma samples, perform a protein precipitation by adding 3 parts ice-cold acetonitrile to 1 part plasma. Vortex and centrifuge. Collect the supernatant.

  • Internal Standard Spiking: Add the internal standard to all samples, calibration standards, and quality control (QC) samples to a final concentration of 50 ng/mL.

  • Derivatization Reaction:

    • Evaporate the supernatant/standard solution to dryness under a stream of nitrogen.

    • Reconstitute the residue in 50 µL of pyridine.

    • Add 25 µL of acetic anhydride.

    • Vortex and incubate at 60 °C for 30 minutes.

    • Evaporate to dryness again and reconstitute in 100 µL of the mobile phase for injection.

3.2.3. Instrumentation and Conditions

ParameterRecommended SettingRationale
LC System UPLC/UHPLC system (e.g., Waters Acquity, Shimadzu Nexera)Provides better resolution and faster run times needed for complex samples.
Mass Spectrometer Triple Quadrupole (e.g., Sciex 7500, Waters Xevo TQ-S)The gold standard for quantitative analysis due to its sensitivity and MRM capabilities.
Column C18, 2.1 x 50 mm, 1.8 µm particle sizeSmaller dimensions and particle size are suitable for fast UPLC gradients.
Mobile Phase A Water + 0.1% Formic AcidStandard aqueous mobile phase for reverse-phase LC-MS.
Mobile Phase B Acetonitrile + 0.1% Formic AcidStandard organic mobile phase.
Gradient Start at 5% B, ramp to 95% B over 3 min, hold for 1 min, re-equilibrate.A gradient is necessary to elute the derivatized analyte and clean the column.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Ionization Source Electrospray Ionization (ESI), Positive ModeESI is a soft ionization technique suitable for derivatized small molecules.
MRM Transitions To be determined by infusing the derivatized standard.Precursor ion will be [M+H]+ of the acetylated analyte. Product ions will be characteristic fragments.

3.2.4. Method Validation Summary (Bioanalytical)

Validation for bioanalytical methods follows similar principles but with specific focus on matrix effects.

ParameterAcceptance Criteria
Selectivity No significant interfering peaks in blank matrix at the retention times of the analyte and IS.
Matrix Effect The ratio of analyte response in post-extraction spiked matrix to the response in a clean solution should be consistent (RSD ≤ 15%).
Linearity r² ≥ 0.995, with back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Within-run and between-run precision (RSD) ≤ 15% (≤ 20% at LLOQ). Accuracy (% bias) within ±15% (±20% at LLOQ).
Lower Limit of Quantitation (LLOQ) The lowest standard on the calibration curve with acceptable accuracy and precision.
Recovery Extraction recovery should be consistent and reproducible.
Workflow Diagram: LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS System cluster_data Data Analysis Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Extract Protein Precipitation / Extraction Spike->Extract Deriv Derivatization (Acetylation) Extract->Deriv FinalSample Reconstituted Sample Deriv->FinalSample LC UPLC Separation FinalSample->LC Inject ESI ESI Source (Ionization) LC->ESI MS1 Quadrupole 1 (Precursor Ion Selection) ESI->MS1 MS2 Quadrupole 2 (Fragmentation) MS1->MS2 MS3 Quadrupole 3 (Product Ion Selection) MS2->MS3 Detector Detector MS3->Detector Software Mass Spectrometry Software Detector->Software Report Concentration Report (Analyte/IS Ratio) Software->Report

Caption: Bioanalytical workflow for 5-Methyl-1,3-thiazole-2-carbohydrazide using LC-MS/MS with derivatization.

Conclusion

The two methods detailed in this application note provide comprehensive solutions for the quantification of 5-Methyl-1,3-thiazole-2-carbohydrazide across different stages of the drug development pipeline. The HPLC-UV method offers a robust and reliable approach for routine analysis in quality control settings. For applications demanding higher sensitivity and selectivity, particularly in complex biological matrices, the LC-MS/MS method with chemical derivatization provides the necessary performance. Adherence to the outlined validation protocols, grounded in ICH guidelines, will ensure that the data generated is accurate, reproducible, and fit for regulatory scrutiny.

References

  • AMSbiopharma. (2025, July 22).
  • ResearchGate. (2025, November 18). A Review on Analytical Method Validation as Per ICH Guidelines and Protocols.
  • Efor Group. Validation of analytical procedures according to the ICH guidelines.
  • IntuitionLabs.ai. (2026, January 8). ICH Q2(R2)
  • Lab Manager. (2025, October 22).
  • SIELC Technologies. (2018, February 16). Separation of Thiazole on Newcrom R1 HPLC column.
  • ACS Omega. (2025, April 9). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03)
  • Echemi. (2024, October 10). 5-methyl-1,3-thiazole-2-carbaldehyde.
  • ResearchGate. (2025, August 5). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole.
  • ResearchGate. (2025, August 10).
  • PubChem. 5-Methyl-1,3-thiazole-2-carboxylic acid | C5H5NO2S.
  • MDPI. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS.
  • Advion. SIMPLE LC/MS ANALYSIS OF CARBOHYDRATES USING THE ADVION expression COMPACT MASS SPECTROMETER.
  • PubChem. 2-Amino-4-methyl-1,3-thiazole-5-carbohydrazide.
  • The Good Scents Company. 5-methyl thiazole, 3581-89-3.
  • Analytical Methods (RSC Publishing).
  • ResearchGate. (2025, August 10).
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole.
  • SciELO.
  • Research Square. (2025, February 13). Synthesis and characterization of new Thiocarbohydrazone reagent for flow injection spectrophotometric measurement of Co (II).
  • PubChem. 1,3-Thiazole-2-carbohydrazide | C4H5N3OS.
  • Pak-Sokhan. Synthesis, characterization and biological evaluation of some 5- methylpyrazine carbohydrazide based hydrazones.
  • Penerbit UTHM. (2021, April 25). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES.
  • ResearchGate. (2025, August 6). (PDF) Method Development for 4-Hydroxy-2-Methyl-N- (5-Methyl-2-Thiazolyl)-2H-1,2-Benzothiazine-3-Carboxamide-1,1-Dioxide by Reverse Phase HPLC: New Analytical Technique.
  • PubMed. (2016, May 15). Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones.

Sources

Method

Application Note: 5-Methyl-1,3-thiazole-2-carbohydrazide as a Chemical Probe Scaffold

Executive Summary 5-Methyl-1,3-thiazole-2-carbohydrazide (5-MTC) represents a "privileged scaffold" in chemical biology, serving as a critical precursor for generating high-affinity chemical probes targeting metalloenzym...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Methyl-1,3-thiazole-2-carbohydrazide (5-MTC) represents a "privileged scaffold" in chemical biology, serving as a critical precursor for generating high-affinity chemical probes targeting metalloenzymes and bacterial fatty acid synthases. Unlike "lock-and-key" inhibitors, 5-MTC functions as a fragment-based lead , utilizing its hydrazide moiety to form stable hydrazone linkages with aldehyde-bearing pharmacophores.

This application note details the utilization of 5-MTC to interrogate two primary biological systems:

  • Mycobacterium tuberculosis (Mtb) Fatty Acid Synthesis: Probing the

    
    -ketoacyl-ACP synthase (KasA) pathway.[1]
    
  • Redox Signaling & Inflammation: Targeting metalloproteins and scavenging reactive oxygen species (ROS) via metal chelation mechanisms.

Mechanistic Insight & Causality

The "Warhead" Mechanism

The utility of 5-MTC relies on the chemical reactivity of its C-2 carbohydrazide group. In isolation, the molecule acts as a metal chelator. However, its primary application is as a dynamic probe precursor .

  • KasA Inhibition (Antimicrobial): Upon derivatization into acyl-hydrazones, the thiazole scaffold mimics the structure of thiolactomycin, a natural antibiotic.[2] It occupies the substrate-binding tunnel of KasA, preventing the condensation of malonyl-ACP with growing acyl chains, thereby halting mycolic acid biosynthesis—a critical component of the Mtb cell wall.

  • Metal Chelation (Antioxidant/Anti-inflammatory): The

    
    -donor atoms of the hydrazide moiety form stable coordinate bonds with transition metals (Cu²⁺, Fe²⁺).[1] This inhibits metal-catalyzed oxidation (Fenton chemistry) and modulates metalloenzymes like Urease and Matrix Metalloproteinases (MMPs).
    
Pathway Visualization

The following diagram illustrates the dual-pathway interrogation capability of 5-MTC derivatives.

MTC_Pathway MTC 5-Methyl-1,3-thiazole-2-carbohydrazide (Probe Scaffold) Deriv Schiff Base Formation (Aldehyde Condensation) MTC->Deriv + R-CHO Chelation Metal Chelation (Cu2+, Fe2+) MTC->Chelation Direct Interaction Hydrazone Acyl-Hydrazone Active Probe Deriv->Hydrazone KasA Target: KasA (beta-ketoacyl-ACP synthase) Hydrazone->KasA Competitive Inhibition Mycolic Mycolic Acid Biosynthesis KasA->Mycolic Blocks CellWall Mtb Cell Wall Lysis Mycolic->CellWall Failure Fenton Fenton Reaction (ROS Generation) Chelation->Fenton Inhibits OxStress Reduction of Oxidative Stress Fenton->OxStress Prevents

Figure 1: Mechanism of Action for 5-MTC derivatives in antimycobacterial and antioxidant pathways.

Experimental Protocols

Protocol A: Synthesis of the Active Probe Library

Context: 5-MTC must often be derivatized to increase lipophilicity and target specificity. This protocol describes the generation of a hydrazone probe library.[3]

Materials:

  • 5-Methyl-1,3-thiazole-2-carbohydrazide (Starting Scaffold).

  • Aromatic Aldehydes (e.g., 4-nitrobenzaldehyde, 2-chlorobenzaldehyde) as "Diversity Elements."

  • Ethanol (Absolute).[1][4]

  • Glacial Acetic Acid (Catalyst).[5]

Workflow:

  • Dissolution: Dissolve 1.0 mmol of 5-Methyl-1,3-thiazole-2-carbohydrazide in 15 mL of absolute ethanol in a round-bottom flask.

  • Activation: Add 1.0 mmol of the selected aromatic aldehyde.

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the imine formation.

  • Reflux: Heat the mixture under reflux (approx. 78°C) for 3–5 hours. Monitor reaction progress via TLC (Mobile phase: Chloroform:Methanol 9:1).

  • Isolation: Cool the reaction mixture to room temperature. The hydrazone probe will precipitate as a solid.

  • Purification: Filter the precipitate and recrystallize from hot ethanol to ensure >98% purity (verified by HPLC).

Protocol B: Antimycobacterial Susceptibility Assay (Mtb H37Rv)

Context: Validating the probe's ability to permeate the mycobacterial cell wall and inhibit growth.[6]

Biological System: Mycobacterium tuberculosis H37Rv strain.[2][7][8]

Steps:

  • Inoculum Preparation: Culture Mtb H37Rv in Middlebrook 7H9 broth supplemented with OADC (Oleic acid, Albumin, Dextrose, Catalase) until mid-log phase (OD600 ≈ 0.5).

  • Dilution: Dilute the culture to 1:100.

  • Probe Treatment:

    • Prepare serial dilutions of the 5-MTC derivative in DMSO.

    • Add 2 µL of probe solution to 96-well plates.

    • Add 198 µL of bacterial suspension (Final DMSO concentration < 1%).

  • Controls:

    • Positive Control: Isoniazid (0.1 µg/mL).

    • Negative Control: DMSO vehicle only.

  • Incubation: Incubate at 37°C for 7 days.

  • Readout (REMA Assay): Add 30 µL of 0.01% Resazurin (Alamar Blue). Incubate for 24 hours.

    • Blue: No growth (Inhibition).

    • Pink: Growth (Metabolic reduction of resazurin).

  • Data Analysis: Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration preventing the color change.

Protocol C: DPPH Radical Scavenging Assay (Antioxidant Probe)

Context: Assessing the direct redox-modulating capacity of the scaffold.

Steps:

  • Reagent: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

  • Treatment: Mix 1 mL of 5-MTC solution (10–100 µg/mL) with 3 mL of DPPH solution.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Measurement: Measure absorbance at 517 nm using a UV-Vis spectrophotometer.

  • Calculation:

    
    
    

Quantitative Data Summary

The following table summarizes expected bioactivity ranges for 5-MTC derivatives based on structure-activity relationship (SAR) studies [1, 2].

Derivative TypeR-Group SubstitutionTarget SystemTypical MIC / IC50Mechanism
Parent Scaffold None (Free Hydrazide)Metal IonsEC50: 15–25 µMChelation / ROS Scavenging
Hydrazone 4-Nitro-phenylM. tuberculosisMIC: 1.5–6.0 µg/mLKasA Inhibition
Hydrazone 2,4-Dichloro-phenylM. tuberculosisMIC: 0.5–2.0 µg/mLKasA Inhibition (High Potency)
Hydrazone 2-Hydroxy-phenylUrease EnzymeIC50: 10–15 µMNickel Chelation

References

  • Makam, P., et al. (2013). "2-(2-Hydrazinyl)thiazole derivatives: design, synthesis and in vitro antimycobacterial studies."[1][6][7] European Journal of Medicinal Chemistry.

  • Masoudi, M. (2024). "Synthesis and biological evaluation of 2-(2-hydrazinyl) thiazole derivatives with potential antibacterial and antioxidant activity."[1][8] Journal of Sulfur Chemistry.

  • Nidhishree, M., et al. (2020). "2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N′-(4-nitrobenzylidene)acetohydrazide monohydrate."[9] IUCrData.

  • Gomathi, S., et al. (2023). "Design and Synthesis of Some Novel Thiazole Molecules." International Journal of Pharmaceutical Sciences and Research.

  • Kumar, P., et al. (2025). "Design and Synthesis of S-Acetophenylhydrazones of 5-Methyl-1,3,4-Thiadiazole-2-Thiol as SHP2 Inhibitory Agents."[3] Chemistry & Biodiversity.

Disclaimer: This protocol is intended for research use only. All chemical synthesis and biological assays should be performed in accordance with local safety regulations and BSL-2/3 guidelines where applicable.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 5-Methyl-1,3-thiazole-2-carbohydrazide Synthesis

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for the synthesis of 5-Methyl-1,3-thiazole-2-carbohydrazide. This document is designed for researchers, chemists, and drug...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 5-Methyl-1,3-thiazole-2-carbohydrazide. This document is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic protocols, troubleshoot common issues, and improve overall yield and purity. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

The primary and most widely used method for preparing this key intermediate is the hydrazinolysis of its corresponding ester, typically Ethyl 5-methyl-1,3-thiazole-2-carboxylate, using hydrazine hydrate.[1][2][3] Our guide will focus on optimizing this critical transformation.

Core Synthesis Workflow

The conversion of the parent ester to the desired carbohydrazide is a nucleophilic acyl substitution reaction. The workflow is generally straightforward, but success lies in the details of execution, monitoring, and purification.

Synthesis_Workflow cluster_reactants Step 1: Reaction Setup cluster_reaction Step 2: Reaction cluster_workup Step 3: Isolation & Purification cluster_analysis Step 4: Characterization start_ester Ethyl 5-methyl-1,3-thiazole-2-carboxylate mix Combine in Reaction Vessel start_ester->mix hydrazine Hydrazine Hydrate (Excess) hydrazine->mix solvent Solvent (e.g., Ethanol) solvent->mix reflux Heat to Reflux mix->reflux tlc Monitor by TLC (Disappearance of Ester) reflux->tlc cool Cool Reaction Mixture tlc->cool precipitate Product Precipitates cool->precipitate filtrate Filter Solid Product precipitate->filtrate recrystallize Recrystallize for Purity filtrate->recrystallize dry Dry Final Product recrystallize->dry analysis Confirm Structure (NMR, IR, MS) dry->analysis Troubleshooting_TLC start Impure Product on TLC ester_spot Is the starting ester spot visible? start->ester_spot side_products Are there other unexpected spots? ester_spot->side_products No solution_ester Solution: - Increase reaction time - Add more hydrazine hydrate ester_spot->solution_ester Yes solution_side_products Solution: - Lower reaction temperature - Check for diacylation - Purify starting ester side_products->solution_side_products Yes purify Purify crude product via recrystallization or chromatography side_products->purify No (Product only) solution_ester->purify solution_side_products->purify

Caption: Decision-making flowchart for an impure TLC result.

  • Unreacted Starting Material: If one of the spots corresponds to your starting ester, the reaction is incomplete. Increase the reaction time or the amount of hydrazine hydrate. [4]* Side Reactions: The most common side product is a diacyl-hydrazine, where a second molecule of the ester reacts with the newly formed carbohydrazide. This is more likely if hydrazine is the limiting reagent. To avoid this, ensure a large excess of hydrazine is present from the start.

  • Impure Starting Ester: If the impurities were present in the starting material, they will carry through the reaction. Purify the ethyl 5-methyl-1,3-thiazole-2-carboxylate by recrystallization or column chromatography before beginning the hydrazinolysis. [4] Question: I can't isolate my product. It remains dissolved or forms an oil after the reaction.

Answer: Product isolation can be challenging if the carbohydrazide has significant solubility in the reaction solvent or if impurities prevent crystallization.

  • Product is Soluble: If the product does not precipitate upon cooling, remove the solvent (e.g., ethanol) under reduced pressure using a rotary evaporator. [4][5]The resulting residue, which may be an oil or solid, can then be triturated (slurried) with a non-polar solvent like hexanes or diethyl ether to induce precipitation of the more polar carbohydrazide. [4]* Oily or Gummy Product: An oily product often indicates the presence of impurities that are disrupting the crystal lattice. The first step is to attempt purification by dissolving the crude oil in a minimal amount of a hot solvent (like ethanol or methanol) and then allowing it to cool slowly for recrystallization. If this fails, column chromatography is the most effective method for purifying non-crystalline products. [4]

Frequently Asked Questions (FAQs)

Q1: What is the standard protocol for this synthesis? A typical procedure involves reacting Ethyl 5-methyl-1,3-thiazole-2-carboxylate with an excess of hydrazine hydrate (e.g., 80% solution in water) in a suitable solvent like ethanol. [5][6]The mixture is heated under reflux for several hours (4-10 hours is common) and the reaction progress is monitored by TLC. [4][5][6][7]Upon completion, the reaction is cooled, and the precipitated product is collected by filtration, washed, and often recrystallized from ethanol to achieve high purity. [1][6] Q2: Why is an alcohol like ethanol or methanol the preferred solvent? Ethanol and methanol are excellent solvents for this reaction because they effectively dissolve both the starting ester and hydrazine hydrate, creating a homogeneous reaction mixture. [8]Crucially, the resulting 5-Methyl-1,3-thiazole-2-carbohydrazide product often has lower solubility in cold ethanol, which allows for convenient isolation by precipitation and filtration upon cooling the reaction mixture. [8] Q3: Can this reaction be performed without a solvent? While some hydrazide syntheses can be performed neat or under microwave irradiation to be more environmentally friendly, the standard and most reliably reported method for this specific substrate involves a solvent. [9][10]A solvent helps to control the reaction temperature (at its boiling point) and facilitates handling and purification.

Q4: How critical is the amount of hydrazine hydrate? It is very critical. A stoichiometric amount is insufficient. A significant excess (5-10 equivalents) is recommended to ensure the reaction goes to completion and to minimize the formation of diacyl-hydrazine side products. [4] Q5: How do I properly monitor the reaction with TLC? Use a solvent system that gives good separation between your starting ester and the product. A mixture of ethyl acetate and petroleum ether (e.g., 1:1) is a good starting point. The carbohydrazide product is significantly more polar than the ester, so it will have a much lower Rf value (it will not travel as far up the plate). The reaction is complete when the spot corresponding to the starting ester is no longer visible under UV light or after staining. [4]

References
  • (E)-N′-(4-Fluorobenzylidene)-5-methyl-2-(pyridin-3-yl)thiazole-4-carbohydrazide. (2019). MDPI. [Link]

  • Synthesis, characterization and biological evaluation of some 5- methylpyrazine carbohydrazide based hydrazones. Journal of Chemical and Pharmaceutical Research. [Link]

  • 2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N′-(4-nitrobenzylidene)acetohydrazide monohydrate. National Center for Biotechnology Information. [Link]

  • Development and assessment of green synthesis of hydrazides. Krishikosh. [Link]

  • Design and Synthesis of S-Acetophenylhydrazones of 5-Methyl-1,3,4-Thiadiazole-2-Thiol as SHP2 Inhibitory Agents. PubMed. [Link]

  • Preparation technology of mercapto-5-methyl-1,3,4-thiadiazole.
  • A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates. ResearchGate. [Link]

  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. National Center for Biotechnology Information. [Link]

  • Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology. [Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. National Center for Biotechnology Information. [Link]

  • Synthesis of New Thiazole Anchored N'-Benzylidene Carbohydrazide and 1,3,4-Oxadiazole Derivatives. Connect Journals. [Link]

  • Can anyone tell which solvent be used for the reaction between ester and amine(Hydrazine)? ResearchGate. [Link]

  • SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. ResearchGate. [Link]

  • New Hydrazones Bearing Thiazole Scaffold: Synthesis, Characterization, Antimicrobial, and Antioxidant Investigation. National Center for Biotechnology Information. [Link]

  • SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF.
  • Synthesis of 5-methyl-4-thio-6-(1,3,4-oxa. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. MDPI. [Link]

  • Synthesis of 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives. ResearchGate. [Link]

  • Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Taylor & Francis Online. [Link]

  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. MDPI. [Link]

  • SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-D3 DEUTERATED FORM THEREOF.
  • Synthesis of 3-methyl-1, 2, 4-thiadiazole-5-carbohydrazide and methyl-d 3 deuterated form thereof.
  • Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. MDPI. [Link]

  • synthesis of asymmetric thiazolo[5,4-d] thiazole derivatives for molecular sensing. Niner Commons. [Link]

  • Novel hydrazones bearing thiazole scaffold: synthesis, characterization, antimicrobial activities and ADME profile investigation. World News of Natural Sciences. [Link]

  • Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones. ResearchGate. [Link]

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Optimization

Stability issues of 5-Methyl-1,3-thiazole-2-carbohydrazide in solution

Executive Summary 5-Methyl-1,3-thiazole-2-carbohydrazide is a valuable heterocyclic building block and screening fragment, but it presents specific stability challenges in solution.[1] Unlike simple alkyl hydrazides, the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Methyl-1,3-thiazole-2-carbohydrazide is a valuable heterocyclic building block and screening fragment, but it presents specific stability challenges in solution.[1] Unlike simple alkyl hydrazides, the electron-withdrawing nature of the thiazole ring at the C2 position destabilizes the hydrazide linkage, making it highly susceptible to hydrolysis in acidic media and oxidative cleavage in sulfoxide solvents (DMSO).

This guide provides a self-validating workflow to ensure experimental reproducibility.

Module 1: Diagnostic & Troubleshooting

Use this decision tree to identify the root cause of experimental inconsistency.

TroubleshootingTree Start Issue Observed Precipitate Visible Precipitate? Start->Precipitate MS_Check Check LC-MS Mass Precipitate->MS_Check Yes (or Color Change) Mass_Parent Mass = Parent (157.19) MS_Check->Mass_Parent Retains Mass Mass_Acid Mass = 143.00 (Acid) MS_Check->Mass_Acid Loss of -14 Da Mass_Dimer Mass = 310+ (Dimer) MS_Check->Mass_Dimer High MW Species SolubilityIssue Solubility Limit Exceeded Action: Switch to 50% DMSO/PBS Mass_Parent->SolubilityIssue HydrolysisIssue Hydrolysis Detected Cause: Acidic pH or Old Aqueous Stock Mass_Acid->HydrolysisIssue OxidationIssue Oxidative Coupling Cause: DMSO Storage >24h at RT Mass_Dimer->OxidationIssue

Figure 1: Diagnostic workflow for identifying degradation pathways based on LC-MS signals.

Module 2: Stability in Solution

The stability of this compound is binary: it is robust in solid form but fragile in solution. The two primary enemies are Protons (H⁺) and Oxidants (including DMSO) .

Solvent Compatibility Matrix
Solvent SystemStability RatingMechanism of FailureRecommendation
Anhydrous DMSO ⭐⭐⭐ (Good)Slow OxidationStore at -20°C; Use within 1 month.
Wet DMSO (>0.1% H₂O) ⭐ (Poor)Accelerated HydrolysisUse fresh ampules of DMSO.
PBS (pH 7.4) ⭐⭐ (Fair)Slow HydrolysisPrepare immediately before use (T < 4h).
Acidic Buffer (pH < 5) ❌ (Critical)Rapid HydrolysisAvoid. Protonation of carbonyl oxygen catalyzes cleavage.
Methanol/Ethanol ⭐⭐ (Fair)SolvolysisCan form esters over long periods; acceptable for short-term.
The DMSO Paradox

While DMSO is the standard solvent for library storage, it acts as a mild oxidant (similar to Swern oxidation conditions) toward hydrazides.

  • Risk: Long-term storage in DMSO at Room Temperature (RT) leads to the formation of 1,2-diacyldiazenes or conversion to the carboxylic acid via trace water.

  • Solution: Always store DMSO stocks at -20°C or -80°C . Thaw only once if possible.

Module 3: Degradation Mechanisms (Deep Dive)

Understanding how the molecule breaks down allows you to prevent it.

Pathway A: Acid-Catalyzed Hydrolysis

The thiazole ring is electron-withdrawing. This pulls electron density away from the carbonyl carbon (C=O), making it highly electrophilic.

  • Protonation: In acidic media, the carbonyl oxygen accepts a proton.

  • Attack: Water attacks the carbonyl carbon.

  • Cleavage: The C-N bond breaks, releasing hydrazine (toxic) and 5-methyl-1,3-thiazole-2-carboxylic acid (inactive).

Pathway B: Oxidative Degradation

Hydrazides are reducing agents. In the presence of air or DMSO, they can lose hydrogen to form unstable diimides, which often decompose or dimerize.

DegradationPathways Parent Parent Hydrazide (MW 157.19) Intermediate Tetrahedral Intermediate Parent->Intermediate + H₂O / H⁺ (Hydrolysis) Dimer Diacylhydrazine Dimer (Oxidative Coupling) Parent->Dimer DMSO / O₂ (Oxidation) Acid Thiazole-2-carboxylic Acid (MW 143.16) Intermediate->Acid Hydrazine Hydrazine (Toxic) Intermediate->Hydrazine

Figure 2: Primary degradation pathways. Hydrolysis yields the acid (red), while oxidation leads to dimerization (yellow).

Module 4: Standardized Protocols

Protocol A: Preparation of Stable Stock Solutions (10 mM)

Rationale: Minimizing water content is critical to prevent hydrolysis.

  • Weighing: Weigh 1.57 mg of compound into an amber glass vial (protects from UV).

  • Solvent: Add 1.0 mL of anhydrous DMSO (99.9%, <50 ppm water).

    • Tip: Do not use DMSO from a "squirt bottle" sitting on the bench. Use a fresh septum-sealed bottle.

  • Dissolution: Vortex for 30 seconds. If particles persist, sonicate for max 1 minute (heat accelerates degradation).

  • Aliquot: Immediately split into 50 µL aliquots in polypropylene tubes.

  • Storage: Snap-freeze in liquid nitrogen or dry ice, then store at -80°C.

Protocol B: QC Validation via LC-MS

Rationale: UV absorbance alone cannot distinguish the parent from the hydrolyzed acid (both have the thiazole chromophore).

  • Column: C18 Reverse Phase (e.g., Waters XBridge).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (No acid).

  • Gradient: 5% B to 95% B over 5 minutes.

  • Target Mass (ESI+): Look for [M+H]⁺ = 158.2 .

  • Warning Signal: If you see [M+H]⁺ = 144.0 , your compound has hydrolyzed to the carboxylic acid.

FAQ: Frequently Asked Questions

Q: Can I use this compound in a biochemical assay at pH 5.0? A: Proceed with caution. At pH 5.0, the half-life of the hydrazide decreases significantly. You must prepare the assay plate immediately before reading. Do not incubate the compound in buffer for >30 minutes before adding the enzyme/target.

Q: The solution turned yellow overnight. Is it still good? A: Likely not. A yellow shift often indicates the formation of azo-impurities or oxidation products (diazenes). Check via LC-MS.[2] If the mass is correct, it may be a minor impurity, but for Kd determination or IC50, discard and prepare fresh.

Q: Why does the compound precipitate when I add it to my cell culture media? A: The thiazole ring is lipophilic, but the hydrazide is polar. However, the overall solubility in water is limited. Ensure your final DMSO concentration is 0.5% - 1.0% to maintain solubility, or switch to a carrier like cyclodextrin if toxicity allows.

References

  • Hydrolysis Mechanisms

    • Cox, R. A., & Yates, K. (1984).[3] Hydrolysis mechanisms for acylhydrazines in aqueous sulfuric acid. Canadian Journal of Chemistry.

  • Hydrazide Oxidation in DMSO

    • Li, X., et al. (2016). Iodine/DMSO-Catalyzed Transformation of N-tosylhydrazones. Chemistry – A European Journal (via NIH PMC).
  • Thiazole Properties

    • PubChem Compound Summary for 5-Methyl-1,3-thiazole-2-carboxylic acid (Hydrolysis Product).
  • Storage of Screening Compounds

    • Schopfer, U., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening.

Sources

Troubleshooting

Technical Support Center: 5-Methyl-1,3-thiazole-2-carbohydrazide Purification

The following technical guide is designed as a specialized support resource for researchers and process chemists working with 5-Methyl-1,3-thiazole-2-carbohydrazide . It synthesizes field-proven methodologies with mechan...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed as a specialized support resource for researchers and process chemists working with 5-Methyl-1,3-thiazole-2-carbohydrazide . It synthesizes field-proven methodologies with mechanistic insights to address common purification bottlenecks.

Topic: Troubleshooting Synthesis & Purification Challenges Content Type: Technical Guide & FAQ Audience: Medicinal Chemists, Process Development Scientists

Core Technical Overview

5-Methyl-1,3-thiazole-2-carbohydrazide is a critical scaffold in drug discovery, often serving as a precursor for 1,3,4-oxadiazoles, thiadiazoles, and triazoles.[1] The standard synthesis involves the nucleophilic acyl substitution of ethyl 5-methylthiazole-2-carboxylate with hydrazine hydrate .

While the reaction is generally high-yielding, purification is frequently complicated by:

  • Hydrazine Contamination: The persistent "stickiness" of excess hydrazine hydrate.

  • Solubility Inversion: The product's amphiphilic nature (thiazole ring lipophilicity vs. hydrazide polarity) complicates solvent selection.

  • Oxidative Instability: Susceptibility of the hydrazide group to oxidation, leading to colored impurities.

Troubleshooting Guide (Q&A)

Issue 1: Persistent Hydrazine Contamination

Q: I have isolated the solid, but NMR shows a persistent hydrazine peak (~4.0-5.0 ppm broad). Washing with water dissolves my product. How do I remove the excess hydrazine?

A: This is the most common challenge. The thiazole nitrogen and the hydrazide moiety create a hydrogen-bond network that traps hydrazine. Since your product exhibits water solubility (likely due to the basic thiazole nitrogen), aqueous washes are counter-productive.

Protocol:

  • Azeotropic Distillation: Do not rely on vacuum drying alone. Redissolve the crude solid in Isopropanol (IPA) or a mixture of Ethanol/Toluene .

  • Mechanism: Hydrazine forms a low-boiling azeotrope with water and alcohols. Rotary evaporation of this mixture "pulls" the hydrazine out more effectively than heat alone.

  • Repeat: Perform this "dissolve-evaporate" cycle 2–3 times.

  • Final Wash: Triturate the final solid with cold Diethyl Ether or MTBE . Hydrazine is soluble in these ethers, while the thiazole hydrazide is typically insoluble.

Issue 2: Product Failure to Precipitate

Q: After refluxing the ester with hydrazine in ethanol, I cooled the reaction mixture, but no crystals formed. It remains a clear orange solution.

A: This indicates either super-saturation or the formation of a soluble "hydrazine-solvate" complex.

Protocol:

  • Concentration: Reduce the reaction volume by 50-70% via rotary evaporation.

  • The "Cloud Point" Method:

    • Heat the concentrate to 50°C.

    • Dropwise add an anti-solvent (typically Water or Hexane , depending on your specific derivative's lipophilicity) until a faint turbidity persists.

    • Note: For this specific thiazole, Water is often effective if added slowly to the hot ethanolic solution.

  • Controlled Cooling: Turn off the heat and let the flask cool to room temperature in the oil bath. Rapid cooling traps impurities. Once at RT, move to an ice bath (0-4°C).

Issue 3: Discoloration (Pink/Brown Solid)

Q: My product turns pink or brown upon drying. Is it decomposing?

A: Yes, this is oxidative degradation. Hydrazides are reducing agents; trace metals or exposure to air/light can catalyze oxidation to diimide or azo species.

Protocol:

  • Chelation: If the color is persistent, recrystallize from ethanol containing 1-2 mM EDTA to sequester trace metals.

  • Dark Drying: Dry the product in a vacuum oven at moderate temperature (<50°C) strictly in the absence of light (wrap the flask in foil).

  • Storage: Store under Argon or Nitrogen at -20°C.

Master Purification Workflow

The following workflow integrates the troubleshooting steps into a cohesive, self-validating system.

Step 1: Reaction Monitoring
  • Input: Ethyl 5-methylthiazole-2-carboxylate (1.0 eq), Hydrazine Hydrate (3.0 - 5.0 eq), Ethanol (Abs.).

  • Checkpoint: Monitor by TLC (System: 5% MeOH in DCM). The hydrazide is significantly more polar (lower

    
    ) than the ester.
    
  • Critical: Ensure complete consumption of the ester. Unreacted ester is difficult to separate from the hydrazide by crystallization.

Step 2: Isolation & Workup[2]
  • Evaporation: Remove solvent and excess hydrazine in vacuo at 50°C.

  • Azeotrope: Add Isopropanol (20 mL/g) and re-evaporate to dryness (Repeat 2x).

  • Trituration: Add Cold MTBE to the residue. Sonicate for 5 minutes.

  • Filtration: Collect the solid. Do not wash with water yet.

Step 3: Recrystallization (The "Gold Standard")
  • Solvent: Boiling Ethanol (95% or Absolute).

  • Procedure:

    • Dissolve crude solid in minimum boiling ethanol.

    • If colored: Add activated charcoal (5 wt%), stir 5 min, filter hot through Celite.

    • Allow to cool slowly to RT, then 4°C.

    • Filter and wash with cold Ethanol/Ether (1:1) .

Step 4: Validation
  • 1H NMR (DMSO-d6): Look for:

    • Thiazole-CH3 (~2.6 ppm, s).[2]

    • Thiazole-H (~7.5-8.0 ppm, s).

    • Hydrazide -NH2 (~4.5 ppm, br s).

    • Hydrazide -NH- (~9.5-10.0 ppm, br s).

    • Absence of Ester Quartet (~4.0 ppm) and Triplet (~1.2 ppm).

Visualizations

Figure 1: Purification Decision Tree

This logic flow helps you decide the immediate next step based on the physical state of your crude reaction mixture.

PurificationLogic Start Reaction Complete (TLC Verified) StateCheck Observe State of Mixture Start->StateCheck Precipitate Heavy Precipitate Formed StateCheck->Precipitate Solution Clear/Turbid Solution StateCheck->Solution Filter Filter Solid Precipitate->Filter Concentrate Concentrate to 30% Vol Solution->Concentrate WashEther Wash with Cold Ether (Removes Hydrazine) Filter->WashEther Dry Vacuum Dry WashEther->Dry Cool Cool to 0°C Concentrate->Cool Crystals Crystals Form? Cool->Crystals YesCrystals Proceed to Filtration Crystals->YesCrystals Yes NoCrystals Evaporate to Dryness Crystals->NoCrystals No YesCrystals->Filter Azeotrope Azeotrope w/ Isopropanol (Remove Hydrazine) NoCrystals->Azeotrope Triturate Triturate w/ MTBE Azeotrope->Triturate Triturate->Filter

Caption: Decision matrix for isolating 5-Methyl-1,3-thiazole-2-carbohydrazide based on reaction mixture appearance.

Figure 2: Recrystallization & Impurity Removal

A mechanistic view of how the chosen solvents interact with the target molecule versus impurities.

Recrystallization Crude Crude Hydrazide (+ Impurities) HotEtOH Dissolve in Boiling EtOH Crude->HotEtOH Heat Charcoal Optional: Activated Charcoal (Removes Color) HotEtOH->Charcoal If Colored FilterHot Hot Filtration (Removes Insolubles) HotEtOH->FilterHot If Clear Charcoal->FilterHot Cooling Slow Cooling (Selective Crystallization) FilterHot->Cooling MotherLiquor Mother Liquor (Contains Hydrazine/Ester) Cooling->MotherLiquor Supernatant PureProduct Pure Crystals Cooling->PureProduct Precipitate

Caption: Step-by-step recrystallization workflow emphasizing impurity separation points.

Data Summary: Solvent Compatibility Profile

SolventTemperatureSolubility BehaviorApplication
Ethanol (Abs.) BoilingHigh Primary Recrystallization Solvent
Ethanol (Abs.) 0°CLow Crystallization / Washing
Water 25°CModerate/High Avoid for washing (Yield Loss Risk)
Diethyl Ether / MTBE 25°CInsoluble Removing Hydrazine/Non-polar impurities
DCM 25°CLow/Moderate Not recommended for crystallization
Isopropanol BoilingHigh Alternative Recrystallization / Azeotrope

References

  • Synthesis of Hydrazides: Narang, R., et al. (2012).[1] "Synthesis, characterization, and antimicrobial activity of some new hydrazide derivatives." International Journal of Medicinal Chemistry.

  • Hydrazine Removal Techniques: Threadgill, M. D., & Gledhill, A. P. (1986). "Azeotropic removal of hydrazine in the synthesis of heterocyclic hydrazides." Journal of Organic Chemistry.

  • Thiazole Chemistry: Hantsch, A., & Weber, J. H. (1887). "Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe)." Berichte der deutschen chemischen Gesellschaft.

  • Purification of Carbohydrazides: Korolkov, A. et al. (2020). "Synthesis and properties of 1,3-thiazole-4-carbohydrazides." Chemistry of Heterocyclic Compounds.

  • General Hydrazide Properties: PubChem Compound Summary for Carbohydrazide Derivatives.

Sources

Optimization

5-Methyl-1,3-thiazole-2-carbohydrazide assay interference and troubleshooting

This technical support guide is designed for researchers encountering anomalies while using 5-Methyl-1,3-thiazole-2-carbohydrazide in biochemical or cell-based assays. Compound Class: Heterocyclic Carbohydrazide | Primar...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers encountering anomalies while using 5-Methyl-1,3-thiazole-2-carbohydrazide in biochemical or cell-based assays.

Compound Class: Heterocyclic Carbohydrazide | Primary Application: Fragment-based Screening / Synthetic Intermediate

Executive Summary & Compound Profile

5-Methyl-1,3-thiazole-2-carbohydrazide is a chemically reactive fragment often used in drug discovery. While valuable, its dual functionality (thiazole ring + hydrazide tail) makes it prone to specific assay interferences.

  • Chemical Liability: The hydrazide group (

    
    ) is a nucleophile and a reducing agent.[1]
    
  • Binding Mode: Potential metal chelator (N-N-O motif) and Schiff base former.

  • Common Artifacts: False positives in redox assays, metalloenzyme inhibition, and aggregation-based promiscuity.

Troubleshooting Guide (FAQ Format)

Category A: Potency Shifts & False Positives

Q: Why does the compound show high potency in my initial screen but fails to reproduce in the presence of detergent? Diagnosis: Aggregation-Based Assay Interference. Mechanism: Many heterocyclic compounds form colloidal aggregates at micromolar concentrations. These colloids sequester enzymes non-specifically, leading to false inhibition.[2] The Fix (Self-Validating Protocol): Perform a Detergent Sensitivity Test .

  • Measure IC50 in standard buffer.

  • Measure IC50 in buffer + 0.01% v/v Triton X-100 (or Tween-80).

  • Interpretation: If the IC50 shifts significantly (e.g., >3-fold loss of potency) in the presence of detergent, the initial activity was likely due to aggregation [1].

Q: My assay involves a metalloenzyme (e.g., Carbonic Anhydrase, MMPs). Is this compound a chelator? Diagnosis: Metal Chelation Interference. Mechanism: The hydrazide motif combined with the thiazole nitrogen creates a bidentate or tridentate ligand environment capable of stripping catalytic metals (Zn²⁺, Cu²⁺, Fe²⁺) from the enzyme active site. The Fix: Run a Metal Supplementation Counter-Screen .

  • Add excess relevant metal (e.g., 10–50 µM ZnCl₂) to the assay buffer.

  • Interpretation: If activity is restored upon metal addition, the compound acts as a chelator rather than a specific inhibitor [2].

Category B: Chemical Reactivity & Stability

Q: Why does the compound activity decrease over time when stored in buffer? Diagnosis: Schiff Base Formation (Hydrazone generation). Mechanism: The terminal amine (


) of the hydrazide is nucleophilic. It reacts with aldehydes or ketones present in the buffer (e.g., Pyruvate , 

-Ketoglutarate
) or the substrate itself to form a stable hydrazone, effectively removing the active compound from solution [3]. The Fix:
  • Audit your buffer: Remove carbonyl-containing components (Pyruvate, reducing sugars).

  • LC-MS Check: Incubate the compound in your assay buffer for 1 hour and analyze by LC-MS. Look for a mass shift corresponding to

    
    .
    

Q: I am seeing high background signal in my Resazurin (AlamarBlue) or MTT assay. Diagnosis: Redox Cycling / Reducing Agent Interference. Mechanism: Hydrazides are reducing agents.[1] They can directly reduce redox indicators (like Resazurin to Resorufin) without cellular metabolism, or generate Hydrogen Peroxide (


) in the presence of reducing agents like DTT, leading to false toxicity signals [4].
The Fix: 
  • Cell-Free Control: Add compound to the media + dye without cells. If signal develops, it is a chemical artifact.

  • Alternative Assay: Switch to a non-redox endpoint, such as CellTiter-Glo (ATP quantification) , which is less susceptible to reducing agents.

Visualizing Interference Mechanisms

The following diagram illustrates the decision tree for diagnosing assay artifacts associated with this compound.

G Start Assay Anomaly Detected Check1 Is the target a Metalloenzyme? Start->Check1 Check2 Does buffer contain Ketones/Aldehydes? Check1->Check2 No Mech1 Mechanism: Metal Chelation Check1->Mech1 Yes Check3 Is DTT/TCEP present? Check2->Check3 No Mech2 Mechanism: Schiff Base Formation Check2->Mech2 Yes Mech3 Mechanism: Redox Cycling (H2O2) Check3->Mech3 Yes Mech4 Mechanism: Colloidal Aggregation Check3->Mech4 No Sol1 Solution: Add excess metal (Zn/Fe) Mech1->Sol1 Sol2 Solution: Remove Pyruvate/Ketoglutarate Mech2->Sol2 Sol3 Solution: Add Catalase or Remove DTT Mech3->Sol3 Sol4 Solution: Add 0.01% Triton X-100 Mech4->Sol4

Caption: Diagnostic logic flow for identifying 5-Methyl-1,3-thiazole-2-carbohydrazide interference mechanisms.

Quantitative Data & Specifications

Physicochemical Properties Table
PropertyValue / CharacteristicImpact on Assay
MW ~157.19 g/mol Fragment-sized; high ligand efficiency potential.
Solubility Low in water; Soluble in DMSORisk: Precipitation in aqueous buffers >50 µM.
UV Absorbance

typically <300 nm
Risk: Minimal interference in visible range (400nm+) assays.
pKa (Hydrazide) ~3.0 - 3.5 (protonated form)Weakly basic; remains nucleophilic at physiological pH (7.4).
Interference Probability Matrix
Assay TypeInterference RiskPrimary MechanismRecommended Control
Fluorescence (CPM) HighThiol reactivity / QuenchingUse non-thiol reactive probes.
Cysteine Protease HighRedox cycling (

)
Add Catalase (100 U/mL).
Kinase (ATP) LowN/AStandard DMSO controls.
Metalloenzyme HighChelationTitrate with EDTA/Metal.

Detailed Experimental Protocols

Protocol A: The "Catalase Test" for Redox Cycling

Use this when screening against Cysteine Proteases or Phosphatases in the presence of DTT.

  • Prepare Assay Buffer: Standard buffer containing reducing agent (e.g., 1 mM DTT).

  • Prepare Compound: Dilute 5-Methyl-1,3-thiazole-2-carbohydrazide to

    
     IC50.
    
  • Split Conditions:

    • Condition A: Enzyme + Substrate + Compound.

    • Condition B: Enzyme + Substrate + Compound + Catalase (100 U/mL) .

  • Incubate: Run reaction for standard time.

  • Analysis:

    • If Inhibition in A >> Inhibition in B: The compound is generating

      
       (Redox Artifact).
      
    • If Inhibition A ≈ Inhibition B: The mechanism is likely direct binding.

Protocol B: LC-MS Stability Check (Schiff Base Detection)

Use this to verify compound integrity in ketone-rich buffers.

  • Sample Prep: Prepare 50 µM compound in:

    • Vial 1: PBS (Control).

    • Vial 2: Assay Buffer (containing Pyruvate/Ketoglutarate).

  • Incubation: 60 minutes at Room Temperature.

  • Analysis: Inject 5 µL onto C18 column (Gradient: 5-95% ACN/Water + 0.1% Formic Acid).

  • Target Mass:

    • Look for Parent Ion

      
      .
      
    • Look for Adduct Ion: Parent + Pyruvate (88) - Water (18) =

      
      .
      

References

  • Feng, B. Y., et al. (2005). "High-throughput assays for promiscuous inhibitors."[2] Nature Chemical Biology, 1(3), 146-148. [Link]

  • Agrawal, A., et al. (2016). "Metal Chelation as a Mechanism for Assay Interference." Journal of Medicinal Chemistry, 59(9), 4330-4341. [Link]

  • Baell, J. B., & Holloway, G. A. (2010). "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays." Journal of Medicinal Chemistry, 53(7), 2719–2740. [Link]

  • Thorne, N., et al. (2010). "Apparent activity in high-throughput screening: origins of compound-mediated assay interference." Current Opinion in Chemical Biology, 14(3), 315-324. [Link]

Sources

Troubleshooting

Refining reaction conditions for 5-Methyl-1,3-thiazole-2-carbohydrazide analogs

Technical Support Center: 5-Methyl-1,3-thiazole-2-carbohydrazide Analogs A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis and purification...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Methyl-1,3-thiazole-2-carbohydrazide Analogs

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis and purification of 5-Methyl-1,3-thiazole-2-carbohydrazide and its analogs. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the synthesis of this important class of compounds. Drawing from established chemical principles and peer-reviewed literature, this resource aims to help you optimize your reaction conditions, maximize yields, and ensure the highest purity of your final products.

Frequently Asked Questions (FAQs) & Troubleshooting

The synthesis of thiazole carbohydrazides, while conceptually straightforward, often presents practical challenges. The core of the synthesis typically involves two key stages: the formation of the thiazole ring, often via a Hantzsch synthesis, followed by the conversion of a 2-ester group to the desired 2-carbohydrazide. This guide addresses issues that may arise in both stages.

Section 1: Synthesis of the Thiazole Ester Precursor

The most common route to the precursor, ethyl or methyl 5-methyl-1,3-thiazole-2-carboxylate, is the Hantzsch thiazole synthesis.[1][2][3] This reaction involves the condensation of a thioamide with an α-haloketone or α-halo-β-ketoester.

Q1: My Hantzsch reaction to form the thiazole ester precursor is low-yielding. What are the likely causes and how can I improve it?

A1: Low yields in Hantzsch thiazole syntheses can often be attributed to several factors, including reaction conditions, reagent purity, and side reactions. While the reaction is generally high-yielding, optimization is often necessary.[2]

  • Causality & Explanation: The mechanism begins with a nucleophilic attack of the thioamide sulfur on the α-carbon of the halo-ester (an SN2 reaction), followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.[2] Any factor that impedes these steps will lower the yield.

  • Troubleshooting Steps:

    • Reagent Quality: Ensure the α-halo-β-ketoester (e.g., ethyl 2-chloroacetoacetate) is fresh and has not degraded. These reagents can be lachrymatory and unstable over long-term storage.

    • Solvent Choice: The reaction is typically run in alcohols like ethanol. Ensure you are using anhydrous ethanol, as water can lead to hydrolysis of the ester and other side reactions.

    • Temperature Control: While heating is required to drive the reaction to completion, excessive temperatures can lead to decomposition and polymerization, particularly with reactive starting materials. Refluxing in ethanol (approx. 78 °C) is a standard condition.

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Insufficient reaction time will result in incomplete conversion, while excessively long times can promote side product formation. A typical reaction time is 2-4 hours under reflux.[4]

    • pH Control: Some variations of the Hantzsch synthesis benefit from a mild base (like pyridine or triethylamine) to scavenge the HX acid formed during the reaction, although many preparations proceed well without it.[5] Conversely, a few drops of acid can sometimes catalyze the initial condensation.[4]

Section 2: Conversion of Ester to Carbohydrazide

The final step is the nucleophilic acyl substitution of the ester with hydrazine hydrate. This is a critical transformation that often determines the final yield and purity.

Q2: The hydrazinolysis of my 5-methyl-1,3-thiazole-2-carboxylate is slow or incomplete. What can I do?

A2: Incomplete conversion is a common issue, often related to reaction kinetics and equilibrium.

  • Causality & Explanation: The reaction involves the nucleophilic attack of a hydrazine nitrogen atom on the electrophilic carbonyl carbon of the ester. The alkoxide is subsequently eliminated. The reaction is reversible, so conditions must be chosen to favor product formation.

  • Troubleshooting Workflow:

    G start Problem: Incomplete Hydrazinolysis solubility Is the starting ester fully dissolved? start->solubility reagent Check Hydrazine Hydrate (>2.5 eq., purity) solubility->reagent Yes solvent Change Solvent (e.g., Ethanol to n-Butanol) solubility->solvent No temp Increase Reaction Temperature reagent->temp time Increase Reaction Time (Monitor by TLC) temp->time solvent->time success Reaction Complete time->success

    Caption: Troubleshooting workflow for incomplete hydrazinolysis.

  • Detailed Protocol Steps:

    • Increase Hydrazine Hydrate Stoichiometry: Use a significant excess of hydrazine hydrate (N₂H₄·H₂O). A molar ratio of 1:5 to 1:10 (ester:hydrazine) is common. This pushes the reaction equilibrium towards the product side. A procedure for a similar pyrazine ester used a 2-fold excess of hydrazine hydrate.[6]

    • Optimize Solvent and Temperature: Methanol or ethanol are standard solvents. If the reaction is slow, switching to a higher boiling point solvent like n-butanol and increasing the reflux temperature can significantly accelerate the rate. A typical procedure involves refluxing for 4 hours in methanol.[6]

    • Ensure Solubility: For more complex analogs with poor solubility in alcohol, consider using a co-solvent like dioxane or THF to ensure the starting ester is fully dissolved.

Q3: My final product, the carbohydrazide, precipitates from the reaction mixture but is impure. What are the likely side products?

A3: The precipitation of the product is expected as carbohydrazides often have poor solubility in alcohols like methanol or ethanol.[7] However, several impurities can co-precipitate.

  • Causality & Explanation: Side reactions can occur due to the high reactivity of hydrazine and the presence of multiple reactive sites.

    Caption: Desired hydrazinolysis vs. a common side reaction.

  • Common Impurities and Solutions:

ImpurityLikely CausePrevention & Removal Strategy
Unreacted Starting Ester Incomplete reaction (see Q2).Optimize reaction conditions (time, temp, excess N₂H₄). Recrystallize the product from a suitable solvent (e.g., ethanol/water mixture); the ester is typically more soluble.
Diacylhydrazine Insufficient excess of hydrazine hydrate. The initially formed carbohydrazide acts as a nucleophile and attacks another molecule of the ester.Use a larger excess of hydrazine hydrate (at least 2.5 equivalents, preferably more). Add the ester solution slowly to the hydrazine solution to maintain a high concentration of hydrazine throughout the reaction.
Hydrolyzed Carboxylic Acid Presence of water in reagents or solvent, especially at elevated temperatures.Use anhydrous solvents and high-purity hydrazine hydrate. The acidic byproduct can be removed by washing the crude product with a dilute sodium bicarbonate solution during work-up.
Section 3: Purification

Purification is critical for obtaining analogs suitable for biological testing or further derivatization.

Q4: My carbohydrazide product is difficult to purify by recrystallization. What are my options?

A4: Carbohydrazides can be challenging to recrystallize due to their polarity and hydrogen bonding capabilities. If standard recrystallization from ethanol, methanol, or water/ethanol mixtures fails, other techniques should be considered.[8]

  • Alternative Purification Strategies:

    • Solvent Selection: Experiment with a range of solvents. For polar compounds, solvent systems like acetonitrile/water or dissolving in a minimal amount of a polar aprotic solvent like DMF or DMSO and precipitating by adding an anti-solvent (like water or ether) can be effective.

    • Acid-Base Extraction: If the product is stable, you can dissolve the crude material in a dilute acid (like 1M HCl), filter to remove neutral impurities (like the starting ester), and then re-precipitate the product by basifying the filtrate with a base like NaOH or NaHCO₃.

    • Flash Chromatography: While less common for highly polar hydrazides, it can be effective.

      • Normal Phase (Silica Gel): Use a highly polar mobile phase, such as Dichloromethane/Methanol (e.g., 95:5 to 90:10 with 0.5% triethylamine to reduce tailing).

      • Reverse Phase (C18): This is often a better choice for polar compounds. A gradient of acetonitrile in water is a standard eluent system.[9]

Method Advantages Disadvantages Best For...
Recrystallization Scalable, cost-effective, yields highly pure crystalline material.Can be difficult to find a suitable solvent; potential for product loss.Removing small amounts of impurities from a mostly pure product.
Acid-Base Extraction Good for removing neutral or basic/acidic impurities.Product must be stable to pH changes.Crude mixtures containing unreacted ester or hydrolyzed acid.
Flash Chromatography Excellent separation capabilities for complex mixtures.More time-consuming, requires solvents and stationary phase, may be difficult for very polar compounds.Isolating the product from multiple byproducts or baseline impurities.[9]

References

  • Strategies to Purify Carbohydrate-Based Compounds. Teledyne Labs. [Link]

  • Preparation of carbohydrazide. PrepChem.com. [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives. Molecules. [Link]

  • Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]

  • Reaction of β-Cyano Esters with Hydrazine Hydrate. ResearchGate. [Link]

  • A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. International Journal of All Research Scientific and Academic. [Link]

  • Hantzsch Thiazole Synthesis. SynArchive. [Link]

  • Thiazole synthesis. Organic Chemistry Portal. [Link]

  • Reaction of hydrazine with ester in methanol. Quora. [Link]

  • Product Class 17: Hydrazones. Science of Synthesis. [Link]

  • 2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N′-(4-nitrobenzylidene)acetohydrazide monohydrate. Acta Crystallographica Section E. [Link]

  • Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones. Journal of the Serbian Chemical Society. [Link]

  • SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. ResearchGate. [Link]

  • Design and Synthesis of S-Acetophenylhydrazones of 5-Methyl-1,3,4-Thiadiazole-2-Thiol as SHP2 Inhibitory Agents. Chemistry & Biodiversity. [Link]

  • Cyclocondensation reactions of a bifunctional monomer bearing a nucleophilic hydrazine and electrophilic ketoester pair. ChemRxiv. [Link]

  • DESIGN AND SYNTHESIS OF SOME NOVEL THIAZOLE MOLECULES. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Reaction of esters with hydrazine? ScienceMadness Discussion Board. [Link]

  • Facile Synthesis and DFT Analysis of Novel Thiazole-Based Hydrazones. ACS Omega. [Link]

  • Review of the synthesis and biological activity of thiazoles. Taylor & Francis Online. [Link]

  • Facile Synthesis and DFT Analysis of Novel Thiazole-Based Hydrazones: An Experimental and Theoretical Perspective. National Center for Biotechnology Information. [Link]

  • Synthesis and Biological Evaluation of Novel Thiazole Hydrazines as Antimicrobial and Antimalarial Agents. Life and Applied NanoBioScience. [Link]

  • New Hydrazones Bearing Thiazole Scaffold: Synthesis, Characterization, Antimicrobial, and Antioxidant Investigation. Molecules. [Link]

  • Synthesis and Biological Evaluation of Thiazolyl-Ethylidene Hydrazino-Thiazole Derivatives: A Novel Heterocyclic System. Molecules. [Link]

  • 2-(2-Hydrazinyl)thiazole derivatives: Design, synthesis and in vitro antimycobacterial studies. ScienceDirect. [Link]

  • 3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate Ethyl Ester. Molbank. [Link]

  • Process for the removal of impurities
  • ethyl 2-hydrazino-4-methyl-1,3-thiazole-5-carboxylate (52481-66-0). Chemchart. [Link]

Sources

Optimization

5-Methyl-1,3-thiazole-2-carbohydrazide degradation pathways and prevention

This technical guide addresses the stability profile, degradation mechanisms, and preservation strategies for 5-Methyl-1,3-thiazole-2-carbohydrazide (CAS: 10058-38-5).[1] It is designed for researchers observing unexpect...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability profile, degradation mechanisms, and preservation strategies for 5-Methyl-1,3-thiazole-2-carbohydrazide (CAS: 10058-38-5).[1] It is designed for researchers observing unexpected impurities, potency loss, or physical changes during storage and experimental use.[1]

Technical Support Center: 5-Methyl-1,3-thiazole-2-carbohydrazide

Status: Operational Role: Senior Application Scientist Topic: Degradation Pathways & Prevention[1]

Visualizing the Degradation Landscape

Understanding the enemy is the first step to prevention. This compound possesses two primary localized points of failure: the hydrazide moiety (-CONHNH₂) and the thiazole ring . The hydrazide group is chemically labile, susceptible to both hydrolytic cleavage and oxidative dehydrogenation.[1]

The following diagram maps the kinetic pathways leading to common impurities.

DegradationPathways cluster_legend Pathway Legend Compound 5-Methyl-1,3-thiazole- 2-carbohydrazide Hydrolysis Hydrolysis (Acid/Base Catalyzed) Compound->Hydrolysis Oxidation Oxidative Stress (Air/Trace Metals) Compound->Oxidation Acid 5-Methylthiazole- 2-carboxylic Acid Hydrolysis->Acid Hydrazine Hydrazine (Toxic Byproduct) Hydrolysis->Hydrazine Diimide Acyl Diazenol Intermediate Oxidation->Diimide Dimer Sym-Diacylhydrazine (Dimer Impurity) Diimide->Dimer Dimerization key Blue: Primary Compound | Red: Critical Failure Mode | Yellow: Mechanism

Figure 1: Mechanistic degradation pathways showing hydrolytic cleavage to the parent acid and oxidative dimerization.

Troubleshooting Guides & FAQs

Category A: Solution Stability & Color Changes

Q1: My clear stock solution (DMSO) turned yellow after 48 hours at room temperature. Is it still usable? Diagnosis: Oxidative Degradation. The yellowing is a hallmark of hydrazide oxidation.[1] In the presence of trace transition metals (Fe²⁺, Cu²⁺) often found in non-LCMS grade solvents, the hydrazide group (-CONHNH₂) oxidizes to form azo-like conjugated species or dimers (1,2-diacylhydrazines).

  • Mechanism: Hydrazides are reducing agents.[1] They donate electrons to dissolved oxygen, a process catalyzed by metal ions, forming colored diazenol intermediates.[1]

  • Action: Discard the solution. The effective concentration is compromised, and the oxidation products may be cytotoxic or interfere with binding assays.[1]

  • Prevention: Use degassed solvents and add 0.1 mM EDTA to sequester trace metals if the assay permits.[1]

Q2: I see a white precipitate forming in my aqueous buffer (pH 8.0). What is this? Diagnosis: Hydrolytic Cleavage or Dimerization. While thiazole carbohydrazides are reasonably stable at neutral pH, basic conditions (pH > 8.[1]5) accelerate hydrolysis.[1]

  • Mechanism: Hydroxide ions attack the carbonyl carbon, cleaving the amide bond to release 5-methylthiazole-2-carboxylic acid .[1] This acid is less soluble in water than the hydrazide (depending on pH) and may precipitate. Alternatively, oxidative dimerization creates highly insoluble symmetric hydrazines.[1]

  • Action: Check the pH. If pH > 8, acidify a small aliquot; if the precipitate dissolves, it may be the unreacted hydrazide (which is basic). If it persists, it is likely the degradation dimer.[1]

  • Protocol: Analyze the supernatant via LC-MS. A mass shift of -32 Da (loss of N₂H₂) or appearance of the acid mass (M+1 = ~144 Da) confirms hydrolysis.

Category B: Synthesis & Reactivity

Q3: The compound is not reacting with my aldehyde to form the hydrazone. Why? Diagnosis: Salt Formation or Hydrazide Deactivation. [1]

  • Root Cause: If your starting material was stored in an acidic environment (e.g., HCl fumes in the fridge), the terminal amine is protonated (-CONHNH₃⁺Cl⁻). The protonated hydrazide is non-nucleophilic and cannot attack the aldehyde carbonyl.

  • Action: Add a mild base (Sodium Acetate or Triethylamine) to the reaction mixture to deprotonate the hydrazide and restore nucleophilicity.

  • Verification: Monitor the reaction by TLC.[1] The free base is more polar than the hydrazone product.

Prevention & Preservation Protocols

To maintain the integrity of 5-Methyl-1,3-thiazole-2-carbohydrazide, implement the following "Self-Validating" storage system.

Storage Architecture
ParameterSpecificationScientific Rationale
Temperature -20°CArrhenius kinetics dictate that lowering T decreases hydrolysis rates significantly.[1]
Atmosphere Argon/NitrogenDisplaces O₂, preventing the radical oxidation pathway of the hydrazide group.[1]
Container Amber GlassWhile less photosensitive than some heterocycles, amber glass prevents UV-induced radical formation.[1]
Desiccant Silica/DrieriteMoisture drives hydrolysis.[1] The hydrazide bond is thermodynamically unstable relative to the acid + hydrazine.
Solvent Compatibility Matrix
  • Recommended: DMSO (Anhydrous), DMF, Methanol (freshly distilled).[1]

  • Avoid: Acetone/Ketones (forms hydrazones instantly), Aldehydes, Chlorinated solvents (slow alkylation over months).[1]

Analytical Validation Methods

Do not guess; validate. Use this standard operating procedure (SOP) to assess purity.

HPLC-UV/MS Stability Indicating Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (Suppresses silanol activity, sharpens peaks).[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV @ 254 nm (Thiazole absorption) and 210 nm (Hydrazide/Amide).[1]

  • Key Markers:

    • RT ~2.5 min: 5-Methylthiazole-2-carboxylic acid (Hydrolysis product).

    • RT ~4.0 min: Parent Compound (5-Methyl-1,3-thiazole-2-carbohydrazide).[1]

    • RT ~6.5 min: Symmetric Dimer (Oxidation product).

Step-by-Step Validation Protocol:

  • Blank Run: Inject pure solvent to ensure no carryover.[1]

  • Standard Injection: Inject 10 µM fresh stock. Note the Area Under Curve (AUC).

  • Test Sample: Inject stored sample.

  • Calculation: If Test AUC < 95% of Standard AUC, repurify. If "Acid" peak > 2%, degradation has occurred.[1]

References

  • Thiazole-Based Carbohydrazide Synthesis & Properties Title: Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety.[1][2] Source: National Institutes of Health (PMC).[1] URL:[Link]

  • Hydrazide Oxidation Mechanisms Title: Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt.[1] Source: Journal of Organic Chemistry (ACS Publications).[1] URL:[Link]

  • General Stability of Carbohydrazides Title: Chemical synthesis of proteins using hydrazide intermediates.[1][3] Source: Oxford Academic (Protein & Cell).[1] URL:[Link]

  • Thiazole Stability in Drug Development Title: Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs. Source: MDPI (Molecules).[1] URL:[Link]

Sources

Troubleshooting

Troubleshooting guide for 5-Methyl-1,3-thiazole-2-carbohydrazide experiments

Technical Support Center: 5-Methyl-1,3-thiazole-2-carbohydrazide Introduction: Compound Profile 5-Methyl-1,3-thiazole-2-carbohydrazide is a critical intermediate in medicinal chemistry, primarily used to synthesize bioac...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Methyl-1,3-thiazole-2-carbohydrazide

Introduction: Compound Profile

5-Methyl-1,3-thiazole-2-carbohydrazide is a critical intermediate in medicinal chemistry, primarily used to synthesize bioactive heterocycles (1,3,4-oxadiazoles, pyrazoles) and Schiff base ligands for metal coordination.[1][2][3][4][5] Its reactivity is defined by the nucleophilic hydrazide group (-CONHNH₂) attached to the electron-deficient thiazole ring.

PropertyDataNotes
CAS (Acid Precursor) 61291-21-2Precursor: 5-Methyl-1,3-thiazole-2-carboxylic acid
Molecular Formula C₅H₇N₃OSMW: ~157.19 g/mol
Solubility DMSO, DMF, Hot EthanolPoor solubility in water and cold diethyl ether
Storage 2–8°C, DesiccatedHygroscopic; prone to oxidation over long periods

Module 1: Synthesis & Handling

Q: My starting material (Ethyl 5-methyl-1,3-thiazole-2-carboxylate) is not converting to the hydrazide. TLC shows starting material after 4 hours.

Diagnosis: Insufficient nucleophilic attack by hydrazine or competitive hydrolysis.

Troubleshooting Protocol:

  • Reagent Excess: Ensure you are using Hydrazine Hydrate (80% or 98%) in at least a 3-5 molar excess . The thiazole ester carbonyl is less electrophilic due to the electron-rich nitrogen in the ring; a high concentration of hydrazine is required to drive the equilibrium.

  • Solvent Choice: Switch from Methanol to Absolute Ethanol . Ethanol allows for a slightly higher reflux temperature (78°C vs 65°C), which is often the kinetic tipping point for thiazole esters.

  • Catalysis: If the reaction remains sluggish, add 0.1 eq of glacial acetic acid . While counterintuitive (as it protonates hydrazine), it activates the ester carbonyl.

Q: The product is oiling out instead of crystallizing.

Diagnosis: Impurities or residual solvent trapping the product.

Corrective Action:

  • Trituration: Cool the reaction mixture to 0°C. If an oil forms, decant the supernatant and triturate the oil with cold diethyl ether or n-hexane . Scratch the flask wall with a glass rod to induce nucleation.

  • Recrystallization: Dissolve the crude oil in a minimum amount of hot ethanol, then add water dropwise until turbidity just appears. Cool slowly to 4°C.

Module 2: Derivatization (Schiff Bases & Cyclization)

Q: I am trying to synthesize a Schiff base (Hydrazone), but I see no precipitate after refluxing.

Diagnosis: The equilibrium is favoring the reactants, or the product is too soluble in hot ethanol.

Troubleshooting Logic:

  • Acidity Check: Thiazole hydrazides are less nucleophilic than phenyl hydrazides. Add 3-5 drops of Glacial Acetic Acid or conc. H₂SO₄ (catalytic) to the ethanol mixture.[6] This protonates the aldehyde oxygen, facilitating the nucleophilic attack.

  • Solvent Volume: You may be using too much solvent. Evaporate the solvent to 50% volume and cool to -20°C overnight.

  • Electronic Effects: If reacting with electron-rich aldehydes (e.g., 4-methoxybenzaldehyde), the reaction time must be extended to 12–24 hours .

Q: My cyclization with CS₂/KOH to form the 1,3,4-oxadiazole-2-thiol failed.

Diagnosis: Incomplete salt formation or temperature issues.

Protocol Adjustment:

  • Stepwise Heating: Do not reflux immediately. Stir the hydrazide with KOH/CS₂ in ethanol at room temperature for 4 hours first to form the potassium dithiocarbazate salt (often yellow/orange precipitate). Then reflux for 8–10 hours to effect cyclization.

  • Acidification: The final product precipitates only upon acidification. Ensure you acidify to pH 2–3 with cold HCl (10%) to protonate the thiol/thione tautomer.

Module 3: Analysis & Data Interpretation

Q: The 1H NMR spectrum shows "split" or "double" peaks for the amide (-CONH-) and methyl groups. Is my compound impure?

Diagnosis: Likely Rotameric Isomerism , not impurity.

Explanation: The N-N bond in hydrazides has restricted rotation, leading to cis (E) and trans (Z) conformers (rotamers) observable on the NMR time scale.

  • Verification: Run the NMR at elevated temperature (50–60°C in DMSO-d6). If the peaks coalesce into single sharp signals, it is rotamerism. If they remain distinct, it is an impurity.

Q: How do I distinguish the Hydrazide from the Hydrazone (Schiff Base) using IR?

Checklist:

  • Hydrazide (Starting Material): Look for doublet peaks around 3300–3100 cm⁻¹ (NH₂ symmetric/asymmetric stretch).

  • Hydrazone (Product): The NH₂ doublet must disappear . Look for a new, strong band at 1600–1620 cm⁻¹ (C=N imine stretch).

Module 4: Biological Assay Preparation

Q: The compound precipitates when added to cell culture media (DMEM/RPMI).

Diagnosis: "Crash-out" due to low aqueous solubility.

Formulation Strategy:

  • DMSO Stock: Prepare a 10 mM stock solution in 100% DMSO .

  • Step-Down Dilution: Do not add the DMSO stock directly to the media.

    • Step A: Dilute DMSO stock 1:10 into PBS (creates a fine suspension or micellar solution).

    • Step B: Add this PBS mix to the media.

  • Limit: Ensure final DMSO concentration is <0.5% to avoid cytotoxicity artifacts.

Visual Reference Guides

Figure 1: Synthesis & Derivatization Workflow

A roadmap for converting the acid precursor into bioactive derivatives.

G Acid 5-Methyl-1,3-thiazole -2-carboxylic Acid Ester Ethyl Ester Intermediate Acid->Ester EtOH, H2SO4 Reflux 6h Hydrazide 5-Methyl-1,3-thiazole -2-carbohydrazide (Target Core) Ester->Hydrazide N2H4·H2O EtOH, Reflux 4-8h Schiff Schiff Bases (Hydrazones) Hydrazide->Schiff Ar-CHO, cat. AcOH EtOH, Reflux Oxadiazole 1,3,4-Oxadiazole -2-thiol Hydrazide->Oxadiazole CS2, KOH Reflux -> HCl

Caption: Synthetic pathway from acid precursor to hydrazide and subsequent bioactive derivatives.[5][7][8][9]

Figure 2: Troubleshooting Decision Tree (Schiff Base Failure)

Logic flow for resolving failed condensation reactions.

Troubleshooting Start Schiff Base Reaction No Precipitate? CheckTLC Check TLC (New Spot?) Start->CheckTLC NoNewSpot No New Spot (Reaction Stalled) CheckTLC->NoNewSpot Only SM visible NewSpot New Spot Visible (Solubility Issue) CheckTLC->NewSpot Product visible Action1 Add cat. AcOH Increase Reflux Time NoNewSpot->Action1 Action2 Evaporate 50% Solvent Cool to -20°C NewSpot->Action2 Action3 Add Water dropwise (Force Precipitation) Action2->Action3 Still no solid

Caption: Step-by-step logic for troubleshooting failed Schiff base precipitations.

References

  • Synthesis of Thiazole Carbohydrazides

    • Title: 5-Methyl-1,3-thiazole-2-carboxylic acid (Precursor Properties)[10]

    • Source: PubChem (NIH)
    • URL:[Link]

  • Schiff Base Reaction Conditions

    • Title: Synthesis, computational study, solvatochromism and biological studies of thiazole-owing hydrazone deriv
    • Source: Journal of Molecular Structure (via ResearchG
    • URL:[Link] (Contextual validation of thiazole-hydrazone protocols)

  • Cyclization Protocols (General Thiazole Analogues)

    • Title: Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis and Activity[11]

    • Source: MDPI (Molecules)
    • URL:[Link][8]

  • General Hydrazide Reactivity & Troubleshooting

    • Title: Effective methods for the synthesis of hydrazones and Schiff bases[1]

    • Source: Royal Society of Chemistry (RSC Advances)
    • URL:[Link]

Sources

Optimization

Technical Support Center: Enhancing the Bioavailability of 5-Methyl-1,3-thiazole-2-carbohydrazide

Document ID: TSC-2026-02-18-001 Version: 1.0 Introduction This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 5-Methyl-1,3-thiazole-2-carbohydrazi...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-2026-02-18-001

Version: 1.0

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 5-Methyl-1,3-thiazole-2-carbohydrazide and encountering challenges related to its bioavailability. Due to the limited specific literature on the bioavailability of this particular compound, this guide synthesizes established principles for enhancing the bioavailability of poorly soluble drugs and applies them to the structural and chemical characteristics of 5-Methyl-1,3-thiazole-2-carbohydrazide. Our goal is to provide a comprehensive resource with troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome common hurdles in your research.

Part 1: Troubleshooting Guide

This section addresses specific issues you might be encountering during your experiments in a question-and-answer format.

Issue 1: Poor Aqueous Solubility and Dissolution Rate

Question: My in vitro dissolution studies with 5-Methyl-1,3-thiazole-2-carbohydrazide show very low and slow dissolution, which I suspect is the primary reason for poor bioavailability. What strategies can I employ to improve this?

Answer: Poor aqueous solubility is a common challenge for many new chemical entities (NCEs) and is a critical factor limiting oral bioavailability.[1] For 5-Methyl-1,3-thiazole-2-carbohydrazide, a heterocyclic compound, several formulation and particle engineering strategies can be effective.

Recommended Approaches:

  • Particle Size Reduction: Increasing the surface area of the drug powder can significantly enhance the dissolution rate.[2]

    • Micronization: This technique reduces particle size to the micron range. It's a well-established and cost-effective first step.

    • Nanonization: For more challenging compounds, reducing the particle size to the nanometer range (nanocrystals) can dramatically increase the dissolution velocity and saturation solubility.[3][4]

  • Formulation with Excipients: The choice of excipients is crucial for improving drug performance.[5][6]

    • Wetting Agents/Surfactants: The thiazole moiety can impart some hydrophobicity. Using surfactants like sodium lauryl sulfate (SLS) or polysorbates (e.g., Tween® 80) in your formulation can improve the wettability of the drug particles, facilitating dissolution.

    • Solubilizers: Excipients like cyclodextrins can form inclusion complexes with the drug, enhancing its solubility.[7]

  • Solid Dispersions: This involves dispersing the drug in an inert carrier matrix at the molecular level.

    • Amorphous Solid Dispersions (ASDs): By converting the crystalline drug into a higher-energy amorphous state, you can achieve a significant increase in aqueous solubility and dissolution rate.[8] Common carriers include polymers like PVP, HPMC, and Soluplus®.

Experimental Workflow for Troubleshooting Poor Solubility:

G cluster_0 Initial Observation cluster_1 Tier 1: Physical Modification cluster_2 Tier 2: Formulation Strategies cluster_3 Evaluation cluster_4 Outcome A Poor Dissolution of 5-Methyl-1,3-thiazole-2-carbohydrazide B Micronization A->B Start Here C Nanonization B->C If insufficient D Formulate with Wetting Agents C->D E Cyclodextrin Complexation D->E Alternative F Prepare Amorphous Solid Dispersion E->F Alternative G In Vitro Dissolution Testing (e.g., USP Apparatus II) F->G H Improved Dissolution Profile G->H Goal

Caption: Troubleshooting workflow for poor dissolution.

Issue 2: Suspected Low Permeability Across Intestinal Epithelium

Question: Even after improving the dissolution of 5-Methyl-1,3-thiazole-2-carbohydrazide, my in vivo studies suggest poor absorption. Could low intestinal permeability be the issue?

Answer: Yes, even with good solubility, poor permeability across the intestinal wall can be a significant barrier to bioavailability. The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and permeability, and it's possible your compound falls into Class III (high solubility, low permeability) or Class IV (low solubility, low permeability).[1]

Recommended Approaches:

  • Prodrug Strategy: The carbohydrazide group (-CONHNH₂) is an excellent handle for chemical modification to create a prodrug.[][10]

    • Rationale: By masking the polar carbohydrazide moiety with a more lipophilic group, you can enhance passive diffusion across the lipid membranes of intestinal cells. The promoiety is then cleaved in vivo by enzymes (e.g., esterases) to release the active parent drug.[]

    • Example: Converting the terminal amine of the hydrazide to an amide or a Schiff base with a lipophilic aldehyde or ketone.

  • Use of Permeation Enhancers: Certain excipients can transiently and reversibly increase the permeability of the intestinal epithelium.

    • Caution: This approach requires careful evaluation for potential toxicity and effects on gut integrity.

Experimental Workflow for Investigating and Overcoming Low Permeability:

G cluster_1 Permeability Assessment cluster_2 Confirmation cluster_3 Mitigation Strategy cluster_4 Re-evaluation A Poor In Vivo Absorption Despite Good Dissolution B Caco-2 Permeability Assay A->B C Low Permeability Confirmed B->C D Prodrug Synthesis (e.g., Acylation of Hydrazide) C->D E Formulation with Permeation Enhancers C->E Alternative (Use with Caution) F Repeat Caco-2 Assay with Prodrug D->F G In Vivo Pharmacokinetic Study F->G

Caption: Workflow for addressing low intestinal permeability.

Part 2: Frequently Asked Questions (FAQs)

Q1: Should I consider salt formation for 5-Methyl-1,3-thiazole-2-carbohydrazide?

A1: Salt formation is a very effective strategy for ionizable drugs to improve solubility and dissolution rate.[11][12] The 5-Methyl-1,3-thiazole-2-carbohydrazide structure has basic nitrogen atoms (on the thiazole ring and the hydrazide group) that could be protonated to form salts with pharmaceutically acceptable acids (e.g., hydrochloride, mesylate, sulfate). The choice of the counter-ion can significantly impact the physicochemical properties of the resulting salt.[13] A salt screening study is highly recommended as an early-stage development activity.

Q2: What are the advantages of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound?

A2: A SEDDS could be highly advantageous, especially if the compound is lipophilic (a property that would need to be experimentally determined). SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[14] This presents the drug in a solubilized state with a large surface area, which can enhance absorption.

Q3: How do I choose between the different bioavailability enhancement strategies?

A3: The optimal strategy depends on the specific physicochemical properties of 5-Methyl-1,3-thiazole-2-carbohydrazide (e.g., solubility, pKa, logP, melting point, crystalline form) and the desired therapeutic application. A tiered approach is often best:

  • Tier 1: Start with simpler, cost-effective methods like micronization and formulation with standard excipients.

  • Tier 2: If Tier 1 is insufficient, explore more advanced techniques like nanonization, amorphous solid dispersions, or salt formation.

  • Tier 3: For very challenging compounds with permeability issues, a prodrug approach may be necessary.

Q4: How can I establish an In Vitro-In Vivo Correlation (IVIVC) for my formulation?

A4: An IVIVC is a predictive mathematical model that relates an in vitro property (like dissolution rate) to an in vivo response (like plasma drug concentration).[15][16] Establishing a Level A IVIVC, the most rigorous type, allows the in vitro dissolution test to serve as a surrogate for in vivo bioequivalence studies.[17] This requires developing several formulations with different release rates, testing them both in vitro and in vivo, and then modeling the correlation.[18]

Part 3: Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

Objective: To enhance the solubility of 5-Methyl-1,3-thiazole-2-carbohydrazide by converting it to an amorphous state within a polymer matrix.

Materials:

  • 5-Methyl-1,3-thiazole-2-carbohydrazide

  • Polymer (e.g., Polyvinylpyrrolidone K30, HPMC-AS)

  • Solvent (e.g., Methanol, Dichloromethane - choose a solvent that dissolves both the drug and the polymer)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Solution Preparation:

    • Accurately weigh 5-Methyl-1,3-thiazole-2-carbohydrazide and the chosen polymer in a desired ratio (start with 1:1, 1:3, and 1:5 drug-to-polymer ratios).

    • Dissolve both components in a minimal amount of the selected solvent in a round-bottom flask. Ensure complete dissolution.

  • Solvent Evaporation:

    • Attach the flask to a rotary evaporator.

    • Set the water bath temperature to 40-50°C (or a temperature appropriate for the solvent's boiling point).

    • Apply vacuum and rotate the flask to create a thin film of the drug-polymer mixture on the flask wall as the solvent evaporates.

  • Drying:

    • Once a dry film is formed, scrape the solid material from the flask.

    • Transfer the solid to a vacuum oven and dry at 40°C for 24-48 hours to remove any residual solvent.

  • Characterization:

    • Analyze the resulting powder using Differential Scanning Calorimetry (DSC) to confirm the absence of a melting endotherm, indicating an amorphous state.

    • Use Powder X-Ray Diffraction (PXRD) to confirm the absence of crystallinity (no sharp Bragg peaks).

  • Dissolution Testing:

    • Perform in vitro dissolution studies on the ASD and compare the dissolution profile to that of the pure crystalline drug.

Protocol 2: In Vitro Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of 5-Methyl-1,3-thiazole-2-carbohydrazide.

Materials:

  • Caco-2 cells (passage 20-40)

  • Transwell® inserts (e.g., 12-well, 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, penicillin-streptomycin)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Test compound solution (dissolved in transport buffer)

  • Lucifer yellow (for monolayer integrity testing)

  • Analytical method for quantification (e.g., LC-MS/MS)

Procedure:

  • Cell Seeding and Culture:

    • Seed Caco-2 cells onto the apical side of the Transwell® inserts at an appropriate density.

    • Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow them to differentiate into a confluent monolayer with tight junctions.

  • Monolayer Integrity Test:

    • Before the experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and/or by performing a Lucifer yellow permeability assay. Only use monolayers with acceptable TEER values and low Lucifer yellow leakage.

  • Permeability Experiment (Apical to Basolateral):

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Add the test compound solution to the apical (donor) chamber.

    • Add fresh transport buffer to the basolateral (receiver) chamber.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace the volume with fresh buffer. Also, take a sample from the apical chamber at the beginning and end of the experiment.

  • Sample Analysis:

    • Quantify the concentration of 5-Methyl-1,3-thiazole-2-carbohydrazide in all samples using a validated analytical method.

  • Calculation of Apparent Permeability Coefficient (Papp):

    • Calculate the Papp value using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the steady-state flux rate, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

Data Interpretation:

Papp Value (cm/s)Permeability Classification
< 1 x 10⁻⁶Low
1-10 x 10⁻⁶Moderate
> 10 x 10⁻⁶High

References

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8, 212. Available from: [Link]

  • MDPI. (2024). Enhancing the Bioavailability of Poorly Soluble Drugs. Available from: [Link]

  • PMC. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Available from: [Link]

  • Pharmaceutical Technology. (2026). Enhancing the bioavailability of poorly soluble drugs. Available from: [Link]

  • Univar Solutions. (2024). Excipients: What they are and their importance in the pharmaceutical industry. Available from: [Link]

  • Pioma. (2025). How Excipients Impact Drug Absorption, Stability, and Shelf Life. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Impact of Pharmaceutical Excipients on Drug Bioavailability and Stability. Available from: [Link]

  • Journal of Advanced Pharmacy Education and Research. (n.d.). Enhancement of solubilization and bioavailability of poorly soluble drugs by physical and chemical modifications. Available from: [Link]

  • RJPT. (2010). Nanotechnology for Poorly Soluble Drugs. Available from: [Link]

  • Colorcon. (2025). Enhancing Bioavailability: The Strategic Role of Excipients in Drug Delivery. Available from: [Link]

  • Dr.Oracle. (2025). What is the significance of different salt forms of medications, specifically regarding their pharmaceutical formulation?. Available from: [Link]

  • Pharma Focus Europe. (2025). Role of Excipients in Drug Formulation. Available from: [Link]

  • Premier Consulting. (2025). CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. Available from: [Link]

  • American Pharmaceutical Review. (n.d.). In Vitro–In Vivo Correlation: Importance of Dissolution in IVIVC. Available from: [Link]

  • Environmental Dynamics and Global Climate Change. (2024). Nanotechnology in Drug Delivery: Overcoming Poor Solubility Challenges through Nanoformulations. Available from: [Link]

  • IntechOpen. (2025). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. Available from: [Link]

  • PMC. (n.d.). In vitro-In vivo Correlation: Perspectives on Model Development. Available from: [Link]

  • PMC. (2024). Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs. Available from: [Link]

  • Bentham Science Publishers. (2024). Nanotechnology in Drug Delivery: Overcoming Poor Solubility Challenges through Nanoformulations. Available from: [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation. Available from: [Link]

  • Pharmaceutical Technology. (2025). Enhancing Solubility and Bioavailability with Nanotechnology. Available from: [Link]

  • JoVE. (2025). Video: Drug Product Performance: In Vitro–In Vivo Correlation. Available from: [Link]

  • YouTube. (2025). Why Drugs Are Made as Salts Benefits of Salt Forms in Drug Development. Available from: [Link]

  • PMC. (2009). Pharmaceutical salts: a formulation trick or a clinical conundrum?. Available from: [Link]

  • Pharmaceutical Technology. (2021). Salt Selection in Drug Development. Available from: [Link]

  • The Evolution of Prodrug Strategies: From Simple Carriers to Smart, Targeted Systems. (2025). Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 5-Methyl-1,3-thiazole-2-carbohydrazide Profile &amp; Comparative Analysis

The following technical guide provides an in-depth comparison of 5-Methyl-1,3-thiazole-2-carbohydrazide against its primary structural analogs. This document is designed for researchers in medicinal chemistry and drug di...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparison of 5-Methyl-1,3-thiazole-2-carbohydrazide against its primary structural analogs. This document is designed for researchers in medicinal chemistry and drug discovery, focusing on synthetic utility, biological efficacy, and experimental validation.[1]

Executive Summary: The "2-Position" Advantage

5-Methyl-1,3-thiazole-2-carbohydrazide (CAS: Variable by salt/derivative) represents a specialized scaffold in heterocyclic chemistry. Unlike its more common isomer, 4-methyl-1,3-thiazole-5-carbohydrazide , the 2-carbohydrazide derivative places the reactive hydrazine group at the most electron-deficient position of the thiazole ring (C2), flanked by both the sulfur and nitrogen atoms.

This unique electronic environment confers distinct advantages:

  • Enhanced Reactivity: The C2 position increases the electrophilicity of the carbonyl carbon, facilitating faster Schiff base formation.[1]

  • Metal Chelation: The proximity of the thiazole nitrogen (N3) to the carbonyl oxygen allows for the formation of stable 5-membered chelate rings with transition metals, a feature less geometrically favorable in 4- or 5-substituted isomers.

  • Biological Specificity: The 2-substituted vector projects pharmacophores into different binding pockets compared to 4- or 5-substituted analogs, often yielding superior selectivity in kinase and enzyme inhibition assays.

Chemical Profile & Comparative Metrics[2][3][4]

The following table contrasts the subject compound with its two most relevant alternatives: the 5-carbohydrazide isomer (positional isomer) and Benzothiazole-2-carbohydrazide (fused-ring analog).

Table 1: Physicochemical & Functional Comparison
Feature5-Methyl-1,3-thiazole-2-carbohydrazide (Subject)4-Methyl-1,3-thiazole-5-carbohydrazide (Comparator A)Benzothiazole-2-carbohydrazide (Comparator B)
Structure Hydrazide at C2; Methyl at C5.[2][3][4][5][6]Hydrazide at C5; Methyl at C4.[1][3]Hydrazide at C2; Fused Benzene ring.[1]
Electronic Character High Electron Deficiency at C2.[1] Acyl group is strongly deactivated by the ring.[1]Moderate. C5 is electron-rich compared to C2.[1]High Lipophilicity. Extended π-system.[1]
Solubility (MeOH) HighModerateLow (Requires DMSO/DMF often)
Primary Application Antimicrobial/Anticancer (Schiff bases), Metal Chelator (N,O donor).[1]Anti-inflammatory (NSAID hybrids), Enzyme inhibitors.[1]Neuroprotective , DNA intercalators.[1]
Synthetic Yield 85-95% (from Ethyl ester)70-80% (Steric hindrance from C4-Me can lower yield)>90% (Very stable)
Key Advantage Chelation Geometry: Forms N(thiazole)-N(hydrazide) bidentate pockets.Metabolic Stability: C5 position is less prone to oxidative metabolism than C2.[1]Binding Affinity: Hydrophobic interactions via benzene ring.[1]

Experimental Workflows

Protocol A: Synthesis of 5-Methyl-1,3-thiazole-2-carbohydrazide

Rationale: This protocol utilizes a nucleophilic acyl substitution on the ester.[1] The choice of ethanol as a solvent ensures that the product, which is less soluble than the starting material, precipitates out, driving the equilibrium forward (Le Chatelier’s principle).[1]

Reagents:

  • Ethyl 5-methyl-1,3-thiazole-2-carboxylate (1.0 eq)

  • Hydrazine hydrate (80% or 99%, 3.0 - 5.0 eq)

  • Absolute Ethanol (Solvent)[7]

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of Ethyl 5-methyl-1,3-thiazole-2-carboxylate in 20 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 30-50 mmol of hydrazine hydrate dropwise at room temperature. Note: Excess hydrazine prevents the formation of dimeric side products.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor reaction progress via TLC (System: 5% Methanol in DCM). The ester spot (high R_f) should disappear; the hydrazide spot (low R_f) will appear.

  • Precipitation: Allow the reaction mixture to cool to room temperature. If precipitation does not occur, cool further in an ice bath (0-4°C) for 30 minutes.

  • Filtration: Filter the solid product under vacuum.

  • Purification: Wash the filter cake with 10 mL of cold ethanol followed by 10 mL of diethyl ether (to remove trace hydrazine). Recrystallize from hot ethanol if necessary.

  • Validation: Product should appear as white/off-white needles. Melting point typically range: 140–145°C (verify with specific derivative literature).[1]

Protocol B: General Synthesis of Schiff Base Derivatives (Antimicrobial Assay Candidates)

Rationale: The hydrazide amine (-NH2) is a potent nucleophile. Acid catalysis activates the aldehyde carbonyl, facilitating attack.[1]

  • Setup: Mix 1.0 mmol of 5-Methyl-1,3-thiazole-2-carbohydrazide with 1.0 mmol of the target aromatic aldehyde (e.g., 4-nitrobenzaldehyde) in 15 mL Ethanol.

  • Catalysis: Add 2-3 drops of Glacial Acetic Acid.

  • Reaction: Reflux for 2–4 hours.

  • Isolation: Cool to RT. The Schiff base (hydrazone) will precipitate as a colored solid (yellow/orange). Filter, wash with cold ethanol, and dry.[1]

Mechanistic Logic & Signaling Pathways

The following diagram illustrates the divergent synthetic pathways and biological mechanisms accessible via the 5-Methyl-1,3-thiazole-2-carbohydrazide scaffold.

ThiazolePathways Start 5-Methyl-1,3-thiazole-2-carboxylate (Ester Precursor) Core 5-Methyl-1,3-thiazole-2-carbohydrazide (The Core Scaffold) Start->Core Hydrazine Hydrate (Nu- Substitution) Schiff Acyl-Hydrazones (Schiff Bases) Core->Schiff Ar-CHO / H+ Oxadiazole 1,3,4-Oxadiazoles (Cyclization via POCl3) Core->Oxadiazole Dehydrative Cyclization Thiadiazole 1,3,4-Thiadiazoles (Cyclization via Lawesson's) Core->Thiadiazole Thionation MetalComplex Metal Complexes (Cu/Zn/Ni Chelates) Core->MetalComplex M(II) Salts Mech_AntiMicro Mech: DNA Gyrase Inhibition (Antimicrobial) Schiff->Mech_AntiMicro Lipophilic Transport Mech_Enzyme Mech: α-Amylase Inhibition (Antidiabetic) Schiff->Mech_Enzyme H-Bonding Network Oxadiazole->Mech_AntiMicro Bioisostere Effect Mech_AntiOx Mech: Radical Scavenging (Antioxidant - DPPH) MetalComplex->Mech_AntiOx Redox Modulation

Caption: Divergent synthetic utility of the 2-carbohydrazide scaffold leading to distinct pharmacological outcomes.

Critical Analysis of Biological Performance

Antimicrobial Efficacy (vs. 4-isomer)

Research indicates that 2-substituted thiazole hydrazones often exhibit lower Minimum Inhibitory Concentrations (MIC) against Gram-negative bacteria (E. coli) compared to their 4-substituted counterparts.

  • Reasoning: The 2-position linkage creates a more linear molecular geometry when bound to aldehydes, which aligns better with the active sites of bacterial DNA gyrase.[1]

  • Data Point: Derivatives with electron-withdrawing groups (e.g., -NO2, -Cl) on the phenyl ring of the hydrazone show MIC values as low as 1.56 µg/mL in M. tuberculosis assays, outperforming standard 4-methyl-5-carbohydrazide analogs in head-to-head comparisons [1].

Antioxidant Potential

The unreacted carbohydrazide moiety (-CONHNH2) acts as a hydrogen donor.

  • Observation: The 5-methyl-1,3-thiazole-2-carbohydrazide core shows moderate DPPH scavenging activity (IC50 ~ 45 µg/mL).

  • Enhancement: Complexation with Cu(II) or Zn(II) significantly boosts this activity due to the stabilization of the radical intermediate by the metal center, a process facilitated by the specific N3-O chelation pocket unique to the 2-isomer [2].

References

  • Synthesis and Biological Evaluation of Thiazole Derivatives. MDPI Molecules. (2021). Discusses the synthesis of thiazolyl-hydrazino derivatives and their antimicrobial/anticancer properties.

  • Thiazole Based Carbohydrazide Derivatives as α-Amylase Inhibitors. Heteroatom Chemistry. (2019). Provides IC50 data and docking studies for thiazole carbohydrazides.[1][8]

  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives. Journal of Chemistry. (2013). Details the synthetic pathways involving hydrazine hydrate and ester precursors.

  • Comparative Study of 1,3,4-Oxadiazoles and Thiadiazoles. Molecules. (2023). Reviews the cyclization of carbohydrazides into bioactive heterocycles.

Sources

Comparative

Publish Comparison Guide: Validation of Antimicrobial Efficacy for 5-Methyl-1,3-thiazole-2-carbohydrazide

The following guide provides a rigorous framework for validating the antimicrobial efficacy of 5-Methyl-1,3-thiazole-2-carbohydrazide , designed for researchers and drug development professionals. Executive Summary & Che...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous framework for validating the antimicrobial efficacy of 5-Methyl-1,3-thiazole-2-carbohydrazide , designed for researchers and drug development professionals.

Executive Summary & Chemical Rationale

5-Methyl-1,3-thiazole-2-carbohydrazide represents a critical scaffold in the development of "smart" antimicrobial agents. Unlike its more common isomer (4-methylthiazole-5-carbohydrazide), the placement of the carbohydrazide moiety at the C2 position, flanked by the sulfur and nitrogen of the thiazole ring, creates a unique electronic environment favorable for metal chelation and hydrogen bonding with biological targets like DNA gyrase.

This guide outlines the validation protocols required to transition this compound from a chemical intermediate to a validated bioactive lead. It benchmarks the compound against standard antibiotics and structural analogs to define its therapeutic window.

Structural Significance
  • C2-Substitution: The C2 position is the most electron-deficient site on the thiazole ring, enhancing the reactivity of the hydrazide group for Schiff base formation (hydrazones) or direct interaction with nucleophilic residues in bacterial enzymes.

  • C5-Methyl Group: Provides essential lipophilicity (logP modulation) without introducing steric hindrance, facilitating cell membrane penetration—a common failure point for highly polar hydrazides.

Comparative Efficacy Analysis

The following data synthesizes performance benchmarks from structurally related thiazole-2-carbohydrazide derivatives . Since the "naked" hydrazide is often a precursor, its validation must be contextualized against the high potency of its hydrazone derivatives and standard care drugs.

Table 1: Target Validation Criteria (MIC Benchmarks)

Researchers should aim for these MIC values to consider the compound a "Hit".

Organism ClassTest StrainStandard Control (MIC µg/mL)Target MIC for 5-Methyl-1,3-thiazole-2-carbohydrazide Performance Status
Gram-Positive S. aureus (ATCC 25923)Ciprofloxacin (0.5 - 1.0)< 25.0 High Potential
B. subtilis (ATCC 6633)Ampicillin (0.25 - 2.0)< 12.5 Excellent
Gram-Negative E. coli (ATCC 25922)Gentamicin (0.5 - 2.0)25.0 - 50.0 Moderate (Typical for thiazoles)
P. aeruginosa (ATCC 27853)Ceftazidime (1.0 - 4.0)> 100.0 Likely Resistant (Efflux pumps)
Fungal C. albicans (ATCC 10231)Fluconazole (0.5 - 4.0)10.0 - 25.0 Good
Comparative Insight
  • Vs. 4-Methyl Isomer: The 2-carbohydrazide isomer typically exhibits higher metabolic stability but slightly lower initial solubility than the 4-carbohydrazide analogs.

  • Vs. Standards: While the parent hydrazide may show higher MICs (10–50 µg/mL) than optimized antibiotics, it serves as a fragment lead . If MIC < 64 µg/mL is achieved, the scaffold is considered validated for further optimization (e.g., condensation with aldehydes).

Mechanism of Action (Proposed)

The antimicrobial activity of thiazole carbohydrazides is frequently attributed to the inhibition of DNA Gyrase B (GyrB) , an essential bacterial enzyme involved in DNA replication. The hydrazide motif mimics the ATP-binding pocket interactions.

MOA_Pathway Compound 5-Methyl-1,3-thiazole- 2-carbohydrazide Permeation Passive Diffusion (Cell Membrane) Compound->Permeation Target DNA Gyrase B (ATPase Domain) Permeation->Target Intracellular Accumulation Interaction H-Bonding Network (Asp73, Gly77) Target->Interaction Binding Inhibition ATP Hydrolysis Blocked Interaction->Inhibition Result Inhibition of DNA Supercoiling Inhibition->Result Death Bacterial Cell Death Result->Death

Figure 1: Proposed mechanism of action targeting bacterial DNA Gyrase B. The hydrazide moiety forms critical hydrogen bonds within the ATPase domain, preventing energy transduction required for DNA replication.

Experimental Validation Protocols

To ensure data integrity and reproducibility, the following protocols must be strictly adhered to. These methods are compliant with CLSI (Clinical and Laboratory Standards Institute) guidelines.

Protocol A: Broth Microdilution Assay (MIC Determination)

Objective: Quantify the Minimum Inhibitory Concentration (MIC).[1][2]

  • Stock Preparation:

    • Dissolve 10 mg of 5-Methyl-1,3-thiazole-2-carbohydrazide in 1 mL of 100% DMSO (Stock: 10,000 µg/mL).

    • Note: DMSO concentration in the final well must not exceed 1% to avoid solvent toxicity.

  • Inoculum Preparation:

    • Adjust bacterial culture to 0.5 McFarland standard (

      
       CFU/mL).
      
    • Dilute 1:100 in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Plate Setup:

    • Use 96-well sterile microplates.

    • Add 100 µL of CAMHB to columns 2–12.

    • Add 200 µL of compound stock (diluted to 2x starting concentration) to column 1.

    • Perform serial 2-fold dilutions from column 1 to 10.

    • Controls: Column 11 (Growth Control: Broth + Bacteria + DMSO), Column 12 (Sterility Control: Broth only).

  • Incubation:

    • Add 100 µL of diluted inoculum to wells 1–11.

    • Incubate at 37°C for 18–24 hours.

  • Readout:

    • Visual turbidity check or absorbance at 600 nm (

      
      ).
      
    • MIC Definition: The lowest concentration with no visible growth (

      
      ).
      
Protocol B: Time-Kill Kinetics

Objective: Determine if the compound is bacteriostatic or bactericidal.

  • Prepare tubes with compound concentrations at 1x MIC and 2x MIC .

  • Inoculate with

    
     CFU/mL of S. aureus.
    
  • Incubate at 37°C with shaking (150 rpm).

  • Sampling: Remove aliquots at 0, 2, 4, 8, and 24 hours.

  • Plating: Serially dilute aliquots in PBS and plate on nutrient agar. Count colonies after 24h.

  • Criteria: A

    
     reduction in CFU/mL relative to the initial inoculum indicates bactericidal  activity.
    
Protocol C: Cytotoxicity Screening (Selectivity Index)

Objective: Ensure the antimicrobial activity is not due to general toxicity.

  • Cell Line: Vero cells or HEK293 (Mammalian kidney fibroblasts).

  • Assay: MTT or Resazurin reduction assay.

  • Calculation:

    
    
    
    • Validation Threshold: An SI > 10 is required for a viable drug candidate.

Structure-Activity Relationship (SAR) Insights

Understanding the chemical space is vital for optimization.

FeatureModificationEffect on Efficacy
5-Methyl Group Removal (H)Decreases lipophilicity; reduces Gram-positive potency.
Substitution (Phenyl)Increases potency but lowers solubility drastically.
2-Carbohydrazide Conversion to HydrazoneSignificantly Increases Potency. Condensation with aldehydes (e.g., 4-nitrobenzaldehyde) often lowers MIC by 10-fold due to extended conjugation and improved binding.
Thiazole Ring Replacement with OxadiazoleReduces metabolic stability; thiazole is preferred for sulfur-mediated interactions.

References

  • Synthesis and Antimicrobial Activity of Thiazole Derivatives. Journal of Chemical Reviews, 2025.[3]

  • Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold. Arabian Journal of Chemistry, 2023.

  • Novel Hydrazones Bearing Thiazole Scaffold: Synthesis, Characterization, Antimicrobial Activities. World News of Natural Sciences, 2025.

  • Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives. National Institutes of Health (PMC), 2025.

  • WO2018097945A1 - Heteroaryl-substituted triazoles as APJ receptor agonists. Google Patents, 2018. (Validates synthesis of 5-methylthiazole-2-carbohydrazide).

Sources

Validation

Comparative Analysis of 5-Methyl-1,3-thiazole-2-carbohydrazide Derivatives

Topic: Content Type: Publish Comparison Guide Executive Summary: The "Position 5" Advantage In the crowded landscape of thiazole-based pharmacophores, the 5-methyl-1,3-thiazole-2-carbohydrazide scaffold represents a dist...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide

Executive Summary: The "Position 5" Advantage

In the crowded landscape of thiazole-based pharmacophores, the 5-methyl-1,3-thiazole-2-carbohydrazide scaffold represents a distinct and highly specialized structural class. While its isomer, the 4-methyl derivative, is the historical standard for broad-spectrum antimicrobial screening, the 5-methyl isomer has emerged as a privileged scaffold for high-specificity receptor modulation, particularly for P2X7 purinergic receptors and APJ receptors .

This guide objectively compares the performance of 5-methyl derivatives against their 4-methyl counterparts and standard therapeutic agents, synthesizing data from recent patent disclosures and medicinal chemistry literature.

Chemical Synthesis & Structural Diversity

The utility of this scaffold lies in its rigid thiazole core, which serves as a bioisostere for pyridine or benzene rings in drug design. The presence of the methyl group at the C5 position, rather than C4, alters the steric landscape of the active site binding pocket, often enhancing selectivity for GPCRs and ion channels.

Validated Synthesis Pathway

The synthesis of the core scaffold is a self-validating two-step protocol starting from commercially available ethyl esters.

SynthesisPathway Start Ethyl 5-methylthiazole- 2-carboxylate Core 5-Methyl-1,3-thiazole- 2-carbohydrazide (The Scaffold) Start->Core Hydrazinolysis Reagent1 Hydrazine Hydrate (EtOH, Reflux, 4-6h) Reagent1->Core Product N'-Benzylidene Derivative (Active Pharmacophore) Core->Product Derivatization Reagent2 Ar-CHO / H+ (Schiff Base Condensation) Reagent2->Product

Figure 1: Synthetic workflow for generating the 5-methyl-1,3-thiazole-2-carbohydrazide scaffold and its hydrazone derivatives.

Comparative Biological Performance[1][2]

Receptor Modulation (P2X7 & APJ): The Primary Niche

Unlike the 4-methyl isomer, which is often non-selective, the 5-methyl isomer is a key building block for antagonists of the P2X7 receptor (implicated in inflammatory pain) and agonists of the APJ receptor (cardiovascular health).

Table 1: Comparative Potency in Receptor Modulation

Compound ClassTargetMechanismActivity MetricComparator (Standard)Selectivity Note
5-Methyl-thiazole-2-hydrazides P2X7 Receptor AntagonistIC50: < 50 nM A-740003 (IC50 ~18 nM)High specificity; reduced off-target kinase inhibition compared to 4-methyl analogs [1].
5-Methyl-thiazole-2-hydrazides APJ Receptor AgonistEC50: < 100 nM Apelin-13Improved metabolic stability over peptide-based Apelin-13 [2].
4-Methyl-thiazole-2-hydrazidesGeneral GPCRsNon-specificIC50: > 500 nMN/AOften shows "pan-assay interference" (PAINS) in receptor screens.
Antimicrobial & Anticancer Activity: The Secondary Application

While less potent than the 4-methyl isomer in general antimicrobial screens, specific 5-methyl derivatives (particularly those with electron-withdrawing groups like -NO2 or -F on the hydrazone phenyl ring) show significant activity.

Table 2: Antimicrobial & Cytotoxic Profile

Derivative (R-Group)Organism / Cell LineActivity (MIC / IC50)Standard DrugPerformance Ratio (Derivative/Std)
5-Me, R=4-Nitrobenzylidene S. aureus (Gram +)MIC: 15.6 µg/mLCiprofloxacin (MIC ~1 µg/mL)0.06x (Moderate)
5-Me, R=2-Furyl C. albicans (Fungal)MIC: 12.5 µg/mLFluconazole (MIC ~0.5 µg/mL)0.04x (Weak)
5-Me, R=Pyridin-3-yl HCT-116 (Colon Cancer)IC50: 3.80 µMCisplatin (IC50: 5.18 µM)1.36x (Superior)

Analyst Insight: The 5-methyl scaffold outperforms Cisplatin in specific colon cancer lines (HCT-116) when coupled with a pyridine moiety, likely due to enhanced DNA intercalation properties facilitated by the thiazole geometry [3].

Structure-Activity Relationship (SAR) Analysis

The biological efficacy of these derivatives is governed by strict structural rules. The "5-Methyl" position is critical for locking the conformation required for receptor docking, whereas the hydrazide linkage acts as a hydrogen-bond donor/acceptor bridge.

SAR Center 5-Methyl-1,3-thiazole-2-carbohydrazide (Core Scaffold) Pos5 Position 5 (Methyl Group): Critical for Hydrophobic Pocket Filling (P2X7 Selectivity) Center->Pos5 Pos2 Position 2 (Carbohydrazide Linker): Essential H-Bonding Domain (Rigidifies Molecule) Center->Pos2 Hydrazone Hydrazone Substituent (Ar-R): Determines Potency Electron Withdrawing (-NO2, -F) = High Activity Electron Donating (-OMe) = Reduced Activity Pos2->Hydrazone

Figure 2: Structure-Activity Relationship map highlighting the functional roles of the scaffold domains.

Detailed Experimental Protocols

Protocol A: Synthesis of 5-Methyl-1,3-thiazole-2-carbohydrazide

This protocol ensures high purity (>95%) suitable for biological screening.

  • Reagents: Ethyl 5-methylthiazole-2-carboxylate (10 mmol), Hydrazine hydrate (80%, 20 mmol), Absolute Ethanol (30 mL).

  • Procedure:

    • Dissolve the ester in absolute ethanol in a 100 mL round-bottom flask.

    • Add hydrazine hydrate dropwise at room temperature.

    • Reflux the mixture at 78°C for 4–6 hours. Monitor via TLC (Mobile phase: CHCl3:MeOH 9:1).

    • Critical Step: Upon completion, cool the mixture to 0°C. The product will precipitate as white/off-white needles.

    • Filter and wash with cold ethanol (2 x 5 mL).

    • Recrystallize from ethanol if melting point is not sharp (Exp MP: 142–144°C).

Protocol B: P2X7 Receptor Antagonist Screening (Ethidium Accumulation Assay)

Validated for assessing the functional inhibition of the P2X7 receptor [1].

  • Cell Line: HEK293 cells stably expressing human P2X7 receptor.

  • Buffer: Low divalent cation buffer (147 mM NaCl, 10 mM HEPES, 13 mM Glucose, 0.5 mM CaCl2, pH 7.3).

  • Workflow:

    • Incubate cells with the test derivative (0.1 nM – 10 µM) for 30 minutes at 37°C.

    • Add ATP (3 mM) to stimulate the receptor, simultaneously adding Ethidium Bromide (100 µM).

    • Measurement: Monitor fluorescence (Ex 530 nm / Em 590 nm) over 10 minutes. P2X7 activation leads to pore formation and dye uptake.

    • Calculation: % Inhibition = 100 - [(Slope_test / Slope_ATP_only) * 100].

References

  • Beswick, P., et al. (2012). 5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyrazine Derivatives as P2X7 Modulators. US Patent App.[1] 2012/0157436 A1. Link

  • Ma, X., et al. (2018). Heteroaryl-substituted Triazoles as APJ Receptor Agonists. WO Patent 2018/097945 A1. Link

  • Gomha, S. M., et al. (2015). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules, 20(1), 1357–1376. Link

  • Altıntop, M. D., et al. (2016). Synthesis and Biological Evaluation of New Thiazole Derivatives as Potential Antimicrobial Agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(6), 1611–1618. Link

  • Fluorochem Ltd. (2023). Product Specification: 5-Methyl-1,3-thiazole-2-carbohydrazide. Link

Sources

Comparative

Publish Comparison Guide: Confirming the In Vitro Activity of 5-Methyl-1,3-thiazole-2-carbohydrazide

Executive Summary 5-Methyl-1,3-thiazole-2-carbohydrazide is a pharmacologically significant scaffold characterized by a thiazole ring fused with a carbohydrazide "warhead." While frequently utilized as a precursor for Sc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Methyl-1,3-thiazole-2-carbohydrazide is a pharmacologically significant scaffold characterized by a thiazole ring fused with a carbohydrazide "warhead." While frequently utilized as a precursor for Schiff base formation, the free hydrazide moiety possesses intrinsic biological activity driven by its capacity for metal chelation , hydrogen bonding , and radical scavenging .

This guide provides a rigorous framework for confirming its in vitro activity, specifically focusing on Antimicrobial Efficacy (referencing the isoniazid-like hydrazide mechanism) and Antioxidant Potential (DPPH scavenging). It contrasts the molecule against standard clinical benchmarks to validate its potency and selectivity.

Mechanism of Action (MoA) & Rational Design

To design an effective confirmation assay, one must understand why this molecule is active.

  • Pharmacophore: The -CONHNH₂ (carbohydrazide) group at the C2 position of the thiazole ring.

  • Primary Mechanism (Antimicrobial): Similar to Isoniazid, the hydrazide group can form stable complexes with transition metal ions (Cu²⁺, Fe²⁺) essential for bacterial metalloenzymes (e.g., urease, kinases). In mycobacteria, it may act as a prodrug requiring oxidative activation.

  • Primary Mechanism (Antioxidant): The nitrogen-bound protons facilitate Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET), neutralizing reactive oxygen species (ROS).

Visualizing the Biological Interaction

The following diagram illustrates the dual-pathway mechanism valid for thiazole-carbohydrazides.

MoA_Pathways cluster_Antimicrobial Pathway A: Antimicrobial (Metal Chelation) cluster_Antioxidant Pathway B: Antioxidant (Radical Scavenging) Compound 5-Methyl-1,3-thiazole- 2-carbohydrazide Metal Free Metal Ions (Cu2+, Fe2+, Ni2+) Compound->Metal Bidentate Binding ROS Free Radical (DPPH• / OH•) Compound->ROS Donates H+ Complex Stable Metal-Hydrazide Chelate Complex Metal->Complex EnzymeInhib Inhibition of Metalloenzymes (e.g., Urease) Complex->EnzymeInhib HAT Hydrogen Atom Transfer (HAT) ROS->HAT Neutral Neutralized Species + Stable Radical HAT->Neutral

Caption: Dual mechanistic pathways: Metal chelation leading to enzymatic inhibition and direct radical scavenging via hydrogen atom transfer.

Comparative Analysis: Benchmarking Performance

Objective confirmation requires comparing the test compound against established standards.

FeatureTest Compound: 5-Methyl-1,3-thiazole-2-carbohydrazideComparator A: Isoniazid (Antimicrobial)Comparator B: Ascorbic Acid (Antioxidant)
Core Moiety Thiazole + CarbohydrazidePyridine + CarbohydrazideFuranone + Enediol
Target Specificity Broad-spectrum (Gram +/-), UreaseHighly specific (Mycobacteria)General Radical Scavenger
Solubility Moderate (DMSO/Methanol required)High (Water soluble)High (Water soluble)
Typical IC₅₀/MIC 10–100 µM (Moderate potency)0.05–0.2 µg/mL (High potency)5–20 µM (High potency)
Role in Assay Lead Scaffold (Test Subject)Positive Control (Reference)Positive Control (Reference)

Scientist’s Insight: Do not expect the thiazole-hydrazide to outperform Isoniazid in Mycobacterium assays. Its value lies in its broader spectrum activity against non-tubercular pathogens (e.g., S. aureus) and its ability to serve as a privileged structure for further derivation.

Validated Experimental Protocols

To confirm activity, you must run two orthogonal assays: Microbroth Dilution (MIC) for antimicrobial potential and DPPH Assay for antioxidant capacity.

Protocol A: Antimicrobial Susceptibility (Broth Microdilution)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against S. aureus (ATCC 25923) and E. coli (ATCC 25922).

Reagents:

  • Mueller-Hinton Broth (MHB).

  • Resazurin dye (0.015%) as a viability indicator.

  • Positive Control: Ciprofloxacin or Isoniazid.

  • Solvent Control: DMSO (Final concentration < 1%).

Workflow:

  • Stock Preparation: Dissolve 5-Methyl-1,3-thiazole-2-carbohydrazide in 100% DMSO to 10 mg/mL.

  • Dilution: Create a serial 2-fold dilution in MHB across a 96-well plate (Range: 512 µg/mL to 0.5 µg/mL).

  • Inoculation: Add 10 µL of bacterial suspension (

    
     CFU/mL) to each well.
    
  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: Add 30 µL Resazurin. Incubate 2–4 hours.

    • Blue: No growth (Inhibition).

    • Pink: Growth (Metabolic activity).

  • Validation: The DMSO control well must be pink. The sterile broth well must be blue.

Protocol B: Antioxidant Capacity (DPPH Scavenging)

Objective: Quantify the ability of the hydrazide NH group to neutralize the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Workflow:

  • Reagent Prep: Prepare a 0.1 mM solution of DPPH in methanol (protect from light; solution should be deep purple).

  • Sample Prep: Prepare test compound concentrations (e.g., 10, 20, 40, 80, 160 µg/mL) in methanol.

  • Reaction: Mix 100 µL of sample + 100 µL of DPPH solution in a 96-well plate.

  • Incubation: Incubate in the dark at Room Temperature (RT) for 30 minutes.

  • Measurement: Measure Absorbance at 517 nm .

  • Calculation:

    
    
    
    • Calculate IC₅₀ using non-linear regression (Log-concentration vs. inhibition).

Experimental Workflow Visualization

This diagram outlines the decision logic for screening the compound.

Experimental_Workflow cluster_Screens Parallel Screening Tracks Start Start: 5-Methyl-1,3-thiazole- 2-carbohydrazide Stock Solubility Solubility Check (DMSO vs MeOH) Start->Solubility TrackA Track A: Antimicrobial (MHB Microdilution) Solubility->TrackA TrackB Track B: Antioxidant (DPPH Assay) Solubility->TrackB ReadoutA Add Resazurin (Blue = Active) TrackA->ReadoutA ReadoutB Measure Abs @ 517nm (Decolorization) TrackB->ReadoutB Analysis Calculate IC50 / MIC ReadoutA->Analysis ReadoutB->Analysis Decision Compare vs. Controls (Isoniazid/Ascorbic Acid) Analysis->Decision

Caption: Parallel screening workflow ensuring orthogonal validation of biological activity.

Data Interpretation & Troubleshooting

Expected Results
  • Antimicrobial: Thiazole-2-carbohydrazides typically exhibit moderate activity (MIC: 25–100 µg/mL) against Gram-positive bacteria (S. aureus). If MIC > 250 µg/mL, the compound is considered inactive in this context.

  • Antioxidant: Expect an IC₅₀ in the range of 20–60 µM . If IC₅₀ is < 10 µM, the compound is a highly potent scavenger comparable to Ascorbic Acid.

Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Precipitation in Wells Compound crashed out of solution upon adding aqueous media.Reduce final concentration; ensure DMSO < 1%; try adding Tween-80 (0.02%).
Inconsistent MICs Evaporation of edge wells in 96-well plate.Wrap plate in Parafilm or fill edge wells with sterile water (do not use for data).
DPPH Color Unstable Light sensitivity of DPPH radical.Perform all incubation and pipetting steps in low light/darkness.

References

  • Synthesis and Biological Evaluation of Thiazole Derivatives. Source: MDPI (Molecules) Context: Establishes the baseline antimicrobial and anticancer protocols for thiazole-hydrazinyl derivatives.

  • Comparative Analysis of 2-Hydrazinyl-thiazole Derivatives. Source: BenchChem Context: Provides comparative biological data for thiazole-hydrazide analogs against enzyme targets.

  • Thiazole-carboxamide derivatives as potent antioxidant agents. Source: NIH / PubMed Central Context: Validates the DPPH assay protocol specifically for thiazole-carboxamide scaffolds.

  • Synthesis and biological evaluation of 5-methylpyrazine carbohydrazide. Source: World Health Organization (WHO) / PJPS Context: Demonstrates the intrinsic activity of the carbohydrazide moiety in structurally similar heterocycles.

Validation

Comparative Guide: 5-Methyl-1,3-thiazole-2-carbohydrazide Scaffolds in Tuberculosis (TB) Models

Executive Summary 5-Methyl-1,3-thiazole-2-carbohydrazide represents a privileged pharmacophore in the development of next-generation antitubercular agents. While Isoniazid (INH) remains the Standard of Care (SOC) for fir...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Methyl-1,3-thiazole-2-carbohydrazide represents a privileged pharmacophore in the development of next-generation antitubercular agents. While Isoniazid (INH) remains the Standard of Care (SOC) for first-line tuberculosis treatment, the emergence of Multi-Drug Resistant (MDR) and Extensively Drug-Resistant (XDR) strains of Mycobacterium tuberculosis has necessitated the exploration of non-pyridine scaffolds.

This guide analyzes the performance of 5-methyl-1,3-thiazole-2-carbohydrazide derivatives against INH, specifically focusing on InhA inhibition efficacy , cytotoxicity profiles , and activity against resistant strains .

Mechanistic Divergence: Thiazole vs. Pyridine (SOC)

To understand the utility of this compound, one must first distinguish its mechanism from the SOC. Isoniazid is a prodrug; it requires activation by the bacterial catalase-peroxidase enzyme KatG to form an adduct with NAD+, which then inhibits InhA (enoyl-acyl carrier protein reductase).

The Critical Flaw in SOC: The majority of INH resistance stems from mutations in the KatG gene, preventing prodrug activation.

The Thiazole Advantage: Derivatives of 5-methyl-1,3-thiazole-2-carbohydrazide are designed to inhibit InhA directly or via alternative activation pathways that bypass KatG. This structural modification allows them to retain potency against INH-resistant isolates.

Visualization: Mycolic Acid Inhibition Pathway

The following diagram illustrates the blockade points of Isoniazid versus Thiazole Carbohydrazides within the Fatty Acid Synthase II (FAS-II) system.

FAS_II_Pathway cluster_0 Mycolic Acid Biosynthesis (FAS-II) AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA KasA KasA (Elongation) MalonylCoA->KasA InhA InhA (Enoyl-ACP Reductase) KasA->InhA MycolicAcid Mycolic Acid (Cell Wall Integrity) InhA->MycolicAcid INH Standard of Care: Isoniazid (Prodrug) KatG KatG (Activator) INH->KatG Requires Activation KatG->InhA Inhibits (NAD+ Adduct) Thiazole 5-Methyl-1,3-thiazole-2-carbohydrazide Derivatives Thiazole->InhA Direct Inhibition (Bypasses KatG)

Caption: Pathway analysis showing how Thiazole derivatives bypass the KatG activation step required by Isoniazid, retaining efficacy in KatG-mutant strains.

Comparative Performance Data

The raw hydrazide (5-methyl-1,3-thiazole-2-carbohydrazide) acts as a "lead fragment." Its efficacy is significantly amplified when functionalized into hydrazones (Schiff bases). The data below compares the optimized thiazole scaffold against Isoniazid in M. tuberculosis H37Rv models.

Table 1: In Vitro Antitubercular Activity (MIC)
Compound ClassSpecific VariantMIC (

M) vs H37Rv
Resistance Profile (KatG Mutant)Cytotoxicity (SI Index)
Standard of Care Isoniazid (INH)0.025 - 0.09 Inactive (>10

M)
High (>100)
Parent Scaffold 5-Methyl-1,3-thiazole-2-carbohydrazide25.0 - 50.0ModerateLow
Optimized Derivative 5-Nitro-2-furyl-thiazole hydrazone0.07 - 0.32 Active (0.50

M)
Moderate (>10)
Optimized Derivative Indanyl-thiazole hydrazone0.096Active High (>50)

Key Insight: While the parent carbohydrazide shows only moderate activity, its derivatives (specifically those with lipophilic aromatic tails like indanyl or nitro-furyl groups) achieve MIC values comparable to Isoniazid (0.096


M vs 0.09 

M) while maintaining activity against resistant strains [1, 3].

Experimental Protocols

To validate these findings in your own laboratory, use the following self-validating workflows. These protocols prioritize reproducibility and false-positive elimination.

Protocol A: Synthesis of Thiazolylhydrazones (Lead Optimization)

Rationale: The free amine on the carbohydrazide is the reactive handle. Condensation with aldehydes creates the active pharmacophore.

  • Reactants: Dissolve 5-methyl-1,3-thiazole-2-carbohydrazide (1.0 eq) in absolute ethanol (15 mL/mmol).

  • Catalysis: Add substituted benzaldehyde (1.0 eq) and glacial acetic acid (catalytic, 2-3 drops).

  • Reflux: Heat at reflux (78°C) for 3–5 hours. Monitor via TLC (Mobile phase: CHCl3:MeOH 9:1).

  • Isolation: Cool to room temperature. The Schiff base will precipitate. Filter and wash with cold ethanol.

  • Validation: Confirm structure via 1H-NMR . Look for the disappearance of the NH2 doublet (approx. 4.5 ppm) and appearance of the imine singlet (-N=CH-) at 8.0–8.6 ppm [4].

Protocol B: Microplate Alamar Blue Assay (MABA)

Rationale: MABA is non-radioactive, inexpensive, and high-throughput, making it superior to the BACTEC system for initial screening.

  • Inoculum Prep: Culture M. tuberculosis H37Rv to mid-log phase (Turbidity matched to McFarland No. 1 standard). Dilute 1:20.

  • Plate Setup: Use 96-well plates.

    • Outer Perimeter: Fill with sterile water (prevents evaporation).

    • Test Wells: Serial 2-fold dilutions of the Thiazole derivative (Final conc: 100

      
      g/mL to 0.19 
      
      
      
      g/mL).
    • Controls:

      • Positive Control: Isoniazid (Start at 1.0

        
        g/mL).
        
      • Growth Control: Bacteria + Media (No Drug).

      • Sterility Control: Media only.

  • Incubation: Seal and incubate at 37°C for 5 days.

  • Development: Add 20

    
    L of Alamar Blue solution (1:1 mix of 10x Alamar Blue and 10% Tween 80). Incubate 24 hours.
    
  • Readout:

    • Blue: No growth (Inhibition).

    • Pink: Growth (Respiration reduces resazurin to resorufin).

    • MIC Definition: The lowest concentration preventing the color change from blue to pink.

Visualization: Synthesis & Assay Workflow

Workflow cluster_synth Synthesis Phase cluster_assay MABA Screening Phase Step1 Reflux: Carbohydrazide + Aldehyde Step2 Precipitation & Filtration Step1->Step2 Step3 NMR Validation (Imine Peak) Step2->Step3 Step4 Serial Dilution (96-well plate) Step3->Step4 Purified Compound Step5 Incubation (5 Days @ 37°C) Step4->Step5 Step6 Add Alamar Blue Step5->Step6 Result Read MIC (Blue vs Pink) Step6->Result

Caption: Integrated workflow from chemical synthesis to biological validation using the MABA platform.

Critical Analysis: Why Choose Thiazole Scaffolds?

The Lipophilicity Factor

Isoniazid is highly hydrophilic (LogP -0.70). While this aids diffusion, it limits penetration into the waxy, lipid-rich cell wall of dormant mycobacteria.

  • Thiazole Advantage: The 5-methyl-1,3-thiazole-2-carbohydrazide scaffold, when derivatized, typically yields LogP values between 2.5 and 4.0. This lipophilicity enhances passive transport across the mycolic acid layer [3].

Dual-Target Potential

Recent molecular docking studies suggest that unlike INH (single target: InhA), specific thiazole carbohydrazides show binding affinity for KasA (beta-ketoacyl-ACP synthase), another critical enzyme in the FAS-II pathway. This "dual-warhead" capability reduces the probability of spontaneous resistance development [2].

Toxicity Profile

While generally safe, researchers must monitor for hepatotoxicity . Thiazole rings can be metabolically activated to reactive intermediates. However, comparative studies indicate that 5-methyl-substituted thiazoles are generally less cytotoxic to mammalian Vero cells than their unsubstituted counterparts due to steric hindrance protecting the metabolic sites [1].

References

  • Synthesis and antituberculosis activity of new thiazolylhydrazone derivatives. European Journal of Medicinal Chemistry. [Link][1]

  • Acetylene containing 2-(2-hydrazinyl)thiazole derivatives: design, synthesis, and in vitro and in silico evaluation of antimycobacterial activity. RSC Advances. [Link]

  • Recent Advances in Anti-Tuberculosis Drug Discovery Based on Hydrazide–Hydrazone and Thiadiazole Derivatives Targeting InhA. Molecules (MDPI). [Link]

  • Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules (MDPI). [Link]

Sources

Comparative

A Head-to-Head Comparison of 5-Methyl-1,3-thiazole-2-carbohydrazide Analogs: A Guide for Researchers

In the landscape of medicinal chemistry, the thiazole nucleus is a cornerstone scaffold, integral to numerous clinically approved drugs and a plethora of biologically active agents.[1][2][3] Its unique electronic propert...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the thiazole nucleus is a cornerstone scaffold, integral to numerous clinically approved drugs and a plethora of biologically active agents.[1][2][3] Its unique electronic properties and ability to engage in diverse biological interactions make it a privileged structure in drug discovery. When functionalized with a carbohydrazide moiety at the 2-position and a methyl group at the 5-position, the resulting 5-Methyl-1,3-thiazole-2-carbohydrazide serves as a versatile precursor for a wide array of derivatives, primarily through the formation of hydrazones. These analogs have garnered significant attention for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[4][5][6][7]

This guide provides a comprehensive head-to-head comparison of various 5-Methyl-1,3-thiazole-2-carbohydrazide analogs, synthesizing data from multiple studies to offer researchers a clear perspective on their structure-activity relationships (SAR) and therapeutic potential. We will delve into the synthetic strategies, comparative biological activities supported by experimental data, and the underlying mechanistic insights where available.

I. The Synthetic Gateway: From Core Hydrazide to Diverse Analogs

The foundational step in generating a library of analogs is the synthesis of the core intermediate, 5-Methyl-1,3-thiazole-2-carbohydrazide. This is typically achieved through a multi-step process starting from a suitable thioamide and an alpha-haloketone via the Hantzsch thiazole synthesis, followed by esterification and subsequent hydrazinolysis.[8] The carbohydrazide is a stable, crystalline solid that serves as a versatile building block.

The primary route to diversification involves the condensation of the carbohydrazide with a wide range of substituted aromatic or heteroaromatic aldehydes.[5][8][9] This reaction, usually carried out under reflux in an alcoholic solvent with an acid catalyst, yields the corresponding N'-arylidene-5-methyl-1,3-thiazole-2-carbohydrazides (hydrazones) in good yields. The choice of aldehyde is critical as the nature and position of substituents on the aromatic ring profoundly influence the biological activity of the final compound.

Below is a generalized experimental protocol for the synthesis of these analogs.

Experimental Protocol: Synthesis of N'-Arylidene-5-methyl-1,3-thiazole-2-carbohydrazide Analogs

Step 1: Synthesis of 5-Methyl-1,3-thiazole-2-carbohydrazide

  • Esterification: To a solution of 5-methyl-1,3-thiazole-2-carboxylic acid in methanol, add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture and extract the methyl ester with a suitable organic solvent. Purify the ester by column chromatography.

  • Hydrazinolysis: Dissolve the purified methyl ester in ethanol and add an excess of hydrazine hydrate (80-99%).[5][9]

  • Reflux the mixture for 8-12 hours.

  • After completion, cool the reaction mixture. The carbohydrazide product will often precipitate out of the solution.

  • Filter the solid, wash with cold ethanol, and dry to obtain pure 5-Methyl-1,3-thiazole-2-carbohydrazide.

Step 2: Synthesis of Hydrazone Analogs

  • Dissolve 1 equivalent of 5-Methyl-1,3-thiazole-2-carbohydrazide in absolute ethanol in a round-bottom flask.[8]

  • Add 1 equivalent of the desired substituted benzaldehyde to the solution.

  • Add a few drops of a catalytic amount of concentrated sulfuric acid or glacial acetic acid.[8]

  • Reflux the reaction mixture for 3-5 hours, monitoring the progress by TLC.[5]

  • Upon completion, cool the flask to room temperature or in an ice bath. The hydrazone product will typically precipitate.

  • Filter the resulting solid, wash with a small amount of cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol, DMF) to obtain the pure analog.[5]

Characterization: The synthesized compounds should be characterized by standard spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to confirm their structure and purity.[4][5]

II. Head-to-Head Biological Activity Comparison

The true value of synthesizing a library of analogs lies in the comparative analysis of their biological activities. This section consolidates data on the anticancer and antimicrobial performance of various 5-Methyl-1,3-thiazole-2-carbohydrazide derivatives.

A. Anticancer Activity

Thiazole-hydrazone conjugates have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of key signaling pathways crucial for cancer cell survival and proliferation.[4][10]

Comparative Cytotoxicity Data (IC₅₀ in µM)

Analog Substituent (on Phenyl Ring)HCT-116 (Colon)HT-29 (Colon)HepG2 (Liver)MDA-MB-231 (Breast)SaOS-2 (Osteosarcoma)Reference
4-Cl--7.26--[11]
4-NO₂-----
2-OH-----
4-OCH₃-----
3,4-di-Cl-----
4-CF₃-----[8]
2,4-di-Cl-----[8]
4-F-----[8]
Unsubstituted Phenyl----0.273[12]
4-Cl Phenyl----0.234[12]
4-Br Phenyl----0.212[12]
4-I Phenyl----0.190[12]
4-CH₃ Phenyl----0.251[12]
4-OCH₃ Phenyl----0.243[12]
Cisplatin (Reference)5.1811.6841--[4]
Sorafenib (Reference)-----[10]

Note: Direct comparative data for a full series of 5-Methyl-1,3-thiazole-2-carbohydrazide analogs across all cell lines from a single study is limited. The table is a composite representation from multiple sources investigating similar thiazole-hydrazone scaffolds.

Structure-Activity Relationship (SAR) Insights - Anticancer:

  • Halogen Substitution: The presence of halogens on the phenyl ring, particularly at the para-position, generally enhances cytotoxic activity. A trend of increasing activity with increasing atomic size of the halogen (I > Br > Cl) has been observed against osteosarcoma cells.[12]

  • Electron-Withdrawing vs. Donating Groups: Both electron-withdrawing groups (e.g., -NO₂, -CF₃) and electron-donating groups (e.g., -OCH₃, -OH) can confer potent activity, suggesting that the overall electronic and steric profile of the molecule is crucial.[3][8] For instance, some of the most active compounds against HCT-116 and HT-29 were those with chloro substitutions.[4]

  • Positional Isomers: The position of the substituent on the phenyl ring is critical. For example, hydroxy-substituted analogs often show varying activity depending on whether the substitution is at the ortho, meta, or para position.

Some of the most potent thiazole analogs have been shown to induce apoptosis through the Bcl-2 family of proteins.[4] Additionally, inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis, has been identified as a potential mechanism of action for this class of compounds.[10][11]

B. Antimicrobial Activity

The structural motif of a thiazole ring linked to a hydrazone is also a well-established pharmacophore for antimicrobial agents.[2][6] These compounds exhibit activity against a broad spectrum of bacteria and fungi.

Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion)

  • Prepare Mueller-Hinton agar plates for bacteria or Sabouraud dextrose agar for fungi.

  • Inoculate the plates uniformly with a standardized suspension of the test microorganism.

  • Create wells of 6 mm diameter in the agar.

  • Add a specific concentration (e.g., 20 mg/ml) of the test compound dissolved in a suitable solvent (like DMSO) into the wells.[5]

  • Use a standard antibiotic (e.g., Tetracycline) as a positive control and the solvent as a negative control.

  • Incubate the plates at 37°C for 24 hours (for bacteria) or at 25-28°C for 48-72 hours (for fungi).

  • Measure the diameter of the zone of inhibition (in mm) around each well.

Comparative Antimicrobial Data (Zone of Inhibition in mm)

Analog Substituent (on Phenyl Ring)S. aureus (Gram +)B. cereus (Gram +)E. coli (Gram -)S. typhimurium (Gram -)Reference
2-NO₂Present-PresentPresent[5]
4-OHPresent---[5]
4-ClPresent-PresentPresent[5]
2,4-di-ClPresent--Present[5]
4-N(CH₃)₂-Present-Present[5]
Tetracycline (Standard)----[5]

Note: The data indicates the presence of inhibitory activity. Quantitative zone sizes can vary significantly between experiments.

Structure-Activity Relationship (SAR) Insights - Antimicrobial:

  • Gram-Negative vs. Gram-Positive: Many studies report that Gram-negative bacteria are more sensitive to these compounds than Gram-positive bacteria.[5] This could be due to differences in the cell wall composition.

  • Substituent Effects: Analogs with nitro and chloro groups have shown notable activity against both Gram-positive and Gram-negative bacteria.[5] The presence of a hydroxyl group also appears to be favorable for activity against certain strains like S. aureus.[5]

  • Lipophilicity: The ability of these compounds to penetrate the bacterial cell membrane is a key factor in their efficacy, a property influenced by the overall lipophilicity conferred by the substituents.[2]

III. Visualizing the Workflow and Potential Mechanisms

To better illustrate the processes described, the following diagrams outline the synthetic workflow and a generalized view of a potential anticancer mechanism.

Synthetic Workflow Diagram

G cluster_0 Step 1: Core Hydrazide Synthesis cluster_1 Step 2: Analog Synthesis (Condensation) A 5-Methyl-1,3-thiazole-2-carboxylic acid B Methyl 5-methyl-1,3-thiazole-2-carboxylate A->B  MeOH, H₂SO₄ (cat.) C 5-Methyl-1,3-thiazole-2-carbohydrazide B->C  Hydrazine Hydrate E N'-Arylidene-5-methyl-1,3-thiazole-2-carbohydrazide (Final Analog) C->E  EtOH, H⁺ (cat.) D Substituted Aromatic Aldehyde D->E G cluster_downstream Downstream Effects compound Thiazole-Hydrazone Analog vegfr2 VEGFR-2 compound->vegfr2 Inhibition bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Inhibition angiogenesis Angiogenesis vegfr2->angiogenesis Promotes proliferation Cell Proliferation vegfr2->proliferation Promotes apoptosis Apoptosis Induction bcl2->apoptosis Inhibits

Caption: Hypothesized anticancer mechanism involving VEGFR-2 and Bcl-2 inhibition.

IV. Conclusion and Future Directions

The 5-Methyl-1,3-thiazole-2-carbohydrazide scaffold is a remarkably fertile ground for the development of novel therapeutic agents. The synthetic accessibility and ease of diversification through hydrazone formation allow for the rapid generation of large libraries of analogs for screening.

Key Takeaways:

  • Anticancer Potential: Analogs bearing halogen and nitro substituents on the phenyl ring are particularly promising as cytotoxic agents, with mechanisms potentially involving apoptosis induction and anti-angiogenic effects.

  • Antimicrobial Efficacy: This class of compounds demonstrates broad-spectrum antimicrobial activity, with particular effectiveness against Gram-negative bacteria.

  • SAR is Key: Biological activity is exquisitely sensitive to the nature and position of substituents on the arylidene moiety, highlighting the importance of systematic SAR studies in optimizing lead compounds.

Future research should focus on elucidating the precise molecular targets for the most active compounds. Quantitative Structure-Activity Relationship (QSAR) studies could provide deeper insights into the physicochemical properties driving biological activity. Furthermore, evaluating the in vivo efficacy and pharmacokinetic profiles of lead candidates will be a critical next step in translating the promising in vitro data into tangible therapeutic outcomes. This guide serves as a foundational resource for researchers aiming to explore and expand upon the rich medicinal chemistry of 5-Methyl-1,3-thiazole-2-carbohydrazide analogs.

References

  • Synthesis, characterization and biological evaluation of some 5- methylpyrazine carbohydrazide based hydrazones. (URL: )
  • Sayed, S. M., et al. (2020). One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents. Molecules, 25(15), 3368. (URL: [Link])

  • Structure‐Activity Relationship of Hydrazinylthiazole‐5‐Carbaldehydes as Potential Anti‐Diabetic Agents. ResearchGate. (URL: [Link])

  • Structure-Activity Relationship of Hydrazinylthiazole-5-Carbaldehydes as Potential Anti-Diabetic Agents. PubMed. (URL: [Link])

  • Novel hydrazones bearing thiazole scaffold: synthesis, characterization, antimicrobial activities and ADME profile investigation.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC. (URL: [Link])

  • Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. ResearchGate. (URL: [Link])

  • The Utility of Thiocarbohydrazide for Generating Novel Triazole and Pyrazole Derivatives Containing a Sulfur Moiety as Anti-microbial Agents. ChemRxiv. (URL: [Link])

  • Popiołek, Ł., & Biernasiuk, A. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules, 26(3), 635. (URL: [Link])

  • The Potential of Thiazole Derivatives as Antimicrobial Agents. MDPI. (URL: [Link])

  • Structure-activity relationships of thiadiazole agonists of the human secretin receptor. PMC. (URL: [Link])

  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. MDPI. (URL: [Link])

  • New Hydrazones Bearing Thiazole Scaffold: Synthesis, Characterization, Antimicrobial, and Antioxidant Investigation. PMC. (URL: [Link])

  • Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. PMC. (URL: [Link])

  • Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. MDPI. (URL: [Link])

  • Benzothiazole moieties and their derivatives as antimicrobial and antiviral agents: A mini-review. ResearchGate. (URL: [Link])

  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. PMC. (URL: [Link])

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. (URL: [Link])

  • Synthesis of Thiazole Linked Imidazo[2,1-b]Thiazoles as Anticancer Agents. Semantic Scholar. (URL: [Link])

Sources

Validation

Comparative Guide: Benchmarking 5-Methyl-1,3-thiazole-2-carbohydrazide (5-MTC) Scaffolds

Executive Summary & Strategic Rationale In the landscape of heterocyclic drug discovery, 5-Methyl-1,3-thiazole-2-carbohydrazide (5-MTC) has emerged as a critical "privileged scaffold." It serves as a bioisostere to the p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In the landscape of heterocyclic drug discovery, 5-Methyl-1,3-thiazole-2-carbohydrazide (5-MTC) has emerged as a critical "privileged scaffold." It serves as a bioisostere to the pyridine ring found in Isoniazid (INH) , the frontline antitubercular drug.

This guide benchmarks 5-MTC against known inhibitors, specifically focusing on its dual-potential as an Antimicrobial (Enoyl-ACP Reductase inhibitor) and an Anti-inflammatory (COX-1/2 inhibitor) .

Why Benchmark 5-MTC?

  • Lipophilicity Modulation: The thiazole ring offers a higher LogP (lipophilicity) compared to the pyridine of Isoniazid, potentially enhancing permeability through the mycobacterial cell wall.

  • Metabolic Stability: The 5-methyl substitution blocks metabolic oxidation at the C5 position, a common failure point in unsubstituted thiazoles.

  • Pharmacophore Versatility: The carbohydrazide tail (-CONHNH2) acts as a rigid linker and hydrogen bond donor/acceptor, critical for binding in the active sites of metalloenzymes.

The Comparative Landscape: 5-MTC vs. Industry Standards

Before initiating wet-lab protocols, researchers must understand the physicochemical baseline. The following table contrasts 5-MTC with Isoniazid (TB standard) and Indomethacin (COX standard).

Table 1: Physicochemical & Structural Benchmarking
Feature5-MTC (The Candidate)Isoniazid (The Standard - TB)Indomethacin (The Standard - COX)Implications for 5-MTC
Core Ring 1,3-Thiazole (S, N heteroatoms)Pyridine (N heteroatom)IndoleThiazole enhances π-π stacking interactions in active sites.
H-Bond Donors 2 (Hydrazide NH, NH2)2 (Hydrazide NH, NH2)1 (Carboxyl OH)Mimics Isoniazid binding mode; critical for InhA interaction.
LogP (Predicted) ~0.5 - 0.9-0.644.27Superior to INH for passive diffusion across lipid-rich membranes.
TPSA ~67 Ų~68 Ų~68 ŲIdeal range for oral bioavailability (<140 Ų).
Primary Target Enoyl-ACP Reductase (InhA)Enoyl-ACP Reductase (InhA)Cyclooxygenase (COX-1/2)Dual-potential profiling required.

Mechanistic Pathway: The Mode of Inhibition

To validate 5-MTC, we must confirm it follows the Prodrug Activation Pathway similar to Isoniazid, or acts as a direct competitive inhibitor.

Hypothesis: 5-MTC acts as a prodrug. It is activated by bacterial catalase-peroxidase (KatG) to form an acyl radical, which then forms an adduct with NAD+, inhibiting the Enoyl-ACP Reductase (InhA) enzyme, halting mycolic acid synthesis.

Figure 1: Proposed Mechanism of Action (InhA Inhibition)

G Prodrug 5-MTC (Prodrug) KatG Activation by KatG (Catalase-Peroxidase) Prodrug->KatG Diffusion into cell Radical Acyl Thiazole Radical KatG->Radical Oxidation Adduct 5-MTC-NAD Adduct Radical->Adduct Covalent coupling NAD NAD+ Cofactor NAD->Adduct InhA Target: InhA Enzyme (Enoyl-ACP Reductase) Adduct->InhA High-affinity binding Inhibition Inhibition of Mycolic Acid Synthesis InhA->Inhibition Blockade of FAS-II Death Bacterial Cell Lysis Inhibition->Death Cell wall failure

Caption: The activation cascade of 5-MTC mimicking the Isoniazid pathway. The formation of the NAD-adduct is the critical rate-limiting step for efficacy.

Experimental Protocols (Self-Validating Systems)

Protocol A: In Vitro Antimicrobial Susceptibility (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC) of 5-MTC against M. tuberculosis (H37Rv strain) or surrogate M. smegmatis, compared to Isoniazid.

Reagents:

  • Middlebrook 7H9 broth (supplemented with OADC).

  • Resazurin dye (Alamar Blue) for cell viability readout.

  • Controls: DMSO (Negative), Isoniazid (Positive), Rifampicin (Secondary Positive).

Workflow:

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL). Dilute 1:100.

  • Compound Serial Dilution: Prepare 5-MTC and Isoniazid in DMSO. Perform 2-fold serial dilutions in 96-well plates (Range: 0.1 µg/mL to 100 µg/mL).

  • Incubation: Add 100 µL inoculum to wells. Incubate at 37°C for 7 days (M. tuberculosis) or 48h (M. smegmatis).

  • Readout (REMA Assay): Add 30 µL Resazurin (0.02%). Incubate 24h.

    • Pink = Live (Reduction of Resazurin to Resorufin).

    • Blue = Dead (Inhibition).

  • Validation: The Z-factor of the plate must be > 0.5. If DMSO wells are blue, discard the plate.

Protocol B: COX-1/COX-2 Isoenzyme Inhibition (Selectivity Profiling)

Objective: Assess if 5-MTC possesses anti-inflammatory "off-target" effects or dual-activity, benchmarking against Indomethacin.

Methodology (Colorimetric Screening):

  • Enzyme Mix: Use ovine COX-1 and human recombinant COX-2.

  • Substrate: Arachidonic acid (AA).

  • Chromogen: TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).

  • Reaction:

    • Incubate Enzyme + 5-MTC (varying concentrations) for 10 mins.

    • Add Arachidonic Acid + TMPD.

    • COX oxidizes AA to PGG2; reduction of PGG2 to PGH2 oxidizes TMPD (Colorless -> Blue).

  • Quantification: Measure Absorbance at 590 nm.

  • Calculation:

    
    
    

Data Presentation & Interpretation

When publishing your comparison, structure your results as follows. The values below are representative ranges based on structure-activity relationship (SAR) literature for thiazole carbohydrazides [1, 3].

Table 2: Representative Benchmarking Data
Assay5-MTC (Core Scaffold)Isoniazid (Ref)Indomethacin (Ref)Interpretation
MIC (M. tb H37Rv) 0.5 - 2.0 µg/mL0.05 - 0.2 µg/mLN/A5-MTC shows moderate activity. It is less potent than INH but effective. Note: Derivatives often exceed INH potency.
COX-1 IC50 > 50 µMN/A0.02 µM5-MTC is not a potent COX-1 inhibitor (Good for stomach safety).
COX-2 IC50 15 - 25 µMN/A~0.5 µMWeak COX-2 inhibition suggests low anti-inflammatory potential unless derivatized.
Cytotoxicity (CC50) > 100 µg/mL> 500 µg/mL~50 µg/mLHigh Safety Margin: 5-MTC is less cytotoxic than many NSAIDs.
Critical Analysis for the Researcher
  • If MIC is high (>10 µg/mL): The core scaffold is too polar or lacks the "tail" required for the hydrophobic pocket of InhA. Action: Derivatize the hydrazine tail with lipophilic aldehydes (Schiff bases).

  • If COX inhibition is observed: This indicates a "poly-pharmacology" risk. While dual-action is sometimes desired, for a pure antimicrobial, this might lead to renal side effects.

Workflow Visualization: From Synthesis to Screening

This diagram guides the researcher through the decision tree for benchmarking 5-MTC derivatives.

Figure 2: Optimization & Benchmarking Workflow

Workflow Start Start: 5-MTC Scaffold Deriv Schiff Base Derivatization (+ Aldehydes) Start->Deriv Screen1 Primary Screen: MIC (Bacteria) Deriv->Screen1 Decision MIC < 2 µg/mL? Screen1->Decision Tox Secondary Screen: Cytotoxicity (HEK293) Decision->Tox Yes Fail Discard / Redesign Decision->Fail No Target Target Validation: Docking (InhA) Tox->Target Low Toxicity Lead Lead Candidate Target->Lead

Caption: Decision matrix for advancing 5-MTC derivatives. The primary filter is MIC efficacy matching or approaching Isoniazid.

References

  • Thiazole Based Carbohydrazide Derivatives as α-Amylase Inhibitor and Their Molecular Docking Study. Source: ResearchGate / Heteroatom Chemistry.[1]

  • Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. Source: National Institutes of Health (PMC).

  • Development of New Antimycobacterial Sulfonyl Hydrazones and 4-Methyl-1,2,3-thiadiazole-Based Hydrazone Derivatives. Source: MDPI (Molecules).

  • Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents. Source: National Institutes of Health (PMC).

Sources

Comparative

Reproducibility of Experiments with 5-Methyl-1,3-thiazole-2-carbohydrazide: A Comparative Scaffold Guide

Executive Summary: The Thiazole Advantage & Challenge 5-Methyl-1,3-thiazole-2-carbohydrazide is not merely a reagent; it is a "privileged scaffold" in medicinal chemistry, extensively utilized to synthesize bioactive Sch...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Thiazole Advantage & Challenge

5-Methyl-1,3-thiazole-2-carbohydrazide is not merely a reagent; it is a "privileged scaffold" in medicinal chemistry, extensively utilized to synthesize bioactive Schiff bases (hydrazones) with potent antimicrobial, antioxidant, and anticancer profiles. Unlike its carbocyclic analog (benzhydrazide) or the pyridine-based standard (isoniazid), the thiazole ring introduces a unique electronic environment due to the presence of both sulfur and nitrogen. This results in distinct lipophilicity (LogP) and hydrogen-bonding capabilities, enhancing membrane permeability and target binding affinity.

However, reproducibility with this scaffold is frequently compromised by three factors:

  • Nucleophilic Competition: The reactivity of the hydrazide group can be dampened by the electron-withdrawing nature of the thiazole ring.

  • Solubility Artifacts: Poor aqueous solubility often leads to false negatives in biological assays (precipitation) or inconsistent yields during synthesis.

  • Instability: Susceptibility to oxidative degradation if not stored under inert atmosphere.

This guide provides a standardized, self-validating framework to master the synthesis, characterization, and application of this compound.

Comparative Analysis: Thiazole vs. Industry Standards

To understand the experimental behavior of 5-Methyl-1,3-thiazole-2-carbohydrazide, we compare it against two established standards: Benzhydrazide (general reference) and Isoniazid (clinical standard).

Table 1: Physicochemical & Reactivity Profile
Feature5-Methyl-1,3-thiazole-2-carbohydrazideBenzhydrazideIsoniazid (Pyridine-4-carbohydrazide)
Electronic Character

-excessive (S-donor), Electron-withdrawing (C=N)

-neutral (Aromatic)

-deficient (N-heterocycle)
Nucleophilicity (-NH₂) Moderate (Inductive withdrawal by thiazole)High Low (Strong withdrawal by pyridine)
Solubility (Water) Low (< 1 mg/mL)LowHigh (Clinical formulation)
Solubility (DMSO) High (> 50 mg/mL)HighHigh
Primary Failure Mode Cyclization/Oxidation during storageHydrolysisMetabolic Acetylation (in vivo)
Typical Yield (Deriv.) 65–85% (Requires catalysis)85–95%90–98%

Expert Insight: The "Moderate" nucleophilicity of the thiazole derivative means that unlike Benzhydrazide, it often requires acid catalysis (Acetic Acid) to drive Schiff base formation to completion. Omitting this catalyst is the #1 cause of low yields and impure products in literature.

Experimental Protocols: Self-Validating Systems

Protocol A: High-Fidelity Synthesis (Ester Hydrazide)

Objective: Synthesize 5-Methyl-1,3-thiazole-2-carbohydrazide from Ethyl 5-methyl-1,3-thiazole-2-carboxylate with >90% purity.

Reagents:

  • Ethyl 5-methyl-1,3-thiazole-2-carboxylate (1.0 eq)

  • Hydrazine Hydrate (80% or 98%, 3.0 eq - Critical Excess)

  • Ethanol (Absolute)[1]

Workflow:

  • Dissolution: Dissolve the ester in absolute ethanol (10 mL/mmol).

    • Checkpoint: Ensure complete dissolution before adding hydrazine.

  • Addition: Add Hydrazine Hydrate dropwise at 0°C.

    • Causality: Low temp prevents immediate uncontrolled exothermic reaction and bis-hydrazide formation.

  • Reflux: Heat to reflux (78°C) for 4–6 hours .

    • Validation: Monitor by TLC (System: CHCl₃/MeOH 9:1). The ester spot (high R_f) must disappear completely.

  • Isolation: Cool to room temperature, then to 4°C overnight.

    • Crystallization:[1][2][3] The product should crystallize as needles/plates.

  • Purification: Filter and wash with cold ethanol . Recrystallize from Ethanol/Water (9:1) if MP is broad.

Protocol B: Standardized Reactivity Benchmarking (Schiff Base Formation)

Objective: Quantify the "Active Hydrazide Content" by reacting with a standard aldehyde (4-Fluorobenzaldehyde).

Step-by-Step:

  • Mix Hydrazide (1.0 eq) and 4-Fluorobenzaldehyde (1.1 eq) in Ethanol.

  • Add Glacial Acetic Acid (2-3 drops) .

    • Note: Without acid, the reaction may stall at the hemiaminal intermediate.

  • Reflux for 2-4 hours.

  • Precipitate by pouring into ice water.

  • Success Metric: The product should be a solid with a sharp melting point (>200°C typical for these derivatives).

    • Yield Calculation: If yield < 70%, the starting hydrazide likely degraded (oxidized) prior to use.

Visualizing the Mechanism & Workflow

Diagram 1: Synthesis & Degradation Pathways

This diagram illustrates the critical synthesis path and the competing degradation route (oxidation) that researchers must avoid.

SynthesisPath Ester Ethyl 5-methyl-1,3-thiazole-2-carboxylate Intermediate Tetrahedral Intermediate Ester->Intermediate Nucleophilic Attack (EtOH, Reflux) Hydrazine Hydrazine Hydrate (Excess) Hydrazine->Intermediate Product 5-Methyl-1,3-thiazole-2-carbohydrazide (Target) Intermediate->Product - EtOH Oxidation Diimide/Oxidized Byproducts (Impurity) Product->Oxidation Air/Light Exposure (Slow) SchiffBase Bioactive Hydrazone (Schiff Base) Product->SchiffBase + Aldehyde + AcOH (Cat.)

Caption: Synthesis pathway from ester precursor to bioactive hydrazone, highlighting the critical oxidation risk.

Diagram 2: Biological Mechanism of Action (Antimicrobial)

Thiazole hydrazides often act by chelating metal ions or inhibiting specific enzymes (e.g., kinases or enoyl-ACP reductase).

BioMechanism Compound Thiazole Carbohydrazide Derivative Chelation Metal Chelation Complex Compound->Chelation Binds Inhibition Enzyme Inhibition Compound->Inhibition Docks Active Site Metal Metal Ions (Fe2+, Cu2+) Metal->Chelation ROS ROS Generation Chelation->ROS Fenton Reaction Enzyme Target Enzyme (e.g., Enoyl-ACP Reductase) Enzyme->Inhibition Death Microbial Cell Death Inhibition->Death Metabolic Arrest ROS->Death DNA/Membrane Damage

Caption: Dual mechanism of action: Metal chelation leading to oxidative stress and direct enzymatic inhibition.

Troubleshooting & Reproducibility Checklist

ObservationProbable CauseCorrective Action
Low Yield (<50%) Old Hydrazine HydrateUse fresh reagent (check refractive index or titration).
Oily Product Incomplete CrystallizationScratch flask with glass rod; cool to -20°C; add water dropwise to induce precipitation.
Impure NMR (Extra Peaks) Bis-hydrazide formationIncrease Hydrazine ratio to >3 equivalents.
Reaction Stalls (Schiff Base) Lack of CatalystAdd Glacial Acetic Acid (catalytic amount).
Broad Melting Point Solvate formationDry product under vacuum at 60°C for 12h.

References

  • World Health Organization (WHO). Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones. (Note: Structural analog reference for synthesis conditions). Link

  • MDPI (Molecules). Acylhydrazones and Their Biological Activity: A Review. (Comprehensive review on hydrazide pharmacophores). Link

  • National Institutes of Health (PubMed). Synthesis, antitumor activity and mechanism of action of novel 1,3-thiazole derivatives.Link

  • PubChem. 1,3-Thiazole-2-carbohydrazide (Compound Summary). (Physical properties and identifiers). Link

  • ResearchGate. Thiazole Based Carbohydrazide Derivatives as α-Amylase Inhibitor. (Protocol for enzymatic inhibition assays). Link

Sources

Safety & Regulatory Compliance

Safety

5-Methyl-1,3-thiazole-2-carbohydrazide: Proper Disposal Procedures

Executive Safety Snapshot Immediate Action Required: If you are currently managing a spill or immediate disposal of 5-Methyl-1,3-thiazole-2-carbohydrazide, adhere to these three non-negotiable rules: NO OXIDIZERS: Never...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Snapshot

Immediate Action Required: If you are currently managing a spill or immediate disposal of 5-Methyl-1,3-thiazole-2-carbohydrazide, adhere to these three non-negotiable rules:

  • NO OXIDIZERS: Never mix this compound with strong oxidizing agents (peroxides, permanganates, nitric acid). The hydrazide moiety is a reducing agent; mixing triggers exothermic gas evolution.

  • NO KETONES (PREFERABLE): Avoid mixing with acetone or methyl ethyl ketone (MEK) waste streams. Hydrazides react with ketones to form hydrazones, potentially changing the physical state of your waste (precipitation) and altering its hazard profile.

  • INCINERATION ONLY: The only validated disposal method for this heterocyclic nitrogen compound is high-temperature incineration equipped with a scrubber for nitrogen oxides (NOx) and sulfur oxides (SOx).

Chemical Hazard & Structural Assessment

To dispose of a chemical safely, you must understand what it is, not just what the label says.

  • Chemical Structure: 5-Methyl-1,3-thiazole-2-carbohydrazide

  • Critical Functional Groups:

    • Thiazole Ring: Sulfur/Nitrogen heterocycle. Upon combustion, this generates SOx and NOx gases.

    • Carbohydrazide (-CONHNH₂): The reactive center. It is a nucleophile and a reducing agent.

  • GHS Classification (Typical):

    • H302: Harmful if swallowed.[1]

    • H315/H319: Causes skin and serious eye irritation.[1][2]

    • H335: May cause respiratory irritation.

Expert Insight: While not typically listed on the EPA "P-List" (acutely toxic), this compound should be treated with the same rigor as P-listed wastes due to the biological activity associated with thiazole derivatives and the reactivity of the hydrazide group.

Disposal Decision Matrix

The following logic flow ensures you select the correct waste stream based on the physical state of the material.

DisposalMatrix Start Waste Material Generated StateCheck Physical State? Start->StateCheck Solid Solid (Powder/Crystals) StateCheck->Solid Contam Contaminated Debris (Gloves, Weigh Boats) StateCheck->Contam Liquid Liquid (Solution/Mother Liquor) StateCheck->Liquid Pack Double Bag (Polyethylene) Label: 'Toxic Solid - Organic' Solid->Pack Contam->Pack Drum Lab Pack for Incineration Pack->Drum SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated (Methanol, Ethanol) SolventCheck->NonHalo CompatCheck CRITICAL: Oxidizers Present? Halo->CompatCheck NonHalo->CompatCheck Segregate SEGREGATE IMMEDIATELY Do Not Combine CompatCheck->Segregate Yes (H2O2, HNO3, etc.) Combine Combine in Organic Waste Carboy CompatCheck->Combine No Segregate->Drum Combine->Drum

Figure 1: Decision tree for segregating 5-Methyl-1,3-thiazole-2-carbohydrazide waste streams to prevent reactive hazards.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Compound & Spill Debris)

Objective: Isolate the solid to prevent dust generation and ensure complete thermal destruction.

  • Containment: Transfer the solid into a clear polyethylene bag. If the material is a fine powder, dampen slightly with water (if safe/compatible) or work strictly in a fume hood to prevent aerosolization.

  • Secondary Containment: Place the first bag inside a second bag (double-bagging).

  • Labeling: Attach a hazardous waste tag.

    • Chemical Name: 5-Methyl-1,3-thiazole-2-carbohydrazide.

    • Hazard Checkboxes: Toxic, Irritant.[1]

    • Note: "Contains Nitrogen/Sulfur Heterocycle."

  • Disposal: Place the tagged bag into the Solid Organic Waste Drum destined for incineration.

    • Why Incineration? Landfilling organic hydrazides can lead to leaching into groundwater where they may exhibit aquatic toxicity. Incineration at >1000°C destroys the thiazole ring.

Protocol B: Liquid Waste (Solutions & Mother Liquors)

Objective: Prevent "In-Jug" reactions.

  • Solvent Identification: Determine the primary solvent (e.g., Methanol, DCM).

  • Compatibility Check: Ensure the waste container does not contain:

    • Oxidizing acids (Nitric, Perchloric).

    • Peroxides.

    • Ideally: Avoid high concentrations of aldehydes/ketones (Acetone waste), as this forms sticky hydrazone precipitates that can clog waste pumps at the treatment facility.

  • Transfer: Pour into the appropriate carboy (Halogenated or Non-Halogenated).

  • Rinsing: Triple rinse the original glassware with the compatible solvent and add rinsate to the waste container.

Protocol C: Empty Containers

Regulatory Context: Under RCRA (USA) and similar global standards, a container is "RCRA Empty" only if:

  • All wastes have been removed using common practices (pouring/scraping).

  • No more than 2.5 cm (1 inch) of residue remains.

  • Procedure: Triple rinse the bottle with a solvent capable of dissolving the residue (e.g., Methanol). Pour the rinsate into the Liquid Waste stream (Protocol B). Deface the label and discard the bottle as standard glass trash or recycling, depending on local policy.

Regulatory & Compliance Data

Use the data below to complete your facility's Hazardous Waste Manifest.

ParameterSpecificationRegulatory Note
EPA Waste Code (US) D001 (If flammable solid)None (If not ignitable)Often classified as "Non-Regulated" unless characteristic hazards (Ignitability) are proven. Treat as Hazardous Waste due to toxicity.[3]
DOT Shipping Name Flammable Solid, organic, n.o.s. (if applicable)OR Toxic solid, organic, n.o.s.Depends on the specific physical form and purity. Consult SDS Section 14.
UN Number UN 1325 (Flammable Solid) or UN 2811 (Toxic Solid)Verify against specific vendor SDS.
Disposal Method Fuel Blending / Incineration DO NOT sewer.[4] DO NOT landfill.

Emergency Spill Procedures

Scenario: A 5g bottle drops and shatters on the floor.

  • Evacuate & Ventilate: Clear the immediate area. Hydrazide dust is a respiratory irritant.

  • PPE Up: Nitrile gloves (double gloved), lab coat, safety goggles, and a N95/P100 dust mask (if outside a fume hood).

  • Dry Cleanup (Preferred):

    • Cover the spill with a dust suppressant (vermiculite or damp paper towels).

    • Scoop material into a waste bag using a plastic scoop. Avoid creating dust.[1][2][5]

  • Wet Wipe: Wipe the area with soap and water.

    • Note: Do not use bleach (sodium hypochlorite) immediately on the concentrated powder. While bleach is often used to deactivate hydrazines, the reaction can be vigorous and generate gas. Physical removal is safer for the initial bulk cleanup.

  • Final Decontamination: Once the bulk is removed, a 10% bleach solution can be used to wipe the surface to oxidize trace residues, followed by a water rinse.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[6][7] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Wastes. RCRA Regulations 40 CFR Part 261.[3][8][9] [Link]

  • Loghmani-Khouzani, H., et al. (2001). Solid State Reaction of Hydrazines with Carbonyl Compounds. (Reference for Ketone/Hydrazide incompatibility). Journal of Chemical Research. [Link]

Sources

Handling

Personal Protective Equipment &amp; Handling Guide: 5-Methyl-1,3-thiazole-2-carbohydrazide

Executive Safety Summary Compound: 5-Methyl-1,3-thiazole-2-carbohydrazide Primary Hazard Class: Irritant / Sensitizer / Reactive Nucleophile Critical Directive: This compound poses a dual threat: immediate mucosal irrita...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound: 5-Methyl-1,3-thiazole-2-carbohydrazide Primary Hazard Class: Irritant / Sensitizer / Reactive Nucleophile Critical Directive: This compound poses a dual threat: immediate mucosal irritation and delayed T-cell mediated hypersensitivity (sensitization) due to the hydrazide moiety. Strict aerosol control is the primary safety objective.

Risk Assessment & Hazard Identification

As a Senior Application Scientist, I must emphasize that the Safety Data Sheet (SDS) provides only the baseline. We must interpret the chemical behavior to understand the risk.

The "Why" Behind the Hazard

The danger of 5-Methyl-1,3-thiazole-2-carbohydrazide lies in its structure. The hydrazide group (-CONHNH₂) is a potent nucleophile.

  • Biological Mechanism: It can react with carbonyl groups on biological proteins (haptenization) to form hydrazones. This protein modification is recognized by the immune system as "foreign," leading to sensitization. Once sensitized, even trace exposure can trigger anaphylactic-like reactions.

  • Chemical Reactivity: It is incompatible with strong oxidizers (risk of exothermic gas evolution) and strong acids.[1]

Hazard Statements (GHS)
CodeHazard StatementOperational Implication
H302 Harmful if swallowedNo open containers outside the hood; strict hygiene.
H315 Causes skin irritationDirect contact causes dermatitis; barrier protection is non-negotiable.
H317 May cause an allergic skin reactionCritical: Sensitizer.[2] Double-gloving recommended.
H319 Causes serious eye irritationDust/aerosol can cause severe conjunctivitis.
H335 May cause respiratory irritationZero-tolerance for dust. Use engineering controls (Fume Hood).

Personal Protective Equipment (PPE) Protocol

Trustworthiness Note: PPE is the last line of defense. Engineering controls (fume hoods) are the primary barrier.

Hand Protection: The "Double-Barrier" Standard

Latex is insufficient for hydrazides due to micropores and poor chemical resistance to organic solvents used to dissolve this compound (e.g., DMSO, DMF).

  • Primary Layer (Inner): 4 mil (0.10 mm) Nitrile.

  • Secondary Layer (Outer): 5-8 mil (0.12 - 0.20 mm) Nitrile or Neoprene (if handling large solvent volumes).

  • Protocol: Inspect gloves for pinholes by "air inflation" check before donning. Change outer gloves immediately upon splash contact.

  • Causality: Nitrile provides superior resistance to the organic vehicles (solvents) that facilitate the skin absorption of the hydrazide.

Respiratory Protection[2]
  • Standard Operation: Work exclusively within a certified chemical fume hood (Face velocity: 80–100 fpm).

  • Spill Cleanup/Outside Hood: A NIOSH-certified N95 (minimum) or P100 particulate respirator is required if dust generation is suspected and hood containment is breached.

Eye & Body Protection[2]
  • Eyes: Chemical splash goggles (indirect venting) are superior to safety glasses.

    • Reasoning: Fine powders behave like fluids in air currents; glasses leave gaps for dust entry.

  • Body: Lab coat (buttoned to neck) + Long pants + Closed-toe chemically resistant shoes.

Operational Workflows

Weighing & Transfer (Critical Step)

Static electricity is the enemy here. Dry hydrazide powders are prone to static cling and "jumping."

  • Setup: Place the balance inside the fume hood or a powder containment enclosure.

  • Static Control: Use an ionizing bar or anti-static gun on the spatula and weigh boat before transfer.

  • Technique: Do not dump powder. Use a "tap-and-pour" motion to minimize aerosolization.

  • Solubilization: Add solvent (e.g., Methanol, DMSO) to the solid in the vial/flask before removing it from the hood. Capping the solid prevents dust transport.

Reaction Setup
  • Inert Atmosphere: Hydrazides can oxidize over time. Run reactions under Nitrogen or Argon.

  • Temperature Control: If heating, ensure a reflux condenser is fitted before heating begins to prevent solvent/reactant vapor escape.

Emergency Response & Disposal

Spill Response Logic
  • Minor Spill (<5g):

    • Don PPE (Double gloves, goggles, N95).

    • Cover with wet paper towels (to prevent dust).

    • Wipe up and place in a sealed hazardous waste bag.

    • Clean surface with 10% bleach solution (oxidizes the hydrazide), followed by water.

  • Major Spill: Evacuate area. Contact EHS.

Disposal Strategy
  • Segregation: NEVER mix hydrazide waste with oxidizing agents (e.g., Nitric acid, Peroxides). This can cause immediate fire or explosion.

  • Labeling: Tag waste clearly as "Organic Hydrazide - Sensitizer."

  • Stream: Dispose of via high-temperature incineration streams.

Visualizations

PPE Decision Logic

This diagram illustrates the decision-making process for selecting the correct PPE based on the physical state of the chemical.

PPE_Logic Start Handling 5-Methyl-1,3-thiazole-2-carbohydrazide State Determine Physical State Start->State Solid Solid / Powder State->Solid Solution In Solution (DMSO/MeOH) State->Solution DustRisk Risk: Inhalation & Dust Contact Solid->DustRisk SplashRisk Risk: Skin Absorption via Solvent Solution->SplashRisk Controls_Solid REQ: Fume Hood + Goggles + Nitrile Gloves DustRisk->Controls_Solid Controls_Sol REQ: Fume Hood + Double Nitrile Gloves + Lab Coat SplashRisk->Controls_Sol

Caption: Decision matrix for PPE selection based on physical state, prioritizing respiratory protection for solids and barrier protection for solutions.

Emergency Spill Workflow

This diagram outlines the immediate steps to take in the event of a spill, emphasizing containment and neutralization.

Spill_Response Spill Spill Detected Assess Assess Volume & Form Spill->Assess Minor Minor (<5g) Assess->Minor Major Major (>5g) Assess->Major PPE_Up Don Enhanced PPE (N95 + Double Gloves) Minor->PPE_Up Evacuate Evacuate & Call EHS Major->Evacuate Wet_Wipe Cover with Wet Pads (Prevent Dust) PPE_Up->Wet_Wipe Bleach Clean with 10% Bleach (Oxidative Neutralization) Wet_Wipe->Bleach Dispose Seal in HazWaste Bag Bleach->Dispose

Caption: Step-by-step workflow for managing spills, highlighting the critical use of wet methods to suppress dust.

References

  • PubChem. (n.d.). Compound Summary: Thiazole Derivatives and Hydrazides. National Library of Medicine. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Hydrazines: Toxicological Profile and Management. StatPearls. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
5-Methyl-1,3-thiazole-2-carbohydrazide
Reactant of Route 2
Reactant of Route 2
5-Methyl-1,3-thiazole-2-carbohydrazide
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